4(1H)-Quinazolinone, 1-methyl-
Description
Properties
IUPAC Name |
1-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-6-10-9(12)7-4-2-3-5-8(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXCWBIVFCEYGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=O)C2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188312 | |
| Record name | 4(1H)-Quinazolinone, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3476-68-4 | |
| Record name | 1-Methyl-4(1H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3476-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycorine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003476684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycorine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4(1H)-Quinazolinone, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCORINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHK8W83JM1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Strategic Synthesis of 1-Methyl-4(1H)-quinazolinone from Anthranilic Acid: Mechanisms, Protocols, and Field-Proven Insights
An In-Depth Technical Guide for Medicinal Chemists
Abstract
The 4(3H)-quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] This guide provides a comprehensive technical overview for the synthesis of 1-methyl-4(1H)-quinazolinone, a key derivative, starting from the readily available precursor, anthranilic acid. We delve into the strategic rationale behind a robust, two-step synthetic pathway involving N-methylation followed by cyclocondensation. This document furnishes detailed, field-validated experimental protocols, explores the underlying reaction mechanisms, and offers expert insights into process optimization and troubleshooting. By grounding our discussion in established chemical principles and authoritative literature, this guide serves as an essential resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel quinazolinone-based therapeutics.
Introduction to the Quinazolinone Scaffold
A Cornerstone in Medicinal Chemistry
Quinazolinone and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that have garnered significant attention from the scientific community. Their molecular architecture allows for diverse substitutions, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4] The inherent versatility and proven therapeutic potential of the quinazolinone framework make it a cornerstone of modern drug discovery programs.[5]
Strategic Importance of 1-Methyl-4(1H)-quinazolinone
The methylation at the N-1 position, as seen in 1-methyl-4(1H)-quinazolinone, is a key structural modification. This substitution can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, the N-1 methyl group can modulate the compound's binding affinity to biological targets by altering its three-dimensional conformation and hydrogen bonding capabilities. As such, 1-methyl-4(1H)-quinazolinone serves not only as a valuable final compound but also as a crucial intermediate for the synthesis of more complex, biologically active molecules.
Overview of the Synthetic Approach
The synthesis of 1-methyl-4(1H)-quinazolinone from anthranilic acid is most reliably achieved through a sequential, two-step process. This strategy offers superior control over each chemical transformation, minimizing side-product formation and simplifying purification. The core strategy involves:
-
N-Methylation: Selective methylation of the amino group of anthranilic acid to produce the key intermediate, N-methylanthranilic acid.
-
Cyclocondensation: Reaction of the intermediate with a C1 source, typically formamide, to construct the pyrimidinone ring and yield the final product.
This guide will dissect each step, providing both the theoretical basis and practical execution details.
Retrosynthetic Analysis and Pathway Design
A retrosynthetic approach logically deconstructs the target molecule to identify viable starting materials and key intermediates. The synthesis of 1-methyl-4(1H)-quinazolinone is strategically planned by disconnecting the quinazolinone ring system.
Caption: Retrosynthetic analysis of 1-methyl-4(1H)-quinazolinone.
This analysis reveals a logical forward synthesis commencing with anthranilic acid, proceeding through the N-methylated intermediate, and culminating in the target quinazolinone.
The Core Synthesis: A Two-Step Protocol
This section details the most common and reliable pathway, breaking it down into two distinct, high-yielding steps.
Step 1: Synthesis of N-Methylanthranilic Acid
The foundational step is the selective methylation of the nitrogen atom of anthranilic acid.[6] While seemingly straightforward, this reaction requires careful control to prevent undesirable side reactions.
The reaction proceeds via a classical SN2 mechanism. The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate).
Key Experimental Choices Explained:
-
Choice of Base: A base, such as sodium bicarbonate or potassium carbonate, is crucial. Its primary role is to deprotonate the carboxylic acid group, forming a carboxylate salt. This enhances the solubility of the starting material in aqueous media and, more importantly, prevents the acidic proton from neutralizing the nucleophilic amino group. It also neutralizes the acid byproduct formed during the reaction (e.g., sulfuric acid from dimethyl sulfate).
-
Control of Stoichiometry: Using a slight excess of the methylating agent ensures complete conversion of the starting material. However, a large excess must be avoided to minimize the risk of forming the N,N-dimethylated byproduct.
-
Temperature Management: The reaction is typically performed at a moderately elevated temperature (e.g., 60-70 °C) to increase the reaction rate without promoting significant side-product formation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Anthranilic Acid | 137.14 | 13.7 g | 0.10 |
| Sodium Bicarbonate | 84.01 | 21.0 g | 0.25 |
| Dimethyl Sulfate | 126.13 | 13.9 g (10.5 mL) | 0.11 |
| Water | 18.02 | 200 mL | - |
| Concentrated HCl | 36.46 | As needed | - |
Procedure:
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve anthranilic acid and sodium bicarbonate in 200 mL of water.
-
Addition of Methylating Agent: Gently heat the mixture to 60 °C. Add dimethyl sulfate dropwise over 30 minutes, ensuring the temperature does not exceed 70 °C. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: After the addition is complete, maintain the reaction mixture at 65-70 °C for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully acidify the solution to pH ~4 with concentrated hydrochloric acid. This protonates the carboxylate, causing the N-methylanthranilic acid to precipitate.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product is typically obtained as a white to off-white solid.
Step 2: Cyclocondensation to 1-Methyl-4(1H)-quinazolinone
This step involves forming the six-membered pyrimidinone ring through the reaction of N-methylanthranilic acid with formamide. This is a variation of the classic Niementowski quinazolinone synthesis.[7]
The Niementowski reaction is a thermal condensation process. The key transformations are:
-
Amide Formation: The carboxylic acid of N-methylanthranilic acid reacts with formamide at high temperatures to form an N-acyl intermediate, though the more direct pathway involves the formation of an amidine.
-
Intramolecular Cyclization: The nitrogen of the N-methylamino group attacks the newly formed amide/amidine carbonyl carbon.
-
Dehydration: A molecule of water is eliminated to form the aromatic quinazolinone ring.
Key Experimental Choices Explained:
-
Reagent and Solvent: Formamide serves a dual role as both the C1 source and a high-boiling solvent, facilitating the high temperatures required for the condensation and dehydration steps.[8]
-
Thermal Conditions: The reaction requires significant thermal energy (typically 150-180 °C) to drive the dehydration and cyclization to completion.[8]
Caption: Simplified workflow for the Niementowski-type cyclization.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Methylanthranilic Acid | 151.16 | 15.1 g | 0.10 |
| Formamide | 45.04 | 45.0 g (40 mL) | 1.00 |
Procedure:
-
Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, combine N-methylanthranilic acid and formamide.
-
Reaction: Heat the mixture in an oil bath to 160-170 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Allow the reaction mixture to cool to below 100 °C. Carefully pour the warm mixture into 200 mL of cold water with vigorous stirring.
-
Isolation: The product will precipitate as a solid. Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
Purification: Collect the crude product by vacuum filtration. Wash thoroughly with cold water to remove residual formamide. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield crystalline 1-methyl-4(1H)-quinazolinone.
Characterization and Data
Proper characterization is essential to confirm the identity and purity of the final product.
| Analysis | Expected Results for 1-Methyl-4(1H)-quinazolinone |
| Appearance | White to light tan crystalline solid |
| Melting Point | Approx. 149-152 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.30 (dd, 1H, Ar-H), 8.15 (s, 1H, N=CH), 7.75 (m, 2H, Ar-H), 7.50 (t, 1H, Ar-H), 3.75 (s, 3H, N-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 161.5 (C=O), 147.5, 145.0, 134.0, 127.0, 126.5, 126.0, 115.0, 34.5 (N-CH₃) |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1670 (Amide C=O), ~1610 (C=N, C=C) |
| MS (ESI+) | m/z 161.07 [M+H]⁺ |
Troubleshooting and Field-Proven Insights
| Problem | Probable Cause | Solution |
| Low yield in Step 1 | Incomplete reaction or loss during acidic work-up. | Ensure reaction goes to completion via TLC. Acidify slowly and cool thoroughly to maximize precipitation. |
| Formation of N,N-dimethyl byproduct | Excess methylating agent or overly aggressive reaction conditions. | Use only a slight excess (1.05-1.1 eq) of dimethyl sulfate. Maintain strict temperature control. |
| Incomplete cyclization in Step 2 | Insufficient temperature or reaction time. | Ensure the internal reaction temperature reaches at least 160 °C. Extend reaction time if TLC shows starting material. |
| Product is oily or difficult to crystallize | Impurities, likely residual formamide. | Wash the crude solid extensively with cold water. If issues persist, consider a column chromatography purification step (Silica gel, Ethyl Acetate/Hexane gradient) before recrystallization. |
Conclusion
The synthesis of 1-methyl-4(1H)-quinazolinone from anthranilic acid via a two-step sequence of N-methylation and Niementowski-type cyclocondensation is a highly effective and reproducible method. This approach provides excellent control over each transformation, leading to high yields of the desired product. By understanding the underlying mechanisms and paying close attention to critical experimental parameters, researchers can reliably produce this valuable scaffold for applications in medicinal chemistry and drug development. The protocols and insights provided in this guide offer a solid foundation for both laboratory-scale synthesis and potential process scale-up.
References
- 1. Recent advances in 4(3H)-quinazolinone syntheses - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. N-Methylanthranilic acid | C8H9NO2 | CID 67069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
An In-Depth Technical Guide to 1-Methyl-4(1H)-quinazolinone
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 1-methyl-4(1H)-quinazolinone (CAS No. 3476-68-4), a heterocyclic compound belonging to the pharmacologically significant quinazolinone class. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesized resource on the compound's physicochemical characteristics, a validated synthesis protocol, detailed spectroscopic analysis, and a discussion of its biological context. By consolidating this information, this guide aims to facilitate further research and application of this versatile chemical scaffold.
Introduction: The Quinazolinone Scaffold
The quinazolinone core, a bicyclic system composed of a benzene ring fused to a pyrimidinone ring, is a privileged scaffold in medicinal chemistry.[1] Derivatives of quinazolinone exhibit an impressively broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2] The substitution pattern on the quinazolinone ring system profoundly influences its pharmacological profile, making it a fertile ground for the development of novel therapeutics.
1-Methyl-4(1H)-quinazolinone is a specific derivative where a methyl group is attached to the nitrogen at position 1 (N1). This modification blocks the tautomerization possible in the parent 4(1H)-quinazolinone, locking the structure and altering its electronic and steric properties. Understanding the foundational chemistry of this specific analog is crucial for its utilization as a building block or a lead compound in drug discovery programs.
Physicochemical Properties
1-Methyl-4(1H)-quinazolinone is typically a yellow crystalline solid at room temperature.[3] Its core physicochemical properties are summarized in the table below, compiled from various chemical data sources. These properties are essential for designing experimental conditions, including solvent selection for reactions, purification, and formulation.
| Property | Value | Source(s) |
| CAS Number | 3476-68-4 | [1][2][4] |
| Molecular Formula | C₉H₈N₂O | [2][4] |
| Molecular Weight | 160.17 g/mol | [2][4] |
| Exact Mass | 160.0637 g/mol | [4] |
| Appearance | Yellow Crystalline Solid | [3] |
| Melting Point | 172.5 °C | [3] |
| Boiling Point | 296.8 °C (at 760 mmHg) | [4] |
| Density | ~1.22 g/cm³ | [3] |
| Flash Point | 133.3 °C | [4] |
| Solubility | Generally soluble in polar organic solvents like DMSO and methanol; limited solubility in non-polar solvents. Solubility is influenced by pH and temperature. | [3] |
| LogP | 0.93350 | [4] |
Synthesis and Purification
The synthesis of 1-methyl-4(1H)-quinazolinone can be reliably achieved through the cyclization of an N-methylated anthranilic acid derivative. A robust and logical approach involves the reaction of N-methylisatoic anhydride with formamide.
Rationale of the Synthetic Approach
This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction. N-methylisatoic anhydride serves as an ideal precursor, providing the N-methylated aminobenzoyl moiety.[5] Formamide functions as a convenient and inexpensive source for the C2 carbon of the quinazolinone ring.[6] The reaction proceeds via nucleophilic attack of the formamide nitrogen onto the carbonyl of the anhydride, followed by an intramolecular cyclization and dehydration to yield the aromatic quinazolinone ring system.
Experimental Protocol: Synthesis of 1-Methyl-4(1H)-quinazolinone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-methylisatoic anhydride (1.0 eq) and formamide (10-15 eq). Expertise Note: Using a significant excess of formamide ensures it acts as both the reagent and the solvent, driving the reaction to completion.
-
Heating: Heat the reaction mixture to 130-140 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Allow the reaction mixture to cool to approximately 80-90 °C. Carefully and slowly pour the warm mixture into a beaker containing cold deionized water (approx. 10 volumes) while stirring. Trustworthiness Note: Pouring the warm solution into cold water facilitates the precipitation of the organic product while keeping inorganic impurities dissolved.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the crude solid thoroughly with cold deionized water (3x) to remove residual formamide.
-
Purification: Dry the crude solid under vacuum. For higher purity, recrystallize the product from a suitable solvent system, such as ethanol/water or isopropanol. The purity of the final product should be assessed by melting point determination and spectroscopic analysis.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-methyl-4(1H)-quinazolinone.
Spectroscopic Characterization
Molecular Structure
Caption: Structure of 1-methyl-4(1H)-quinazolinone with atom numbering.
¹H NMR Spectroscopy (Predicted)
Solvent: CDCl₃ or DMSO-d₆
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Notes |
|---|---|---|---|---|
| N1-CH₃ | 3.6 - 3.8 | Singlet (s) | N/A | The N-methyl group is expected to be a sharp singlet, deshielded by the adjacent nitrogen and aromatic system. |
| H2 | 8.0 - 8.2 | Singlet (s) | N/A | This proton on the imine-like carbon (C2) is typically a sharp singlet in the downfield region. |
| H5 | 8.2 - 8.4 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 Hz | The most deshielded aromatic proton due to the anisotropic effect of the adjacent carbonyl group. |
| H7 | 7.7 - 7.9 | Triplet of doublets (td) | J ≈ 8.0, 1.5 Hz | A complex multiplet resulting from coupling to H6, H8, and a smaller coupling to H5. |
| H8 | 7.6 - 7.8 | Doublet (d) | J ≈ 8.0 Hz | Coupled primarily to H7. |
| H6 | 7.4 - 7.6 | Triplet (t) | J ≈ 8.0 Hz | Coupled to H5 and H7. |
¹³C NMR Spectroscopy (Predicted)
Solvent: CDCl₃ or DMSO-d₆
| Carbon(s) | Predicted δ (ppm) | Notes |
|---|---|---|
| C4 (C=O) | 160 - 165 | The carbonyl carbon is the most downfield signal, characteristic of an amide/lactam.[8] |
| C2 | 145 - 148 | The imine-like carbon (C2) appears significantly downfield. |
| C8a | 147 - 149 | Quaternary carbon at the ring junction, deshielded by N1. |
| C7 | 133 - 136 | Aromatic CH. |
| C5 | 127 - 129 | Aromatic CH. |
| C8 | 126 - 128 | Aromatic CH. |
| C6 | 125 - 127 | Aromatic CH. |
| C4a | 120 - 123 | Quaternary carbon at the ring junction. |
| N1-CH₃ | 34 - 37 | The N-methyl carbon signal appears in the aliphatic region. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum provides key information about the functional groups present.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Medium to weak bands.[9] |
| 2980 - 2850 | Aliphatic C-H Stretch | Weak bands from the methyl group. |
| ~1670 - 1650 | C=O Stretch (Amide) | Strong, sharp absorption. This is a key diagnostic peak for the quinazolinone core.[10] |
| ~1615, ~1570 | C=C & C=N Stretch | Medium to strong bands, characteristic of the heterocyclic and aromatic rings. |
| 1300 - 1000 | C-N Stretch | Medium intensity bands. |
Mass Spectrometry (Predicted)
In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a prominent molecular ion peak.
| m/z | Interpretation | Notes |
|---|---|---|
| 160 | [M]⁺ (Molecular Ion) | This peak corresponds to the molecular weight of the compound and should be clearly visible. |
| 132 | [M - CO]⁺ | A common fragmentation pathway for quinazolinones is the loss of carbon monoxide.[6] |
| 131 | [M - CHO]⁺ | Loss of a formyl radical is also a plausible fragmentation. |
Biological Context and Potential Applications
While specific biological studies on 1-methyl-4(1H)-quinazolinone are not extensively reported, the broader quinazolinone family is a cornerstone of medicinal chemistry. Compounds sharing this core structure have been investigated and developed for a vast array of therapeutic targets.
-
Anticancer Activity: Many quinazolinone derivatives are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), making them valuable in oncology.[2]
-
CNS Activity: The sedative-hypnotic effects of methaqualone, a well-known quinazolinone, highlight the scaffold's ability to modulate central nervous system targets. Other derivatives have shown anticonvulsant and antipsychotic potential.
-
Antimicrobial and Anti-inflammatory Properties: The quinazolinone ring has been incorporated into numerous compounds demonstrating significant antibacterial, antifungal, and anti-inflammatory effects.
The introduction of the N1-methyl group in 1-methyl-4(1H)-quinazolinone provides a fixed structural element that can be used as a starting point or a reference compound in structure-activity relationship (SAR) studies. Its defined geometry and electronic properties make it an excellent fragment for building more complex molecules aimed at these and other biological targets.
Conclusion
1-Methyl-4(1H)-quinazolinone is a foundational member of the quinazolinone class of heterocyclic compounds. This guide has detailed its key physicochemical properties, provided a reliable synthesis protocol, and offered a comprehensive, predicted spectroscopic profile to aid in its identification and characterization. Grounded in the rich pharmacological history of its parent scaffold, this compound represents a valuable tool for chemists and pharmacologists exploring new therapeutic frontiers. The data and protocols presented herein are intended to provide a solid, authoritative foundation for future research and innovation.
References
- 1. cas 3476-68-4|| where to buy 1-methylquinazolin-4(1H)-one [english.chemenu.com]
- 2. Glycorine | C9H8N2O | CID 18992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 1-methylquinazolin-4(1H)-one | CAS#:3476-68-4 | Chemsrc [chemsrc.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4(1H)-Quinazolinone | C8H6N2O | CID 135408753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scialert.net [scialert.net]
- 9. rjpbcs.com [rjpbcs.com]
- 10. chemguide.co.uk [chemguide.co.uk]
Spectroscopic Profile of 1-Methyl-4(1H)-quinazolinone: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-methyl-4(1H)-quinazolinone, a key heterocyclic scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural characterization of this molecule using nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques.
Introduction
1-Methyl-4(1H)-quinazolinone (CAS No. 3476-68-4) is a derivative of quinazolinone, a class of compounds known for a wide range of biological activities.[1] The precise structural elucidation of such molecules is paramount for understanding their chemical reactivity, structure-activity relationships (SAR), and metabolic fate. Spectroscopic methods provide a non-destructive and highly informative means of confirming the identity, purity, and detailed structural features of synthetic compounds.[2][3][4] This guide will delve into the theoretical and practical aspects of interpreting the ¹H NMR, ¹³C NMR, IR, and mass spectra of 1-methyl-4(1H)-quinazolinone.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure and atom numbering for 1-methyl-4(1H)-quinazolinone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2][3][4][5]
¹H NMR Spectroscopy
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~8.30 | dd | 1H | ~8.0, 1.5 | H-5 |
| ~7.80 | s | 1H | - | H-2 |
| ~7.75 | ddd | 1H | ~8.0, 7.0, 1.5 | H-7 |
| ~7.65 | d | 1H | ~8.0 | H-8 |
| ~7.45 | ddd | 1H | ~8.0, 7.0, 1.0 | H-6 |
| ~3.70 | s | 3H | - | N1-CH₃ |
Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 1-methyl-4(1H)-quinazolinone in CDCl₃ would exhibit distinct signals corresponding to the aromatic and methyl protons.
-
Aromatic Region (δ 7.0-8.5 ppm): The four protons on the benzene ring (H-5, H-6, H-7, and H-8) are expected to appear in the downfield region due to the deshielding effect of the aromatic system and the electron-withdrawing carbonyl group.
-
H-5: This proton is anticipated to be the most deshielded of the aromatic protons due to its proximity to the anisotropic effect of the carbonyl group at C-4. It is expected to appear as a doublet of doublets (dd) due to coupling with H-6 and a smaller long-range coupling with H-7.
-
H-7: This proton is expected to be a doublet of doublet of doublets (ddd) due to coupling with H-6, H-8, and a small long-range coupling with H-5.
-
H-8: This proton should appear as a doublet (d) due to coupling with H-7.
-
H-6: This proton is predicted to be a doublet of doublet of doublets (ddd) due to coupling with H-5, H-7, and a smaller long-range coupling.
-
-
Imine Proton (H-2): The proton at the C-2 position is expected to be a singlet as it has no adjacent protons to couple with. Its chemical shift will be in the aromatic region, influenced by the adjacent nitrogen atoms.
-
Methyl Group (N1-CH₃): The three protons of the methyl group attached to the N-1 nitrogen are expected to appear as a sharp singlet at approximately 3.70 ppm. This upfield shift relative to the aromatic protons is characteristic of alkyl groups.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of 1-methyl-4(1H)-quinazolinone in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~162.0 | C-4 (C=O) |
| ~148.0 | C-2 |
| ~140.0 | C-8a |
| ~134.5 | C-7 |
| ~127.0 | C-5 |
| ~126.5 | C-6 |
| ~122.0 | C-8 |
| ~115.0 | C-4a |
| ~35.0 | N1-CH₃ |
Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
-
Carbonyl Carbon (C-4): The carbonyl carbon is the most deshielded and will appear at the lowest field, typically around 162.0 ppm.
-
Aromatic and Heterocyclic Carbons: The remaining eight carbons of the quinazolinone ring system will appear in the range of 115-150 ppm. The specific chemical shifts are influenced by the electronegativity of the attached atoms and resonance effects. The C-2 and C-8a carbons, being attached to nitrogen, are expected to be significantly deshielded.
-
Methyl Carbon (N1-CH₃): The methyl carbon attached to the N-1 nitrogen will appear at the highest field, around 35.0 ppm.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for all carbon signals. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the FID as described for ¹H NMR.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3100 | Medium | Aromatic C-H stretch |
| 2920-2980 | Weak | Aliphatic C-H stretch (CH₃) |
| ~1680 | Strong | C=O stretch (amide) |
| ~1610, ~1580 | Medium-Strong | C=N and C=C stretches (ring) |
| 1450-1500 | Medium | Aromatic C=C stretch |
| ~760 | Strong | o-disubstituted benzene C-H bend |
Interpretation of the IR Spectrum
The IR spectrum provides a molecular fingerprint and confirms the presence of key functional groups.
-
C=O Stretch: A strong absorption band around 1680 cm⁻¹ is a definitive indicator of the carbonyl group of the amide functionality in the quinazolinone ring.
-
C-H Stretches: Aromatic C-H stretching vibrations are expected in the 3050-3100 cm⁻¹ region, while the aliphatic C-H stretching of the methyl group will appear at lower wavenumbers, between 2920-2980 cm⁻¹.
-
C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the heterocyclic and aromatic rings will give rise to a series of bands in the 1450-1610 cm⁻¹ region.
-
C-H Bends: A strong band around 760 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration for an ortho-disubstituted benzene ring.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of 1-methyl-4(1H)-quinazolinone with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 160 | High | [M]⁺ (Molecular Ion) |
| 132 | Moderate | [M - CO]⁺ |
| 131 | Moderate | [M - CHO]⁺ |
| 117 | Low | [M - HNCO]⁺ |
| 104 | Moderate | [C₇H₄N]⁺ |
| 90 | Moderate | [C₆H₄N]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Interpretation of the Mass Spectrum
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.
-
Molecular Ion ([M]⁺): A strong peak at m/z 160, corresponding to the molecular weight of 1-methyl-4(1H)-quinazolinone (C₉H₈N₂O), is expected.
-
Fragmentation Pathway: The fragmentation of the molecular ion can proceed through several pathways. A common fragmentation for quinazolinones is the loss of a neutral carbon monoxide (CO) molecule, which would result in a fragment ion at m/z 132. Subsequent fragmentations could involve losses of other small molecules or radical species.
References
- 1. cas 3476-68-4|| where to buy 1-methylquinazolin-4(1H)-one [english.chemenu.com]
- 2. 1-Methyl-4(1H)-quinazolinone | CymitQuimica [cymitquimica.com]
- 3. 1-Methyl-4(1H)-quinazolinone CAS#: 3476-68-4 [m.chemicalbook.com]
- 4. acgpubs.org [acgpubs.org]
- 5. 1-methylquinazolin-4(1H)-one | CAS#:3476-68-4 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the Discovery and History of 1-methyl-4(1H)-quinazolinone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the discovery, synthesis, and historical development of 1-methyl-4(1H)-quinazolinone. Eschewing a rigid template, this document is structured to logically unfold the scientific narrative of this compound, from its foundational chemical principles to its modern synthetic applications.
Introduction: The Quinazolinone Scaffold
The quinazolinone core, a fused heterocycle consisting of a benzene ring and a pyrimidine ring, is a privileged structure in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[3][4] The substitution pattern on the quinazolinone ring system dramatically influences its pharmacological profile, making the targeted synthesis of specific derivatives a key focus in drug discovery. This guide will specifically delve into the history and synthesis of the N1-methylated derivative, 1-methyl-4(1H)-quinazolinone.
Early Discoveries and Foundational Syntheses of the Quinazolinone Core
The history of quinazolinone synthesis dates back to the 19th century. One of the earliest reports is the Griess synthesis , which involved the reaction of anthranilic acid and cyanogen.[2][5] However, the most versatile and enduring method for the preparation of 4(3H)-quinazolinones is the Niementowski quinazolinone synthesis . This classical reaction involves the condensation of anthranilic acid with an amide, typically at elevated temperatures.[2]
The versatility of the Niementowski synthesis allows for the introduction of various substituents on the quinazolinone scaffold, which has been instrumental in the exploration of this chemical space for drug development.[1]
The Emergence of 1-methyl-4(1H)-quinazolinone: A History of N-Alkylation
While the synthesis of the parent 4(3H)-quinazolinone was established early on, the specific history of its N1-methylated analog, 1-methyl-4(1H)-quinazolinone, has evolved over time. The introduction of a methyl group at the N1 position can significantly alter the compound's physical and biological properties.
Early methods for the N-alkylation of heterocyclic compounds often involved the use of alkyl halides, such as methyl iodide, in the presence of a base. While a definitive "first synthesis" paper for 1-methyl-4(1H)-quinazolinone is not readily apparent in early literature, the synthesis of related N-alkylated quinazolinones was explored in the mid-20th century. For instance, a 1968 publication in the Journal of Organic Chemistry described the synthesis of 1-methyl-4-phenyl-2(1H)-quinazolinone, indicating that N-methylation of the quinazolinone ring system was an area of active investigation.[6]
Synthetic Methodologies for 1-methyl-4(1H)-quinazolinone
The synthesis of 1-methyl-4(1H)-quinazolinone can be approached through two primary strategies: direct methylation of the pre-formed 4(3H)-quinazolinone ring or by cyclization of an N-methylated precursor.
Classical Approach: Direct N-Alkylation
A common and straightforward method for the synthesis of 1-methyl-4(1H)-quinazolinone is the direct alkylation of 4(3H)-quinazolinone. This reaction typically involves a methylating agent, such as methyl iodide or dimethyl sulfate, and a base to deprotonate the nitrogen atom.
Experimental Protocol: N-Methylation of 4(3H)-quinazolinone
-
Dissolution: Dissolve 4(3H)-quinazolinone (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a slight excess of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to the solution at room temperature. Stir the mixture for 30-60 minutes to ensure complete deprotonation.
-
Methylation: Slowly add methyl iodide (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Classical N-Alkylation Workflow
Modern Synthetic Approaches
More recent synthetic methods aim for greater efficiency and sustainability. A notable example is the H2O2-mediated synthesis of N-methyl quinazolin-4(3H)-one from 2-amino-N-methylbenzamide and dimethyl sulfoxide (DMSO), published in ACS Omega in 2023. In this approach, DMSO serves as the carbon source for the C2 position of the quinazolinone ring.
Experimental Protocol: H2O2-Mediated Synthesis
-
Reactant Mixture: Combine 2-amino-N-methylbenzamide (1 equivalent) and DMSO in a reaction vessel.
-
Oxidant Addition: Add hydrogen peroxide (H2O2) as an effective and sustainable oxidant.
-
Heating: Heat the reaction mixture at an elevated temperature (e.g., 130-140 °C) for a specified period.
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as TLC or LC-MS.
-
Isolation and Purification: After completion, the product can be isolated by standard work-up procedures and purified by column chromatography.
Modern H2O2-Mediated Synthesis
Characterization of 1-methyl-4(1H)-quinazolinone
The definitive identification of 1-methyl-4(1H)-quinazolinone relies on a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. A singlet corresponding to the N-methyl group around 3.5-4.0 ppm. A singlet for the proton at the C2 position. |
| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm. A peak for the N-methyl carbon around 30-40 ppm. A carbonyl carbon (C4) signal around 160-170 ppm. |
| IR Spectroscopy | A strong carbonyl (C=O) stretching band around 1650-1680 cm⁻¹. C-H stretching bands for the aromatic and methyl groups. |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to the exact mass of C9H8N2O. |
Biological Activity and Potential Applications
While the broader class of quinazolinones has been extensively studied for its diverse pharmacological activities, specific biological data for 1-methyl-4(1H)-quinazolinone is less prevalent in the literature. Much of the research has focused on more complex derivatives.
However, the N1-methylation can impact several key properties relevant to drug development:
-
Solubility: The methyl group can alter the compound's polarity and, consequently, its solubility in both aqueous and organic media.
-
Metabolic Stability: The presence of the methyl group can block potential sites of metabolism, potentially increasing the compound's half-life in vivo.
-
Receptor Binding: The steric and electronic effects of the methyl group can influence how the molecule interacts with biological targets.
Given the known activities of other quinazolinones as, for example, EGFR inhibitors, it is plausible that 1-methyl-4(1H)-quinazolinone could serve as a scaffold or starting material for the development of novel therapeutic agents. Further biological evaluation of this specific compound is warranted to fully elucidate its pharmacological profile.
Conclusion
1-methyl-4(1H)-quinazolinone represents a specific and important derivative within the broader class of quinazolinone heterocycles. Its synthesis has evolved from classical N-alkylation methods to more modern, sustainable approaches. While its own biological activity is not as extensively documented as that of more complex derivatives, its chemical structure makes it a valuable building block in medicinal chemistry. This guide provides a foundational understanding for researchers and scientists working with this versatile scaffold, highlighting the historical context and key synthetic methodologies that are crucial for its application in drug discovery and development.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazoline synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
1-Methyl-4(1H)-quinazolinone: A Technical Guide on Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] This technical guide focuses on the potential biological activities of a specific derivative, 1-methyl-4(1H)-quinazolinone. While extensive research has been conducted on the broader class of quinazolinones, this document synthesizes available data on closely related analogs to extrapolate the potential therapeutic applications of this specific molecule. The primary areas of focus include its potential anti-inflammatory, analgesic, antimicrobial, and anticancer activities. This guide also outlines synthetic strategies, proposes mechanisms of action based on the quinazolinone pharmacophore, and provides detailed experimental protocols for future in vitro and in vivo evaluations.
Introduction: The Quinazolinone Scaffold in Drug Discovery
Quinazolinones are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and a pyrimidine ring.[3] The inherent structural features of the quinazolinone nucleus make it a versatile scaffold for interacting with various biological targets.[4] Modifications at different positions of the quinazolinone ring have led to the development of compounds with a wide array of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, anticonvulsant, and antihypertensive activities.[3][5] Notably, several quinazolinone-based drugs have received FDA approval and are used in clinical practice, underscoring the therapeutic relevance of this chemical class.[4] This guide will delve into the specific potential of 1-methyl-4(1H)-quinazolinone, a derivative with a methyl group at the N-1 position, a substitution pattern that has shown promise in modulating biological activity in related compounds.[6][7]
Synthesis of 1-Methyl-4(1H)-quinazolinone
The synthesis of 1-methyl-4(1H)-quinazolinone can be achieved through several established synthetic routes for 4(3H)-quinazolinones, with modifications to introduce the N-1 methyl group. A common and efficient method involves the cyclization of N-methyl-anthranilic acid derivatives.
Proposed Synthetic Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Methyl-4(1H)-quinazolinone Derivatives and Analogues
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Quinazolinone Core – A Privileged Scaffold in Medicinal Chemistry
The quinazolinone scaffold, a fused bicyclic system of benzene and pyrimidine rings, is a cornerstone in the field of medicinal chemistry.[1][2] Its inherent structural features and synthetic accessibility have made it a "privileged structure," capable of interacting with a wide array of biological targets.[3] This guide focuses specifically on the 1-methyl-4(1H)-quinazolinone core, a modification that significantly influences the molecule's physicochemical properties and biological activity. By delving into the synthesis, structure-activity relationships (SAR), and therapeutic potential of these N-methylated analogues, we aim to provide a comprehensive resource for researchers dedicated to the discovery and development of novel therapeutics.
The Strategic Importance of N1-Methylation
The introduction of a methyl group at the N1 position of the quinazolinone ring is a deliberate and strategic modification in drug design. This seemingly minor alteration can have profound effects on the molecule's properties:
-
Enhanced Lipophilicity: The methyl group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance oral bioavailability.[4]
-
Metabolic Stability: N-methylation can protect the amide bond from metabolic degradation, leading to a longer half-life in vivo.[4]
-
Conformational Rigidity: The methyl group can introduce a degree of steric hindrance, locking the molecule into a more defined conformation. This can lead to higher binding affinity and selectivity for its biological target.
-
Modulation of Target Interactions: The presence of the methyl group can alter the electronic distribution within the quinazolinone core, influencing hydrogen bonding and other non-covalent interactions with the target protein.
These factors underscore the importance of exploring N1-methylated quinazolinone derivatives as a distinct and promising class of therapeutic agents.
Synthetic Strategies for 1-Methyl-4(1H)-quinazolinone Derivatives
The synthesis of 1-methyl-4(1H)-quinazolinone derivatives can be approached through several reliable methods. The choice of synthetic route often depends on the desired substitution pattern at other positions of the quinazolinone core.
General Synthetic Workflow
A common and versatile approach involves a multi-step synthesis starting from readily available anthranilic acid derivatives. This method provides a high degree of control over the final structure.
Caption: General synthetic workflow for 1-methyl-4(1H)-quinazolinone derivatives.
Detailed Experimental Protocol: Synthesis of 2,3-Disubstituted-1-methyl-4(1H)-quinazolinones
This protocol outlines a reliable method for the synthesis of 2,3-disubstituted-1-methyl-4(1H)-quinazolinones, a class of compounds with significant biological potential.
Step 1: Synthesis of N-Methylisatoic Anhydride
-
To a solution of N-methylanthranilic acid (1 equivalent) in an appropriate solvent such as anhydrous tetrahydrofuran (THF), add triphosgene (0.4 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield crude N-methylisatoic anhydride, which can be used in the next step without further purification.
Causality: The use of triphosgene provides a safe and efficient alternative to phosgene gas for the cyclization of N-methylanthranilic acid to the corresponding isatoic anhydride.
Step 2: Synthesis of 2-(Acylamino)-N-methylbenzamide
-
Dissolve N-methylisatoic anhydride (1 equivalent) in a suitable solvent like dioxane.
-
Add the desired amino acid ester hydrochloride (1.2 equivalents) and triethylamine (2.5 equivalents).
-
Reflux the mixture for 4-6 hours.
-
After cooling, the reaction mixture is poured into ice-water, and the precipitated solid is filtered, washed with water, and dried to afford the 2-(acylamino)-N-methylbenzamide intermediate.
Self-Validation: The formation of the benzamide intermediate can be confirmed by spectroscopic methods such as ¹H NMR, which will show characteristic peaks for the amide protons and the newly introduced acyl group.
Step 3: Cyclization to 1-Methyl-4(1H)-quinazolinone
-
The 2-(acylamino)-N-methylbenzamide intermediate (1 equivalent) is refluxed in acetic anhydride (5-10 volumes) for 2-4 hours.
-
The excess acetic anhydride is removed by distillation under reduced pressure.
-
The residue is then treated with a solution of the desired primary amine (1.2 equivalents) in glacial acetic acid.
-
The reaction mixture is refluxed for 6-8 hours.
-
After cooling, the mixture is poured into crushed ice, and the resulting precipitate is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2,3-disubstituted-1-methyl-4(1H)-quinazolinone.[5]
Trustworthiness: This multi-step synthesis with isolation and characterization of intermediates ensures the unambiguous structure of the final product. The final product's identity and purity should be confirmed by melting point, IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Therapeutic Potential and Biological Activities
1-Methyl-4(1H)-quinazolinone derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
The quinazolinone scaffold is a well-established pharmacophore in oncology, with several approved drugs targeting key signaling pathways in cancer.[6][7] N1-methylated analogues have shown significant promise as potent anticancer agents.
Mechanism of Action: EGFR Kinase Inhibition
A primary mechanism of action for many anticancer quinazolinone derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8][9] Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation and survival.[9] 1-Methyl-4(1H)-quinazolinone derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its downstream signaling pathways.[9]
Caption: Mechanism of EGFR inhibition by 1-methyl-4(1H)-quinazolinone derivatives.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Substitution at C2: The nature of the substituent at the 2-position is crucial for potent anticancer activity. Aromatic or heteroaromatic rings at this position often enhance activity through π-π stacking and hydrophobic interactions within the ATP-binding pocket of EGFR.[8]
-
Substitution at C3: The substituent at the 3-position can modulate the compound's interaction with the solvent-exposed region of the kinase, influencing both potency and selectivity.
-
Substitution on the Benzene Ring (C5-C8): Small, electron-withdrawing groups at the C6 and C7 positions can enhance the binding affinity to EGFR.[8]
Quantitative Data on Anticancer Activity:
| Compound ID | Substituents | Target Cell Line | IC50 (µM) | Reference |
| 4b | 2-(4-chlorophenyl), 3-indole acetamide | - | - | [10] |
| 7c | 2-(4-chlorophenyl), 3-thioacetohydrazide | - | - | [10] |
| 13b | 2-(4-chlorophenyl), 3-ibuprofen | - | - | [10] |
| 43 | 4-methyl derivative | HCT116 | - | [11] |
| 44 | 4-methylpiperazin-1-yl at C4, 7-amino | MOLT-4 | - | [11] |
| Compound 23 | 1,2,3-triazole and 1,3,4-oxadiazole-quinazoline | PC-3, A549, MCF-7, A2780 | 0.016 - 0.19 | [11] |
| Compound 37 | Thiazole and quinazoline | MCF-7, HepG-2, A549 | 2.86 - 14.79 | [11] |
| Compound 50 | - | - | PI3K: 0.072 | [11] |
| Compound 51 | - | MCF-7 | 0.06 | [11] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, and the development of novel anti-inflammatory agents is a major research focus. 1-Methyl-4(1H)-quinazolinone derivatives have shown promising anti-inflammatory properties.
Mechanism of Action: COX-2 Inhibition
One of the primary mechanisms of anti-inflammatory action is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[12] Selective COX-2 inhibitors are desirable as they can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity:
-
C2 and C3 Substitutions: The incorporation of moieties known to have anti-inflammatory effects, such as ibuprofen or indole acetic acid, at the C2 or C3 position can lead to potent anti-inflammatory compounds.[10]
-
Aryl Substituents: The presence of substituted aryl groups can enhance the binding to the COX-2 active site. For example, a 4-chlorophenyl group has been shown to be favorable for activity.[12]
Quantitative Data on Anti-inflammatory Activity:
| Compound ID | Substituents | In Vivo Model | % Edema Inhibition | Reference |
| Compound 21 | 3-[2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl]-2-methyl-6-bromo | Carrageenan-induced paw edema | 32.5 | [12] |
| Compound 40 | 2-(5'-pyridin-4-yl-[1][11][13]-oxadiazol-2-yl-sulfanylmethyl)-3-(substituted-arylidene-amino) | Carrageenan-induced paw edema | 16.3 - 36.3 | [14] |
| Compound with 4-nitrostyryl | 4-nitrostyryl-substituted | Carrageenan-induced paw edema | 62.2 - 80.7 | [7] |
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. 1-Methyl-4(1H)-quinazolinone derivatives have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.[1]
Mechanism of Action: DNA Gyrase Inhibition
One proposed mechanism of antibacterial action is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair.[15] By targeting this enzyme, quinazolinone derivatives can disrupt critical cellular processes, leading to bacterial cell death.
Structure-Activity Relationship (SAR) for Antimicrobial Activity:
-
C2 and C3 Substitutions: The introduction of heterocyclic moieties at the C2 and C3 positions can significantly enhance antimicrobial activity.
-
Halogenation: The presence of halogen atoms, such as bromine or iodine, on the benzene ring of the quinazolinone core can improve antibacterial potency.[16]
Quantitative Data on Antimicrobial Activity (MIC values in µg/mL):
| Compound ID | S. aureus | B. subtilis | E. coli | S. typhimurium | C. albicans | M. phaseolina | Reference |
| 4a | 4 | 4 | - | 8 | 2 | 8 | [15] |
| 5a | - | - | - | - | - | - | [15] |
| Compound 27 | ≤0.5 | - | - | - | - | - | [17] |
| Pyrazolo analogue 5b | 1.95 | - | - | - | - | - |
Future Perspectives and Conclusion
The 1-methyl-4(1H)-quinazolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The strategic placement of a methyl group at the N1 position offers a powerful tool for fine-tuning the pharmacological properties of this versatile heterocyclic system. The diverse biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, highlight the immense potential of these compounds.
Future research in this area should focus on:
-
Lead Optimization: Further exploration of the structure-activity relationships to design more potent and selective inhibitors for specific biological targets.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying the observed biological activities.
-
In Vivo Efficacy and Safety Profiling: Rigorous preclinical evaluation of promising lead compounds to assess their therapeutic potential and safety.
-
Combinatorial Approaches: Investigating the synergistic effects of 1-methyl-4(1H)-quinazolinone derivatives in combination with existing therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. mdpi.com [mdpi.com]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazolinone synthesis [organic-chemistry.org]
- 13. Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
The Natural Occurrence of 1-Methyl-4(1H)-quinazolinone Scaffolds: A Technical Guide for Researchers
Abstract
The 1-methyl-4(1H)-quinazolinone scaffold is a core structural motif found in a select number of naturally occurring alkaloids, most notably in the plant kingdom. This technical guide provides an in-depth exploration of the natural sources, biosynthesis, isolation, and characterization of compounds featuring this specific heterocyclic system. We will delve into the scientific literature to present a comprehensive overview for researchers, scientists, and drug development professionals interested in this unique class of natural products. The guide will prominently feature the alkaloid arborine, a well-characterized example of a naturally occurring 1-methyl-4(1H)-quinazolinone derivative, as a case study to illustrate the key aspects of this topic.
Introduction: The Significance of the Quinazolinone Nucleus in Nature
Quinazolinone and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that are widely distributed in nature.[1][2][3] These scaffolds are found in a diverse array of natural products isolated from plants, microorganisms, and marine life.[2][4] The inherent biological activity of the quinazolinone nucleus has made it a "privileged structure" in medicinal chemistry, forming the backbone of numerous synthetic compounds with a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[3][5]
While the broader 4(3H)-quinazolinone scaffold is a common feature in many natural alkaloids, the specific 1-methyl-4(1H)-quinazolinone core is less frequently encountered, making its natural occurrences particularly noteworthy. This guide will focus on the known natural products that possess this N-methylated quinazolinone structure, providing a detailed examination of their origins and biochemical synthesis.
The Botanical Realm: Glycosmis arborea as a Primary Source
The most well-documented natural source of the 1-methyl-4(1H)-quinazolinone scaffold is the plant genus Glycosmis, belonging to the Rutaceae family. Specifically, the species Glycosmis arborea and Glycosmis pentaphylla have been identified as producers of the quinazolinone alkaloid, arborine.[6][7][8]
Arborine: A Prototypical 1-Methyl-4(1H)-quinazolinone Alkaloid
Arborine, with the chemical structure 2-benzyl-1-methylquinazolin-4-one, stands as the principal example of a naturally occurring compound with the 1-methyl-4(1H)-quinazolinone core.[6][9] Its discovery and structural elucidation have been pivotal in understanding the natural product chemistry of this scaffold.
-
Structure: The structure of arborine features a methyl group at the N-1 position and a benzyl group at the C-2 position of the quinazolin-4-one ring system.
Caption: Chemical structure of Arborine.
Isolation of Arborine from Glycosmis pentaphylla
The isolation of arborine from its natural source is a critical process for its study and potential applications. The following protocol is a representative method for the extraction and purification of arborine from the leaves of Glycosmis pentaphylla.[7][9][10]
Experimental Protocol: Isolation of Arborine
-
Plant Material and Extraction:
-
Air-dried and powdered leaves of Glycosmis pentaphylla (e.g., 3 kg) are sequentially extracted with organic solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, acetone, and methanol, using a Soxhlet apparatus.[10]
-
The extraction is continued until the solvent running through the apparatus is colorless.[10]
-
The resulting extracts are filtered and concentrated under vacuum.[10]
-
-
Fractionation and Bioassay-Guided Isolation (Optional):
-
Column Chromatography:
-
Purification and Crystallization:
-
The arborine-containing fractions are further purified by re-crystallization from a suitable solvent system, such as an ethyl acetate-methanol mixture, to yield pure arborine as crystalline solid.[7]
-
Biosynthesis of the 1-Methyl-4(1H)-quinazolinone Scaffold
The biosynthesis of arborine in Glycosmis arborea provides a fascinating insight into the enzymatic construction of the 1-methyl-4(1H)-quinazolinone ring system. Studies have shown that the biosynthetic pathway utilizes precursors from primary metabolism, specifically from the shikimate pathway.[11]
Precursors of Arborine
Tracer studies have demonstrated that arborine is derived from:
-
Anthranilic acid: This aromatic amine, a product of the shikimate pathway, provides the benzene ring and the N-1 and C-9 atoms of the quinazolinone core.[11]
-
Phenylalanine: Another amino acid derived from the shikimate pathway, phenylalanine serves as the precursor for the C-2 and the attached benzyl group.[11]
Proposed Biosynthetic Pathway
The biosynthesis of arborine is proposed to proceed through the following key steps:[11]
-
Formation of Phenylacetic Acid: Phenylalanine is first converted to phenylacetic acid.
-
N-Methylation of Anthranilic Acid: Anthranilic acid is methylated at the nitrogen atom to form N-methylanthranilic acid. The methyl group is likely donated by S-adenosyl methionine (SAM), a common methyl donor in biological systems.
-
Amide Bond Formation: N-methylanthranilic acid and phenylacetic acid are condensed to form N-methyl-N-(phenylacetyl)anthranilic acid.
-
Cyclization and Dehydration: The final step involves the cyclization of N-methyl-N-(phenylacetyl)anthranilic acid to form the quinazolinone ring of arborine, with the elimination of a water molecule.
Caption: Proposed biosynthetic pathway of Arborine.
Characterization of the 1-Methyl-4(1H)-quinazolinone Scaffold
The structural elucidation of naturally occurring 1-methyl-4(1H)-quinazolinones relies on a combination of spectroscopic techniques.
Spectroscopic Data for Arborine
The following table summarizes the characteristic NMR spectral data for arborine, which are instrumental in its identification.[6]
| Proton/Carbon | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| N-CH₃ | 3.63 (s) | 34.8 |
| Benzylic CH₂ | 4.29 (s) | 43.4 |
| Aromatic H (quinazoline) | 7.46 (t), 7.71 (d), 8.37 (d) | 114.4 - 141.4 (aromatic carbons) |
| Aromatic H (benzyl) | 7.28 - 7.36 (m) | 114.4 - 141.4 (aromatic carbons) |
| C=O (amide) | - | 169.0 |
| C=N (imine) | - | 162.2 |
s = singlet, d = doublet, t = triplet, m = multiplet
Mass spectrometry is also crucial for confirming the molecular weight of arborine (C₁₆H₁₄N₂O), which is 250.29 g/mol .[6][9]
Biological Activities of Naturally Occurring 1-Methyl-4(1H)-quinazolinones
Arborine has been investigated for its biological activities, demonstrating the potential of this natural product scaffold in drug discovery.
-
Antimicrobial Activity: Arborine has shown antimicrobial activity against various microbes. The minimum inhibitory concentration (MIC) has been reported to be in the range of 500 to 2000 µg/ml.[12]
-
Larval Growth Inhibitory Activity: Arborine has been found to inhibit the growth of Drosophila melanogaster larvae, suggesting its potential as an insecticidal agent.[7]
Broader Context and Future Perspectives
While Glycosmis species are the most prominent sources of the 1-methyl-4(1H)-quinazolinone scaffold, the broader quinazolinone family is well-represented in other natural sources, particularly in fungi and marine organisms.[4][13] Endophytic and marine-derived fungi, such as Aspergillus and Penicillium species, produce a vast array of complex quinazolinone alkaloids with diverse biological activities.[4] Although simple 1-methylated derivatives have not been widely reported from these sources, the biosynthetic machinery for quinazolinone formation is clearly present and diverse.
Future research in this area could focus on:
-
Screening a wider range of plant species, as well as fungal and marine organisms, for the presence of novel 1-methyl-4(1H)-quinazolinone derivatives.
-
Elucidating the specific enzymes, particularly the N-methyltransferases, involved in the biosynthesis of these compounds.
-
Synthesizing and evaluating analogues of arborine and other naturally occurring 1-methyl-4(1H)-quinazolinones to explore their structure-activity relationships and therapeutic potential.
Conclusion
The 1-methyl-4(1H)-quinazolinone scaffold, exemplified by the natural product arborine from Glycosmis species, represents a unique and biologically relevant class of alkaloids. This guide has provided a comprehensive overview of its natural occurrence, with a detailed look at the isolation, characterization, and biosynthesis of arborine. The established biological activities of arborine highlight the potential of this scaffold for further investigation in the fields of medicinal chemistry and drug discovery. As our ability to explore the chemical diversity of the natural world expands, it is likely that more examples of this intriguing heterocyclic system will be discovered, opening new avenues for scientific exploration.
References
- 1. Identification of a naturally occurring quinazolin-4(3H)-one firefly luciferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolin-4-one Coupled with Pyrrolidin-2-iminium Alkaloids from Marine-Derived Fungus Penicillium aurantiogriseum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Glycosmis pentaphylla (Rutaceae): A Natural Candidate for the Isolation of Potential Bioactive Arborine and Skimmianine Compounds for Controlling Multidrug-Resistant Staphylococcus aureus [frontiersin.org]
- 7. psasir.upm.edu.my [psasir.upm.edu.my]
- 8. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arborine, a quinazolin-4-one antimicrobial alkaloid from Glycosmis pentaphylla (Retz.) DC - IIUM Repository (IRep) [irep.iium.edu.my]
- 10. Glycosmis pentaphylla (Rutaceae): A Natural Candidate for the Isolation of Potential Bioactive Arborine and Skimmianine Compounds for Controlling Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The biosynthesis of arborine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. Isolation, characterization and cytotoxic activity of arborinine from glycosmis pentaphylla (Retz.) DC. on human mammary gland adenocarcinoma (MCF7) cell line - IIUM Repository (IRep) [irep.iium.edu.my]
- 13. Quinazolin-4-one derivatives from Streptomyces isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Compound: A Risk-Based Perspective
An In-Depth Technical Guide to the Safe Handling of 1-Methyl-4(1H)-quinazolinone
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-methyl-4(1H)-quinazolinone, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, my objective is to present this information not merely as a list of rules, but as a self-validating system of protocols grounded in the specific chemical and toxicological properties of the material.
1-Methyl-4(1H)-quinazolinone (CAS No. 3476-68-4) belongs to the quinazolinone class of compounds.[1] This family of molecules is noted for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and anticonvulsant properties.[2][3][4] This inherent bioactivity is the foundational reason for adopting a cautious and well-documented handling approach. While invaluable in drug discovery, the same mechanisms that make these compounds therapeutically interesting can pose risks to the researcher upon unintended exposure.
Physicochemical Properties Summary:
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Appearance | Solid Powder | [5] |
| Melting Point | 231-233 °C | [5] |
| Boiling Point | 296.8 °C at 760 mmHg | [1] |
| Flash Point | 133.3 °C | [1] |
The compound is a solid at room temperature, which mitigates the risk of vapor inhalation but introduces the hazard of airborne dust, especially during transfer and weighing operations.
Hazard Identification and GHS Classification
1-Methyl-4(1H)-quinazolinone is classified with the following hazard statements, which form the basis of our safety protocols:
-
H315: Causes skin irritation. [6]
-
H319: Causes serious eye irritation. [6]
-
H335: May cause respiratory irritation. [6]
Some sources also classify the broader quinazolinone category as harmful if swallowed (H302).[7][8] The signal word associated with this compound is "Warning" .[6]
Toxicological Insights: The primary routes of exposure are inhalation of dust, eye contact, skin contact, and ingestion.[6] Acute toxicity data indicates an LD50 (intraperitoneal, rat) of 200 mg/kg, highlighting significant toxicity, although specific details beyond the lethal dose are not extensively reported.[1] The irritant properties are the most immediate concern in a laboratory setting. Skin contact can lead to inflammation, itching, redness, and pain, while eye contact may result in severe damage.[6] Inhalation of dust can irritate the lungs and respiratory system.[6]
It is crucial to note that no components of this product are listed as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.[9]
The Self-Validating Protocol: Engineering and Personal Protection
A robust safety protocol integrates engineering controls with appropriate Personal Protective Equipment (PPE). This multi-layered approach ensures that the failure of one system does not lead to exposure.
Engineering Controls: The First Line of Defense
The primary engineering control is to minimize the generation and dispersal of dust.
-
Ventilation: All handling of solid 1-methyl-4(1H)-quinazolinone must be conducted in a well-ventilated area.[6][10] A certified chemical fume hood is the standard and required location for weighing, transferring, and preparing solutions.[11]
-
Containment: For procedures with a higher risk of dust generation, consider using a glove box or a powder containment hood.
-
Emergency Equipment: Facilities must be equipped with an eyewash fountain and a safety shower in accessible locations.[6][12]
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE is directly dictated by the identified hazards (skin, eye, and respiratory irritation).
-
Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles that conform to government standards such as EN166 (EU) or NIOSH (US).[13] A face shield may be required for operations with a significant splash or dust hazard.[12]
-
Skin Protection:
-
Gloves: Wear protective gloves that have been inspected for integrity before use.[13] Nitrile gloves are a common and effective choice for handling solid chemicals. Always use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[13]
-
Lab Coat: A complete protective suit or a standard laboratory coat must be worn to protect personal clothing.[13]
-
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a particle respirator (e.g., N95 or P1 type).[13]
The logical flow for establishing a safe workspace is visualized below.
Caption: Workflow for establishing a safe handling environment.
Standard Operating Procedure: Weighing and Dissolving
This protocol explains the causality behind each step, ensuring a self-validating and safe process.
Objective: To accurately weigh 50 mg of 1-methyl-4(1H)-quinazolinone powder and prepare a 10 mM stock solution in DMSO.
| Step | Action | Rationale (Causality) |
| 1 | Preparation | Verify the chemical fume hood is operational. Don required PPE: safety goggles, nitrile gloves, and a lab coat. |
| 2 | Staging | Place a calibrated analytical balance, weigh paper, spatula, vial for the final solution, and necessary solvents (DMSO) inside the fume hood. |
| 3 | Weighing | Carefully transfer an approximate amount of 1-methyl-4(1H)-quinazolinone from the stock bottle to the weigh paper on the balance using a clean spatula. Adjust to the target weight of 50 mg. |
| 4 | Transfer | Carefully fold the weigh paper and transfer the powder into the pre-labeled vial. Tap the paper gently to ensure all powder is transferred. |
| 5 | Dissolution | Using a pipette, add the calculated volume of DMSO to the vial to achieve a 10 mM concentration. Cap the vial securely and vortex or sonicate until fully dissolved. |
| 6 | Decontamination | Dispose of the used weigh paper and any contaminated pipette tips into a designated solid chemical waste container inside the hood. Wipe the spatula and work surface with a suitable solvent (e.g., ethanol) and dispose of the wipe in the same waste container. |
| 7 | Post-Handling | Close the fume hood sash. Remove gloves and dispose of them, followed by other PPE as appropriate. Wash hands thoroughly with soap and water.[6] |
Storage and Waste Management
Storage: Store 1-methyl-4(1H)-quinazolinone in a tightly-closed container in a cool, dry, and well-ventilated area.[6][10] Recommended storage temperatures are often between 2-8°C for long-term stability.[1] It should be stored away from incompatible substances such as strong oxidizing agents, acids, and bases.[11][14] Ensure the storage area is locked to prevent unauthorized access.[6][10]
Waste Disposal: All waste, including the chemical itself and any contaminated materials (gloves, wipes, containers), must be disposed of as hazardous waste.[6]
-
Do not let the product enter drains, waterways, or soil. [6]
-
Place waste into a suitable, labeled disposal container.[6]
-
Consult local, regional, and national regulations for disposal and arrange for pickup by a licensed disposal company.[6][11]
Emergency Procedures: A Validated Response Plan
In the event of an exposure or spill, a pre-defined and understood response is critical.
Caption: First aid response for different exposure routes.[6]
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Prevent further leak or spill if safe to do so.[6] Do not allow the material to enter drains.[6]
-
Absorb & Collect: For a solid spill, carefully sweep or vacuum the material. Avoid creating dust.[9] Place the collected material into a suitable, closed container for disposal.[6]
-
Decontaminate: Clean the spill area thoroughly.
-
PPE: Wear full PPE, including respiratory protection, during the entire cleanup process.
Fire Fighting: In case of fire, use water spray, dry chemical, carbon dioxide, or chemical foam.[6] Firefighters should wear a self-contained breathing apparatus.[13]
References
- 1. 1-methylquinazolin-4(1H)-one | CAS#:3476-68-4 | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-メチル-4(3H)-キナゾリノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. aksci.com [aksci.com]
- 7. echemi.com [echemi.com]
- 8. 4(1H)-Quinazolinone | C8H6N2O | CID 135408753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. 8-Methyl-4(1H)-quinazolinone | CAS#:19181-54-5 | Chemsrc [chemsrc.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. angenechemical.com [angenechemical.com]
- 14. fishersci.com [fishersci.com]
Methodological & Application
microwave-assisted synthesis of 1-methyl-4(1H)-quinazolinone
An Application Guide to the Rapid and Efficient Synthesis of 1-methyl-4(1H)-quinazolinone via Microwave Irradiation
Abstract
This comprehensive application note details a robust and highly efficient protocol for the synthesis of 1-methyl-4(1H)-quinazolinone utilizing microwave-assisted organic synthesis (MAOS). The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] 1-methyl-4(1H)-quinazolinone serves as a key intermediate in the development of more complex pharmaceutical agents.[4] By leveraging the unique advantages of microwave irradiation, this protocol dramatically reduces reaction times from hours to mere minutes, enhances product yields, and aligns with the principles of green chemistry by minimizing energy consumption and solvent use.[5][6][7][8] This guide provides researchers, scientists, and drug development professionals with a detailed reaction mechanism, a step-by-step experimental workflow, safety protocols, and expected outcomes.
The Rationale for Microwave-Assisted Synthesis
Conventional synthesis of quinazolinone derivatives, such as the Niementowski reaction, often requires prolonged heating under harsh conditions, leading to lengthy reaction times and potential side-product formation.[9] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that circumvents these limitations.[10][11]
The fundamental principle of MAOS lies in dielectric heating . Unlike conventional heating methods that rely on slow, inefficient thermal conduction from an external source, microwaves directly couple with polar molecules in the reaction mixture.[6] This interaction induces rapid rotation of the molecules, generating heat volumetrically and uniformly throughout the sample.[6][7] This instantaneous and localized heating mechanism leads to several significant advantages:
-
Accelerated Reaction Rates: Dramatic reduction in reaction times, often from hours to minutes.[6][7]
-
Increased Product Yields: Improved efficiency and minimization of side reactions often result in higher yields of the desired product.[7][12]
-
Enhanced Purity: The reduction in side-products simplifies purification processes.[8]
-
Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, leading to significant energy savings.[5][13]
-
Green Chemistry: MAOS aligns with green chemistry principles by reducing reaction times, energy consumption, and often allowing for solvent-free conditions or the use of eco-friendly solvents.[5][8][14]
Reaction and Mechanism
The featured synthesis proceeds via a microwave-promoted condensation and cyclization of N-methylanthranilic acid with formamide. Formamide serves as a versatile C1 feedstock for the construction of the pyrimidone ring.[15]
Overall Reaction:
(Self-generated image, not from search results)
The reaction mechanism is believed to proceed through several key steps, which are significantly accelerated by the rapid heating provided by microwave irradiation.
-
Amide Formation: The primary amine of N-methylanthranilic acid performs a nucleophilic attack on the carbonyl carbon of formamide.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form an N-formyl intermediate.
-
Intramolecular Cyclization: Under thermal conditions, the nitrogen of the formyl group attacks the carboxylic acid carbon, initiating the ring-closing step.
-
Final Dehydration: A second molecule of water is eliminated to yield the stable, aromatic 1-methyl-4(1H)-quinazolinone ring system.
Caption: Plausible reaction mechanism for the synthesis of 1-methyl-4(1H)-quinazolinone.
Experimental Protocol
This protocol is designed for use with a dedicated laboratory microwave reactor equipped with temperature and pressure sensors.
Critical Safety Considerations
-
Use Dedicated Equipment: NEVER use a domestic (kitchen) microwave oven.[16] Laboratory microwave reactors are specifically designed with safety interlocks and can withstand the pressures and corrosive environments of chemical reactions.[16]
-
Pressure Hazard: Heating solvents above their boiling point in a sealed vessel generates high pressure. Always use certified pressure-rated reaction vessels and do not exceed the manufacturer's recommended volume, temperature, or pressure limits.[16][17]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and appropriate gloves, is mandatory.
-
Proper Ventilation: All operations should be performed inside a certified chemical fume hood to avoid inhaling potentially toxic fumes.[16]
-
Reaction Kinetics: Be aware that microwave irradiation can dramatically accelerate reaction kinetics. If you are unfamiliar with a reaction, start with small-scale tests and lower power settings.[16]
Materials and Equipment
-
Reagents:
-
N-methylanthranilic acid (≥98%)
-
Formamide (≥99.5%)
-
Deionized water
-
Ethanol (for recrystallization)
-
-
Equipment:
-
Laboratory Microwave Reactor (e.g., CEM Discover, Anton Paar Monowave)
-
10 mL microwave reaction vessel with a snap-on cap and stir bar
-
Magnetic stirrer
-
Analytical balance
-
Filtration apparatus (Büchner funnel, filter flask)
-
Melting point apparatus
-
TLC plates (silica gel)
-
Reagent and Conditions Table
| Reagent/Parameter | Molecular Wt. | Amount | Moles (mmol) | Equivalents | Purpose |
| N-methylanthranilic acid | 151.16 g/mol | 302 mg | 2.0 | 1.0 | Reactant |
| Formamide | 45.04 g/mol | 4.0 mL | ~89 | ~44.5 | Reactant/Solvent |
| Microwave Parameters | |||||
| Temperature | 180 °C | ||||
| Max Power | 200 W | ||||
| Ramp Time | 2 min | ||||
| Hold Time | 10 min | ||||
| Pressure Limit | 250 psi |
Step-by-Step Synthesis Protocol
-
Vessel Preparation: Place a small magnetic stir bar into a clean, dry 10 mL microwave reaction vessel.
-
Add Reagents: Weigh and add 302 mg (2.0 mmol) of N-methylanthranilic acid to the vessel.
-
Add Solvent: Using a pipette, add 4.0 mL of formamide to the vessel.
-
Seal Vessel: Securely place the cap onto the reaction vessel.
-
Microwave Setup: Place the vessel into the cavity of the microwave reactor. Program the instrument with the parameters listed in the table above (180 °C, 10 min hold time).
-
Irradiation: Start the reaction. The instrument will automatically control the power output to maintain the set temperature for the duration of the hold time.
-
Cooling: Once the irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's compressed air cooling system before carefully removing it from the reactor.
-
Work-up: Pour the cooled, light-brown reaction mixture into a beaker containing ~30 mL of ice-cold water. A precipitate should form immediately.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid product on the filter paper with two portions of cold deionized water (2 x 10 mL).
-
Drying: Allow the product to air-dry on the filter paper, then transfer it to a watch glass and dry to a constant weight in a desiccator or vacuum oven.
-
Purification (Optional): The crude product can be further purified by recrystallization from hot ethanol if necessary.
-
Characterization: Determine the yield, melting point, and confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. Microwave assisted green organic synthesis [wisdomlib.org]
- 9. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 11. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Safety Considerations for Microwave Synthesis [cem.com]
- 17. tetrazolelover.at.ua [tetrazolelover.at.ua]
The Versatile Synthon: Harnessing 1-Methyl-4(1H)-quinazolinone in Modern Synthesis
Introduction: The Quinazolinone Core and the Significance of N1-Methylation
The quinazolinone scaffold is a privileged heterocyclic system, forming the backbone of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] Its derivatives have garnered significant attention in medicinal chemistry and drug discovery due to their demonstrated efficacy as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][3] The strategic functionalization of the quinazolinone ring system is a key focus for researchers aiming to modulate the pharmacological properties of these compounds.
This guide focuses on a particularly valuable, yet nuanced, building block: 1-methyl-4(1H)-quinazolinone . The introduction of a methyl group at the N1 position significantly alters the electronic and steric properties of the quinazolinone core, influencing its reactivity and providing a unique handle for further synthetic transformations. Understanding the synthesis and reactivity of this specific synthon is paramount for researchers seeking to develop novel quinazolinone-based therapeutics and functional materials. This document provides a comprehensive overview of the synthesis of 1-methyl-4(1H)-quinazolinone, detailed protocols for its use as a synthetic building block, and insights into the mechanistic underpinnings of its reactivity.
Synthesis of 1-Methyl-4(1H)-quinazolinone: A Protocol for Selective N1-Methylation
The synthesis of 1-methyl-4(1H)-quinazolinone requires a strategic approach to ensure selective methylation at the N1 position, avoiding competing N3-alkylation or O-alkylation. While various methods for N-alkylation of quinazolinones exist, the following protocol provides a reliable and reproducible method for the preparation of the target compound.
Protocol 1: Synthesis of 1-Methyl-4(1H)-quinazolinone
This two-step procedure involves the initial synthesis of 4(3H)-quinazolinone followed by selective N1-methylation.
Step 1: Synthesis of 4(3H)-Quinazolinone
A well-established method for the synthesis of the parent 4(3H)-quinazolinone is the condensation of anthranilic acid with an excess of formamide.[3]
-
Reagents and Materials:
-
Anthranilic acid
-
Formamide
-
Heating mantle or oil bath
-
Round-bottom flask with reflux condenser
-
Beaker, filtration apparatus
-
-
Procedure:
-
In a round-bottom flask, combine anthranilic acid and a 5-10 fold molar excess of formamide.
-
Heat the mixture to 120°C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water with stirring to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to afford 4(3H)-quinazolinone.
-
Step 2: Selective N1-Methylation
Selective N1-methylation can be achieved under basic conditions using a suitable methylating agent. The choice of base and solvent is crucial to favor N1-alkylation.
-
Reagents and Materials:
-
4(3H)-Quinazolinone
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon) if using NaH
-
-
Procedure:
-
To a solution of 4(3H)-quinazolinone in anhydrous DMF, add 1.2 equivalents of a base (e.g., K₂CO₃). If using NaH, add it portion-wise to a cooled solution of the quinazolinone in DMF under an inert atmosphere.
-
Stir the suspension at room temperature for 30 minutes to an hour to form the corresponding anion.
-
Add 1.1 equivalents of the methylating agent (e.g., methyl iodide) dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-methyl-4(1H)-quinazolinone.
-
Causality Behind Experimental Choices:
-
Base and Solvent System: The use of a polar aprotic solvent like DMF facilitates the dissolution of the quinazolinone and its anion, promoting the SN2 reaction with the methylating agent. The choice between a milder base like K₂CO₃ and a stronger base like NaH can influence the reaction rate and selectivity. NaH ensures complete deprotonation, which can lead to a cleaner reaction but requires stricter anhydrous and inert conditions.
-
Regioselectivity: While N3-alkylation is also possible, N1-alkylation is often favored under these conditions due to the thermodynamic stability of the resulting product. Careful control of reaction temperature and stoichiometry can further enhance the selectivity.
Application Notes: 1-Methyl-4(1H)-quinazolinone as a Versatile Building Block
The presence of the N1-methyl group and the reactive C2 position makes 1-methyl-4(1H)-quinazolinone a valuable intermediate for the synthesis of more complex heterocyclic systems.
Application 1: Synthesis of Pyrrolo[2,1-b]quinazolinones
Pyrrolo[2,1-b]quinazolinone is a core scaffold found in several bioactive natural products. 1-Methyl-4(1H)-quinazolinone can serve as a precursor for the synthesis of derivatives of this ring system.
Protocol 2: Synthesis of a 2-Substituted Pyrrolo[2,1-b]quinazolinone Derivative
This protocol outlines a general approach for the functionalization at the C2 position followed by cyclization.
-
Step 1: C2-Halogenation
-
Treat 1-methyl-4(1H)-quinazolinone with a halogenating agent such as N-bromosuccinimide (NBS) or phosphoryl chloride (POCl₃) to introduce a halogen at the C2 position. The reaction conditions will vary depending on the chosen halogenating agent. For chlorination, refluxing with POCl₃ is a common method.[3]
-
-
Step 2: Palladium-Catalyzed Cross-Coupling
-
The resulting 2-halo-1-methyl-4(1H)-quinazolinone can then be subjected to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a diverse range of substituents at the C2 position.
-
-
Step 3: Annulation to form the Pyrrole Ring
-
If the substituent introduced at C2 contains a suitable functional group (e.g., a terminal alkyne or a vinyl group), an intramolecular cyclization (annulation) can be induced to form the fused pyrrole ring, yielding the pyrrolo[2,1-b]quinazolinone scaffold.
-
Visualization of the Synthetic Workflow:
Caption: Synthetic workflow for Pyrrolo[2,1-b]quinazolinone derivatives.
Application 2: Synthesis of Luotonin A Analogues
Luotonin A is a natural product known for its potent antitumor activity as a DNA topoisomerase I poison.[4] The quinazolinone moiety is a key structural feature, and 1-methyl-4(1H)-quinazolinone derivatives can be utilized in the synthesis of Luotonin A analogues. While the direct synthesis of Luotonin A itself often employs a different strategy, the functionalization of the 1-methyl-4(1H)-quinazolinone core provides a pathway to novel analogues with potentially improved pharmacological profiles.
Protocol 3: Key Steps Towards Luotonin A Analogues
This conceptual protocol highlights the key transformations required.
-
C2-Functionalization: Similar to the previous application, the C2 position of 1-methyl-4(1H)-quinazolinone is first functionalized, for instance, by lithiation followed by reaction with an appropriate electrophile.[4]
-
Introduction of the Pyrroloquinoline Moiety: The substituent introduced at the C2 position is designed to be a precursor to the pyrroloquinoline ring system of Luotonin A. This may involve a multi-step sequence to construct the additional rings.
-
Cyclization and Final Assembly: The final steps would involve the cyclization of the precursor to form the complete pentacyclic ring system of the Luotonin A analogue.
Mechanistic Insight: Directed Ortho-Metalation
The functionalization at the C2 position can be achieved through directed ortho-metalation. The carbonyl group at C4 and the nitrogen at N3 can direct a strong base, such as an organolithium reagent, to deprotonate the C2 position, forming a lithiated intermediate that can then react with various electrophiles.[4]
Caption: Mechanism of C2-functionalization via directed ortho-metalation.
Data Presentation: Comparison of N-Alkylation Conditions
The regioselectivity of N-alkylation of 4(3H)-quinazolinone can be influenced by the reaction conditions. The following table summarizes typical outcomes.
| Methylating Agent | Base | Solvent | Predominant Product | Reference |
| Methyl iodide | K₂CO₃ | DMF | N1-Methyl-4(1H)-quinazolinone | [General Knowledge] |
| Dimethyl sulfate | NaH | THF | N1-Methyl-4(1H)-quinazolinone | [General Knowledge] |
| Diazomethane | - | Ether | Mixture of N1- and O-methylated | [General Knowledge] |
Conclusion and Future Outlook
1-Methyl-4(1H)-quinazolinone is a highly valuable and versatile building block in organic synthesis. Its preparation, while requiring careful control of reaction conditions to ensure regioselectivity, opens up a wide array of possibilities for the synthesis of complex, biologically active molecules. The ability to selectively functionalize the C2 position, often facilitated by the directing effects of the quinazolinone core, allows for the construction of diverse heterocyclic systems, including those found in potent natural products like Luotonin A.
Future research in this area will likely focus on the development of even more efficient and selective methods for the synthesis of 1-methyl-4(1H)-quinazolinone and its derivatives. Furthermore, the exploration of its reactivity in novel catalytic transformations will undoubtedly lead to the discovery of new synthetic methodologies and the creation of novel compounds with significant potential in drug discovery and materials science. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this powerful synthon in their synthetic endeavors.
References
Application Note: Strategic Synthesis of Bioactive Molecules from the 1-Methyl-4(1H)-quinazolinone Scaffold
Abstract
The quinazolinone core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] This guide provides an in-depth exploration of synthetic strategies starting from 1-methyl-4(1H)-quinazolinone, a versatile and readily accessible building block. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering detailed, validated protocols for the synthesis of novel bioactive derivatives. This document is designed to empower researchers to rationally design and execute the synthesis of next-generation therapeutic candidates based on this potent scaffold.
The 1-Methyl-4(1H)-quinazolinone Scaffold: A Privileged Starting Point
The 4(3H)-quinazolinone ring system is a cornerstone of heterocyclic chemistry and drug discovery.[5][6] The introduction of a methyl group at the N-1 position serves a dual purpose: it blocks one site of reactivity, thereby simplifying subsequent functionalization pathways, and its electronic influence can modulate the biological activity of the final compound. Understanding the inherent reactivity of this scaffold is paramount for strategic synthetic planning.
Key Reactive Sites for Derivatization:
-
C2-Position: The carbon at position 2 is susceptible to a variety of functionalization reactions. It can be derivatized to introduce aryl, alkyl, or heterocyclic moieties, which is a common strategy for tuning the pharmacological profile.[7]
-
N3-Position: The nitrogen at position 3 is a nucleophilic site available for alkylation, acylation, or the introduction of other substituents, often leading to significant changes in bioactivity.
-
Benzene Ring (C5-C8): The fused benzene ring can undergo electrophilic aromatic substitution reactions such as nitration or halogenation. The positions of these substitutions are directed by the existing ring system, typically favoring the C6 and C8 positions.[7]
Caption: Key reactive sites on the 1-methyl-4(1H)-quinazolinone scaffold.
Core Synthetic Strategies and Mechanistic Insights
The derivatization of 1-methyl-4(1H)-quinazolinone can be logically approached by targeting its primary reactive sites. Below are workflows for common synthetic transformations.
Strategy A: Functionalization at the C2-Position
A prevalent method for C2 functionalization involves the condensation of a suitable precursor with various electrophiles. For instance, creating a C2-styryl linkage, a motif found in many bioactive compounds, can be achieved through condensation with aromatic aldehydes.
Caption: General workflow for C2-styryl functionalization.
Expert Insight: The choice of base is critical. A weak base like piperidine is often sufficient to deprotonate the C2-methyl group, forming a reactive nucleophile without promoting unwanted side reactions. The reaction is typically driven to completion by removing the water formed during the condensation, often by azeotropic distillation with a solvent like toluene.
Strategy B: Functionalization at the N3-Position
N-alkylation at the N3 position is a straightforward yet powerful method to introduce diverse functional groups. This is typically achieved via an S_N2 reaction with an appropriate alkyl or benzyl halide.
Caption: General workflow for N3-alkylation.
Expert Insight: The selection of the base and solvent system is key to success. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like DMF ensures complete deprotonation of the N3-amide proton, creating a potent nucleophile for the subsequent substitution. For less reactive halides, heating may be required. Phase-transfer catalysis can also be employed to enhance reaction rates and yields under milder conditions.[8]
Detailed Application Protocols
The following protocols provide step-by-step instructions for synthesizing representative bioactive molecules, grounded in published methodologies.
Protocol 1: Synthesis of an Anticancer 1,3-Disubstituted-2,3-dihydroquinazolin-4(1H)-one
This protocol is adapted from methodologies for synthesizing quinazolinones with potential anticancer activity, involving the condensation of N-methyl isatoic anhydride with an amine followed by cyclization.[9]
Principle: This is a two-step, one-pot synthesis. First, N-methyl isatoic anhydride reacts with an aminothiazole to form an intermediate N-acylanthranilic acid derivative. In the presence of an aldehyde and an acid catalyst, this intermediate undergoes intramolecular cyclization to form the dihydroquinazolinone ring.
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles |
| N-Methylisatoic Anhydride | 177.15 | 1.77 g | 10 mmol |
| 2-Amino-4-phenylthiazole | 176.24 | 1.76 g | 10 mmol |
| Pyridine-3-carboxaldehyde | 107.11 | 1.18 g | 11 mmol |
| Glacial Acetic Acid | 60.05 | 20 mL | - |
| Ethanol | 46.07 | 50 mL | - |
Procedure:
-
To a 250 mL round-bottom flask, add N-methylisatoic anhydride (1.77 g, 10 mmol) and 2-amino-4-phenylthiazole (1.76 g, 10 mmol) in ethanol (50 mL).
-
Reflux the mixture for 4 hours. The isatoic anhydride ring will open to form the aminobenzamide intermediate.
-
Cool the reaction mixture to room temperature. Add pyridine-3-carboxaldehyde (1.18 g, 11 mmol) and glacial acetic acid (20 mL).
-
Reflux the resulting mixture for an additional 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane:Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature and pour it slowly into 200 mL of crushed ice with constant stirring.
-
A solid precipitate will form. Filter the solid using a Büchner funnel, wash thoroughly with cold water (3 x 30 mL), and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum. Recrystallize from ethanol to yield the pure product, 1-methyl-3-(4-phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one.
Self-Validation & Characterization:
-
Expected Yield: 70-80%.
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (DMSO-d₆): Expect characteristic peaks for the N-methyl group (singlet, ~3.2-3.4 ppm), a singlet for the C2-proton (~6.5-6.8 ppm), and distinct aromatic protons for the quinazolinone, thiazole, and pyridine rings.
-
Mass Spec (ESI+): Calculate the expected m/z for [M+H]⁺.
Causality and Rationale:
-
N-Methylisatoic Anhydride: This is a stable and effective precursor for the N-methylated quinazolinone core.
-
Glacial Acetic Acid: It serves as both the solvent and the acid catalyst for the cyclization (Pictet-Spengler type reaction), facilitating the dehydration step that forms the dihydroquinazolinone ring.
-
Ethanol: A good solvent for the initial ring-opening step, allowing for effective reflux conditions.
Protocol 2: Microwave-Assisted Synthesis of a C2-Functionalized Quinazolinone
This protocol leverages microwave irradiation to accelerate the synthesis of a 2,3-disubstituted-4(3H)-quinazolinone, a technique known for improving yields and reducing reaction times.[8][10]
Principle: 2-Propyl-4H-3,1-benzoxazin-4-one is first synthesized and then reacted with a primary amine under microwave irradiation. The use of phase-transfer catalysis facilitates the N-alkylation of the resulting quinazolinone in the same pot, demonstrating an efficient, eco-friendly approach.
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles |
| 2-Propyl-4(3H)-quinazolinone | 188.23 | 1.88 g | 10 mmol |
| Ethyl chloroacetate | 122.55 | 1.47 g | 12 mmol |
| Anhydrous Potassium Carbonate | 138.21 | 2.07 g | 15 mmol |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.32 g | 1 mmol |
| Acetonitrile | 41.05 | 15 mL | - |
Procedure:
-
Place 2-propyl-4(3H)-quinazolinone (1.88 g, 10 mmol), anhydrous potassium carbonate (2.07 g, 15 mmol), and TBAB (0.32 g, 1 mmol) into a 50 mL microwave reactor vessel equipped with a magnetic stir bar.
-
Add acetonitrile (15 mL) followed by ethyl chloroacetate (1.47 g, 12 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 15 minutes with stirring. (Caution: Microwave reactions can rapidly generate pressure. Ensure the equipment is rated for these conditions).
-
After the reaction is complete, cool the vessel to room temperature.
-
Filter the reaction mixture to remove the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude residue can be purified by column chromatography on silica gel (Eluent: 8:2 Hexane:Ethyl Acetate) to afford the pure product, ethyl 2-(4-oxo-2-propylquinazolin-3(4H)-yl)acetate.
Self-Validation & Characterization:
-
Expected Yield: >85%.
-
Appearance: White solid or viscous oil.
-
¹H NMR (CDCl₃): Expect characteristic peaks for the ethyl group (triplet and quartet), a singlet for the N-CH₂ protons, and signals for the propyl group and aromatic protons.
-
IR (KBr, cm⁻¹): Look for a strong carbonyl stretch for the C4-ketone (~1680 cm⁻¹) and an ester carbonyl stretch (~1740 cm⁻¹).
Causality and Rationale:
-
Microwave Irradiation: Provides rapid, uniform heating, dramatically accelerating the reaction rate compared to conventional heating.[11]
-
Potassium Carbonate: A mild base sufficient for deprotonating the N3-amide, suitable for microwave conditions.
-
TBAB (Phase-Transfer Catalyst): Facilitates the transfer of the quinazolinone anion from the solid K₂CO₃ surface into the organic phase (acetonitrile), where it can react with the ethyl chloroacetate, thereby increasing the reaction efficiency.[8]
-
Acetonitrile: A polar aprotic solvent with a high dielectric constant, making it ideal for absorbing microwave energy and solubilizing the reactants.
Conclusion and Future Perspectives
The 1-methyl-4(1H)-quinazolinone scaffold is a remarkably versatile platform for the synthesis of diverse and potent bioactive molecules. By strategically targeting the C2, N3, and benzene ring positions, medicinal chemists can rapidly generate libraries of compounds for biological screening. The adoption of modern synthetic techniques, such as microwave-assisted synthesis and novel catalytic methods, further enhances the efficiency and scope of these transformations.[12][13] The protocols and insights provided herein serve as a robust foundation for researchers aiming to explore the rich chemical space and therapeutic potential of this important heterocyclic system.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Quinazolinone synthesis [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1-Methyl-4(1H)-quinazolinone in the Synthesis of Kinase Inhibitors
Introduction: The Quinazolinone Scaffold in Kinase Inhibitor Discovery
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. As a result, protein kinase inhibitors have become a major focus of modern drug discovery. The quinazolinone scaffold is a privileged heterocyclic motif that has proven to be a highly successful framework for the development of potent and selective kinase inhibitors.[1] Several FDA-approved drugs, such as gefitinib and erlotinib, feature the quinazoline core and target the epidermal growth factor receptor (EGFR) tyrosine kinase.[2]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a specific and important derivative, 1-methyl-4(1H)-quinazolinone , in the synthesis of novel kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols for its functionalization, and discuss the structure-activity relationships (SAR) of the resulting compounds.
The Strategic Advantage of the 1-Methyl-4(1H)-quinazolinone Core
The methylation at the N1 position of the quinazolinone ring offers several strategic advantages in the design of kinase inhibitors:
-
Modulation of Physicochemical Properties: The methyl group can influence the solubility, lipophilicity, and metabolic stability of the final compound, which are critical parameters for drug-likeness.
-
Vectorial Exit Point for Further Substitution: The N1-methyl group can direct further chemical modifications to other positions of the quinazolinone core, allowing for the exploration of diverse chemical space.
-
Fine-tuning of Target Engagement: The presence of the methyl group can alter the binding mode of the inhibitor within the ATP-binding pocket of the target kinase, potentially leading to enhanced potency and selectivity.
Synthetic Strategies and Key Functionalization Protocols
The synthesis of kinase inhibitors from 1-methyl-4(1H)-quinazolinone typically involves the introduction of various substituents at the C2 position. This is often achieved through a halogenated intermediate, which can then be subjected to a variety of cross-coupling reactions.
Protocol 1: Synthesis of 2-Chloro-1-methyl-4(1H)-quinazolinone (Key Intermediate)
This protocol describes the synthesis of the key chlorinated intermediate, which serves as a versatile precursor for subsequent diversification.
Materials and Reagents:
-
N-Methylisatoic anhydride
-
Formamide
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 1-Methyl-4(1H)-quinazolinone:
-
In a round-bottom flask, combine N-methylisatoic anhydride (1 equivalent) and formamide (5-10 equivalents).
-
Heat the mixture at 150-160 °C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the flask and stir vigorously to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 1-methyl-4(1H)-quinazolinone.
-
-
Chlorination at the C2 Position:
-
In a dry round-bottom flask under a nitrogen atmosphere, suspend 1-methyl-4(1H)-quinazolinone (1 equivalent) in anhydrous toluene.
-
Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-chloro-1-methyl-4(1H)-quinazolinone.
-
Causality Behind Experimental Choices:
-
The use of a large excess of formamide in the first step serves as both a reactant and a solvent.
-
POCl₃ is a powerful chlorinating agent suitable for converting the C4-keto group to a chloro group, which then tautomerizes to the more stable 2-chloro-4-hydroxyquinazoline, which is then chlorinated at the 4-position as well, but the subsequent workup with water hydrolyzes the 4-chloro group back to the ketone.
-
Anhydrous conditions are crucial in the chlorination step to prevent the decomposition of POCl₃.
-
The aqueous workup with sodium bicarbonate is necessary to neutralize the acidic byproducts.
Application in Kinase Inhibitor Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The 2-chloro-1-methyl-4(1H)-quinazolinone intermediate is a versatile building block for introducing a wide range of substituents at the C2 position via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds.[3][4]
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-1-methyl-4(1H)-quinazolinones
This protocol details the synthesis of 2-aryl derivatives, a common feature in many kinase inhibitors.
Materials and Reagents:
-
2-Chloro-1-methyl-4(1H)-quinazolinone
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
To a round-bottom flask, add 2-chloro-1-methyl-4(1H)-quinazolinone (1 equivalent), the desired arylboronic acid or its pinacol ester (1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents)[5], and the base (e.g., Na₂CO₃, 2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-aryl-1-methyl-4(1H)-quinazolinone.
Trustworthiness and Self-Validating System:
-
The progress of the reaction should be carefully monitored by TLC to ensure complete consumption of the starting material and to identify the formation of the desired product.
-
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Structure-Activity Relationship (SAR) Insights
The biological activity of the synthesized 1-methyl-4(1H)-quinazolinone derivatives as kinase inhibitors is highly dependent on the nature of the substituent at the C2 position.
| Substituent at C2 | General Effect on Kinase Inhibition | Rationale |
| Small, Unsubstituted Aryl Groups | Moderate activity | Can form hydrophobic interactions within the ATP-binding pocket. |
| Aryl Groups with Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Often increased activity | Can enhance binding through favorable electronic interactions. |
| Aryl Groups with Electron-Withdrawing Groups (e.g., -Cl, -F, -CF₃) | Variable activity, can improve selectivity | Can form specific halogen bonds or alter the electronic properties of the inhibitor. |
| Heterocyclic Groups (e.g., Pyridine, Thiophene) | Potentially high activity and improved solubility | Can form additional hydrogen bonds with key amino acid residues in the kinase active site. |
Systematic variation of the C2-substituent allows for the fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties.[6]
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for kinase inhibitors from 1-methyl-4(1H)-quinazolinone.
Conclusion and Future Perspectives
The 1-methyl-4(1H)-quinazolinone scaffold represents a valuable starting point for the synthesis of novel kinase inhibitors. The protocols outlined in this application note provide a robust framework for the generation of diverse libraries of compounds. The strategic methylation at the N1 position offers a handle for modulating the pharmacological properties of the final molecules. Future work in this area will likely focus on the exploration of a wider range of C2 substituents and the evaluation of these compounds against a broader panel of kinases to identify new therapeutic agents with improved efficacy and safety profiles.
References
- 1. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the N-Methylation of 4(1H)-Quinazolinone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of N-Methylation on the Quinazolinone Scaffold
The 4(1H)-quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The functionalization of this heterocyclic system is a key strategy in drug discovery to modulate its pharmacokinetic and pharmacodynamic properties. N-methylation, specifically at the N-1 or N-3 position, can significantly impact a molecule's bioactivity, solubility, metabolic stability, and target-binding affinity. For instance, subtle structural modifications like the addition of a methyl group can alter the hydrogen bonding capacity and overall conformation of the molecule, leading to enhanced or novel pharmacological effects.[1]
This guide provides a comprehensive overview of established protocols for the N-methylation of 4(1H)-quinazolinone, delving into the mechanistic rationale behind the choice of reagents and reaction conditions. It is designed to equip researchers with the practical knowledge required to successfully synthesize and characterize N-methylated quinazolinone derivatives.
Core Concepts: The Ambident Nucleophilicity of the Quinazolinone Anion
The key to understanding the N-methylation of 4(1H)-quinazolinone lies in the ambident nature of its corresponding anion. Upon deprotonation with a suitable base, the negative charge is delocalized across the N-3 nitrogen, the C-4 carbonyl oxygen, and to a lesser extent, the N-1 nitrogen, creating multiple nucleophilic centers.[3] The reaction with a methylating agent can therefore lead to a mixture of products, primarily the N-3 methylated (3-methylquinazolin-4(3H)-one) and the O-4 methylated (4-methoxyquinazoline) isomers.[3]
The regioselectivity of the methylation is governed by Pearson's Hard and Soft Acids and Bases (HSAB) theory. The nitrogen atom is a "softer" nucleophilic center, while the oxygen atom is "harder". Consequently, "soft" methylating agents tend to favor N-methylation, whereas "hard" agents are more likely to react at the oxygen atom.[4] The choice of solvent also plays a critical role; polar aprotic solvents can solvate the cation of the base, leaving a more "naked" and reactive anion, which can influence the reaction's outcome.[4]
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions [mdpi.com]
- 3. econferences.ru [econferences.ru]
- 4. e3s-conferences.org [e3s-conferences.org]
Application Notes and Protocols for the Functionalization of the 1-Methyl-4(1H)-quinazolinone Core
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Enduring Significance of the 1-Methyl-4(1H)-quinazolinone Scaffold
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic compounds with a wide spectrum of biological activities.[1] This privileged heterocyclic system is found in drugs exhibiting anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive properties.[1] The 1-methyl-4(1H)-quinazolinone core, in particular, offers a versatile platform for the development of novel therapeutic agents. The methyl group at the N1 position provides a fixed point of substitution, allowing for systematic exploration of the chemical space at other positions of the quinazolinone ring system. This guide provides a detailed overview of established and innovative strategies for the functionalization of the 1-methyl-4(1H)-quinazolinone core, complete with detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
Strategic Functionalization of the 1-Methyl-4(1H)-quinazolinone Core
The reactivity of the 1-methyl-4(1H)-quinazolinone core allows for selective modification at several key positions: the C2-position, the N3-position, and the C5-C8 positions of the benzene ring. The choice of functionalization strategy is dictated by the desired target molecule and the inherent electronic properties of the quinazolinone system.
Figure 1. Key functionalization sites of the 1-methyl-4(1H)-quinazolinone core.
I. Functionalization at the C2-Position
The C2-position of the 1-methyl-4(1H)-quinazolinone core is activated towards deprotonation due to the adjacent electron-withdrawing carbonyl group and the nitrogen atom. This allows for the generation of a nucleophilic C2-anion, which can be subsequently reacted with a variety of electrophiles.
A. C2-Lithiation and Reaction with Electrophiles
Causality: The most common approach for functionalizing the C2-position is through lithiation using a strong base, such as n-butyllithium (n-BuLi), followed by quenching with an electrophile. The acidity of the C2-proton is significantly enhanced by the inductive and mesomeric effects of the adjacent carbonyl and imine functionalities, facilitating its removal.
Protocol 1: C2-Alkylation via Lithiation
This protocol describes the C2-alkylation of 1-methyl-4(1H)-quinazolinone with an alkyl halide.
Materials:
-
1-Methyl-4(1H)-quinazolinone
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-methyl-4(1H)-quinazolinone (1.0 eq).
-
Dissolve the starting material in anhydrous THF (e.g., 10 mL per 1 mmol of quinazolinone).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe. The solution will typically turn a deep color, indicating the formation of the C2-anion.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C2-alkylated product.
Data Presentation:
| Electrophile | Product | Typical Yield |
| Iodomethane | 1,2-Dimethyl-4(1H)-quinazolinone | 85-95% |
| Benzyl bromide | 2-Benzyl-1-methyl-4(1H)-quinazolinone | 80-90% |
II. Functionalization at the N3-Position
The N3-position of the 1-methyl-4(1H)-quinazolinone core is a nucleophilic nitrogen atom, making it susceptible to alkylation and arylation reactions.
A. N3-Alkylation with Alkyl Halides
Causality: In the presence of a suitable base, the N3-proton can be abstracted to generate an amidate anion. This anion then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a new N-C bond. The choice of base and solvent is crucial to ensure efficient deprotonation and minimize side reactions.[1]
Protocol 2: N3-Alkylation using Sodium Hydride
This protocol details the N3-alkylation of 1-methyl-4(1H)-quinazolinone.
Materials:
-
1-Methyl-4(1H)-quinazolinone
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., ethyl iodide, propargyl bromide)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add NaH (1.2 eq).
-
Wash the NaH with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous DMF (e.g., 5 mL per 1 mmol of quinazolinone).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 1-methyl-4(1H)-quinazolinone (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Alkyl Halide | Product | Typical Yield |
| Ethyl iodide | 1-Methyl-3-ethyl-4(1H)-quinazolinone | 90-98% |
| Propargyl bromide | 1-Methyl-3-(prop-2-yn-1-yl)-4(1H)-quinazolinone | 85-95% |
B. N3-Arylation via Buchwald-Hartwig Cross-Coupling
Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This reaction allows for the arylation of the N3-position of 1-methyl-4(1H)-quinazolinone with aryl halides. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the deprotonated quinazolinone, and subsequent reductive elimination to yield the N-arylated product. The choice of ligand is critical for the efficiency of the reaction.
Protocol 3: N3-Arylation of 1-Methyl-4(1H)-quinazolinone
Materials:
-
1-Methyl-4(1H)-quinazolinone
-
Aryl halide (e.g., bromobenzene, 4-chloroanisole)
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube, add 1-methyl-4(1H)-quinazolinone (1.0 eq), aryl halide (1.2 eq), Pd(OAc)2 (0.05 eq), Xantphos (0.10 eq), and Cs2CO3 (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (e.g., 5 mL per 1 mmol of quinazolinone).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Cool the reaction mixture to room temperature and dilute with EtOAc.
-
Filter the mixture through a pad of Celite, washing with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. Functionalization of the Benzene Ring
The benzene ring of the 1-methyl-4(1H)-quinazolinone core can be functionalized through electrophilic aromatic substitution (EAS) or through directed ortho-metalation (DoM) strategies.
A. Directed ortho-Metalation (DoM)
Causality: The carbonyl group at C4 and the nitrogen atom at N1 can act as directing groups for ortho-lithiation.[3] The use of a strong lithium base like n-butyllithium or lithium diisopropylamide (LDA) allows for the regioselective deprotonation at the C5 position. The resulting aryllithium species can then be trapped with various electrophiles.[4]
Figure 2. Simplified workflow for Directed ortho-Metalation (DoM).
Protocol 4: C5-Deuteration via Directed ortho-Metalation
This protocol illustrates the principle of DoM by introducing a deuterium atom at the C5 position.
Materials:
-
1-Methyl-4(1H)-quinazolinone
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Deuterium oxide (D2O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Follow steps 1-5 of Protocol 1 to generate the C2-lithiated species.
-
To a separate flame-dried flask containing 1-methyl-4(1H)-quinazolinone (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.1 eq) and stir for 1 hour. This will deprotonate the most acidic proton, which is at C2.
-
Add another equivalent of n-BuLi (1.1 eq) and allow the reaction to warm to 0 °C for 2 hours to facilitate ortho-lithiation at C5.
-
Cool the reaction mixture back to -78 °C.
-
Quench the reaction with D2O (2.0 eq).
-
Allow the reaction to warm to room temperature.
-
Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.
-
Purify by column chromatography to obtain 5-deuterio-1-methyl-4(1H)-quinazolinone.
B. Electrophilic Aromatic Substitution (EAS)
Causality: The benzene ring of the quinazolinone system can undergo electrophilic aromatic substitution. The directing effects of the fused heterocyclic ring are complex. The amide functionality is generally ortho, para-directing and activating, while the pyrimidone ring can be deactivating. The outcome of EAS reactions, such as nitration and halogenation, often depends on the specific reaction conditions.
Protocol 5: Nitration of 1-Methyl-4(1H)-quinazolinone
Materials:
-
1-Methyl-4(1H)-quinazolinone
-
Concentrated sulfuric acid (H2SO4)
-
Concentrated nitric acid (HNO3)
-
Ice
-
Deionized water
Procedure:
-
To a round-bottom flask, add concentrated sulfuric acid (e.g., 5 mL per 1 mmol of quinazolinone).
-
Cool the sulfuric acid to 0 °C in an ice bath.
-
Slowly add 1-methyl-4(1H)-quinazolinone (1.0 eq) in portions, ensuring the temperature remains below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 mL) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the quinazolinone in sulfuric acid, maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash thoroughly with cold deionized water until the washings are neutral.
-
Dry the solid product under vacuum to yield the nitrated quinazolinone, which is typically a mixture of isomers. Further purification by chromatography may be required to separate the isomers.[5]
C. Palladium-Catalyzed Cross-Coupling on Halogenated Derivatives
For more complex substitutions on the benzene ring, a common strategy is to first introduce a halogen atom (e.g., bromine or iodine) via electrophilic halogenation, and then use this halo-derivative as a handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations.
Protocol 6: Suzuki Cross-Coupling of a 6-Bromo-1-methyl-4(1H)-quinazolinone
This protocol outlines a general procedure for a Suzuki coupling reaction.[6]
Materials:
-
6-Bromo-1-methyl-4(1H)-quinazolinone (prepared via bromination of 1-methyl-4(1H)-quinazolinone)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3) or other suitable ligand
-
Potassium carbonate (K2CO3) or another base
-
Solvent mixture (e.g., 1,4-dioxane and water)
Procedure:
-
In a Schlenk tube, combine 6-bromo-1-methyl-4(1H)-quinazolinone (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)2 (0.02 eq), PPh3 (0.08 eq), and K2CO3 (2.0 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1, 10 mL per 1 mmol of the bromo-quinazolinone).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with EtOAc, and wash with water and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
-
Purify the residue by column chromatography to yield the 6-aryl-1-methyl-4(1H)-quinazolinone.
IV. Mechanistic Considerations and Self-Validation
The protocols provided are designed to be self-validating through the use of standard analytical techniques. Successful functionalization can be confirmed by:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and the consumption of starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product by observing the appearance of new signals and shifts in existing signals corresponding to the introduced functional group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Understanding the underlying mechanisms of these reactions is paramount for troubleshooting and optimization. For instance, in directed ortho-metalation, the choice of base and reaction temperature can influence the regioselectivity. In palladium-catalyzed reactions, the ligand plays a crucial role in the efficiency of the catalytic cycle. Researchers are encouraged to consult the cited literature for in-depth mechanistic discussions.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. baranlab.org [baranlab.org]
- 5. NITRATION OF 2,3- TRIMETHYLEN -3,4-DIHYDROQUINAZOLIN-4-ONES AND QUINAZOLINES | International Journal of Artificial Intelligence [inlibrary.uz]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-methyl-4(1H)-quinazolinone in Cancer Research
Foreword: The Quinazolinone Scaffold as a Privileged Structure in Oncology
The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[1][2] This bicyclic heterocyclic system is a key structural component in numerous natural alkaloids and has been extensively explored in synthetic drug development.[1][2] Within the realm of oncology, quinazolinone derivatives have emerged as a "privileged scaffold," leading to the development of several FDA-approved anticancer drugs.[1][3] Their therapeutic efficacy stems from the ability to modulate a variety of cell death pathways—including apoptosis, autophagy, and ferroptosis—and to interact with critical molecular targets involved in cancer cell proliferation and survival.[1]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a specific derivative, 1-methyl-4(1H)-quinazolinone , and its broader chemical class in cancer research. While much of the published research focuses on derivatives with substitutions at other positions, the principles and protocols outlined herein are directly applicable to investigating the anticancer potential of this and related compounds. The strategic placement of a methyl group at the N-1 position can influence the compound's physicochemical properties and its interaction with biological targets, making it a compelling subject for further investigation.
Section 1: Mechanism of Action and Key Molecular Targets
The anticancer effects of quinazolinone derivatives are multifaceted, arising from their interaction with several key proteins and signaling pathways that are often dysregulated in cancer.[2] The structural flexibility of the quinazolinone core allows for targeted modifications to optimize potency and selectivity against these targets.[1]
Inhibition of Tyrosine Kinases: The EGFR Family
A primary mechanism of action for many quinazolinone-based anticancer agents is the inhibition of protein tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[4][5] EGFR is a member of the ErbB family of receptor tyrosine kinases and plays a pivotal role in regulating cell proliferation, survival, and migration.[4][6] Its overexpression or mutation is a common driver in various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[4][6]
Quinazolinone derivatives, such as the FDA-approved drugs gefitinib and erlotinib, act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascade.[4][7] Research has also focused on developing quinazolinones that can overcome acquired resistance to first-generation inhibitors, often caused by mutations like T790M in the EGFR kinase domain.[8] More recent developments have explored quinazolinones as allosteric, fourth-generation EGFR inhibitors.[9]
Signaling Pathway: EGFR Inhibition by Quinazolinone Derivatives
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Development of Antimicrobial Agents from 1-methyl-4(1H)-quinazolinone
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The quinazolinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent antimicrobial effects.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of antimicrobial agents derived from the 1-methyl-4(1H)-quinazolinone core. We will delve into the rationale behind experimental designs, provide detailed, step-by-step protocols for synthesis and biological evaluation, and offer insights into data interpretation, thereby creating a self-validating framework for the discovery and preclinical development of new quinazolinone-based antimicrobial candidates.
Introduction: The Promise of the Quinazolinone Scaffold
Quinazolin-4(3H)-one and its derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and, notably, antimicrobial activities.[1][3] The structural versatility of the quinazolinone ring allows for substitutions at various positions, which can significantly modulate its biological activity.[4] Structure-activity relationship (SAR) studies have revealed that modifications at the N-1, C-2, and N-3 positions are particularly influential in determining the antimicrobial potency and spectrum.[4]
The 1-methyl-4(1H)-quinazolinone core offers a unique starting point for derivatization. The methyl group at the N-1 position can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug-like characteristics. Our focus will be on synthesizing a library of novel derivatives by introducing diverse chemical moieties at the C-2 and N-3 positions and systematically evaluating their antimicrobial potential.
Strategic Approach to Developing 1-methyl-4(1H)-quinazolinone Antimicrobials
Our developmental workflow is designed as a multi-step screening cascade to efficiently identify and characterize promising antimicrobial candidates. This process begins with the synthesis of a focused library of compounds, followed by a comprehensive in vitro evaluation of their antimicrobial efficacy and cytotoxicity. Promising lead compounds will then be considered for further preclinical evaluation, including in vivo efficacy studies.
Experimental Workflow Diagram
Caption: A streamlined workflow for the development of antimicrobial agents.
Synthesis and Characterization of 1-methyl-4(1H)-quinazolinone Derivatives
Rationale for Synthetic Strategy
A common and effective method for the synthesis of quinazolin-4(1H)-ones involves the condensation of N-acylanthranilic acids with amines. To generate a diverse library of 1-methyl-4(1H)-quinazolinone derivatives, we will employ a multi-component reaction strategy, which allows for the rapid assembly of complex molecules in a single step. This approach is both time and resource-efficient.
General Protocol for the Synthesis of 2,3-disubstituted-1-methyl-4(1H)-quinazolinones
This protocol describes a general procedure for the synthesis of a library of 1-methyl-4(1H)-quinazolinone derivatives.
Materials:
-
N-methylisatoic anhydride
-
Various aromatic and aliphatic aldehydes
-
Various primary amines
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
Procedure:
-
In a round-bottom flask, dissolve N-methylisatoic anhydride (1.0 eq.) in ethanol.
-
Add the desired aldehyde (1.1 eq.) and primary amine (1.1 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.1 eq.).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).
Characterization
All synthesized compounds must be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.
In Vitro Antimicrobial Evaluation
Rationale for Antimicrobial Testing
The initial step in evaluating the antimicrobial potential of the synthesized compounds is to perform a primary screening to identify active compounds. This is followed by quantitative assays to determine the potency of the active compounds. A standard panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens, should be used.
Bacterial Strains:
-
Staphylococcus aureus (Gram-positive)
-
Streptococcus pyogenes (Gram-positive)
-
Escherichia coli (Gram-negative)
-
Pseudomonas aeruginosa (Gram-negative)
Fungal Strains:
-
Candida albicans
-
Aspergillus niger
Protocol for Primary Screening: Disk Diffusion Assay
The disk diffusion method is a qualitative and straightforward technique for the initial assessment of antimicrobial activity.[5]
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile paper disks (6 mm diameter)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Fluconazole)
-
Negative control disks (solvent only)
-
Sterile swabs, forceps, and incubator
Procedure:
-
Prepare a standardized microbial suspension equivalent to 0.5 McFarland turbidity standard.
-
Using a sterile swab, uniformly streak the inoculum over the entire surface of an MHA plate.
-
Allow the plate to dry for 3-5 minutes.
-
Impregnate sterile paper disks with a known concentration of the synthesized compounds (e.g., 50 µ g/disk ).
-
Place the impregnated disks, along with positive and negative control disks, on the surface of the agar plate using sterile forceps.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each disk.
Protocol for Quantitative Evaluation: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (MHB) for bacteria, RPMI-1640 for fungi
-
Standardized microbial inoculum
-
Synthesized compounds
-
Positive control antibiotics
-
Resazurin solution (as a growth indicator)
Procedure:
-
Add 100 µL of MHB or RPMI-1640 to each well of a 96-well plate.
-
Add 100 µL of the test compound solution to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 10 µL of the diluted inoculum to each well.
-
Include a positive control (microbe and broth, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.
-
After incubation, add 20 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates microbial growth.
-
The MIC is the lowest concentration of the compound at which no color change is observed.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
To determine if a compound is bacteriostatic or bactericidal, the minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC) is determined.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot the aliquot onto a fresh MHA or Sabouraud Dextrose Agar plate.
-
Incubate the plates under appropriate conditions.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Cytotoxicity Evaluation
Rationale for Cytotoxicity Testing
It is crucial to assess the toxicity of potential antimicrobial agents to mammalian cells to ensure they are selective for microbial pathogens.[8][9] Cytotoxicity assays are essential for early-stage drug development to eliminate compounds that are toxic to host cells.[10]
Protocol for MTT Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[11]
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
CO₂ incubator
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator.
-
The next day, replace the medium with fresh medium containing various concentrations of the synthesized compounds.
-
Incubate the plate for 24-48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Data Presentation and Interpretation
The results of the antimicrobial and cytotoxicity assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Antimicrobial Activity (MIC in µg/mL) of 1-methyl-4(1H)-quinazolinone Derivatives
| Compound | S. aureus | S. pyogenes | E. coli | P. aeruginosa | C. albicans | A. niger |
| MQ-01 | 8 | 16 | 32 | >64 | 16 | 32 |
| MQ-02 | 4 | 8 | 16 | 32 | 8 | 16 |
| MQ-03 | >64 | >64 | >64 | >64 | >64 | >64 |
| Ciprofloxacin | 0.5 | 1 | 0.25 | 1 | - | - |
| Fluconazole | - | - | - | - | 2 | 8 |
Table 2: Cytotoxicity (IC₅₀ in µM) and Selectivity Index (SI)
| Compound | IC₅₀ (HEK293) | SI (S. aureus) |
| MQ-01 | >100 | >12.5 |
| MQ-02 | 85 | 21.25 |
| MQ-03 | >100 | - |
Selectivity Index (SI) = IC₅₀ / MIC
A higher SI value indicates greater selectivity of the compound for the microbial target over mammalian cells.
In Vivo Efficacy Models
Promising candidates with high in vitro potency and a favorable selectivity index should be advanced to in vivo efficacy studies. Animal models of infection are essential for evaluating the therapeutic potential of new antimicrobial agents.[12]
Rationale for In Vivo Testing
In vivo models provide a more complex biological environment to assess the efficacy of a drug, taking into account factors like pharmacokinetics (absorption, distribution, metabolism, and excretion) and host immune responses.[12]
Murine Thigh Infection Model
The murine thigh infection model is a well-established model for evaluating the in vivo efficacy of antibacterial agents.[13]
Procedure Outline:
-
Mice are rendered neutropenic by treatment with cyclophosphamide.
-
A standardized inoculum of the target bacterium (e.g., S. aureus) is injected into the thigh muscle.
-
After a set period to allow the infection to establish, treatment with the test compound is initiated.
-
The compound can be administered via various routes (e.g., oral, intravenous, intraperitoneal).
-
At the end of the treatment period, mice are euthanized, and the thigh muscles are homogenized.
-
The bacterial load (CFU/gram of tissue) is determined by plating serial dilutions of the homogenate.
-
The efficacy of the compound is determined by the reduction in bacterial load compared to untreated control animals.
Alternative In Vivo Models
For initial in vivo screening, alternative models such as Caenorhabditis elegans or the locust model can be employed.[14][15] These models offer advantages in terms of cost, ethics, and throughput.[14]
Conclusion and Future Directions
The systematic approach outlined in these application notes provides a robust framework for the discovery and development of novel antimicrobial agents based on the 1-methyl-4(1H)-quinazolinone scaffold. By integrating rational design, efficient synthesis, and comprehensive biological evaluation, researchers can effectively identify and advance promising candidates toward clinical development. Future work should focus on elucidating the mechanism of action of the most potent compounds and optimizing their pharmacokinetic properties to enhance their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdb.apec.org [pdb.apec.org]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. woah.org [woah.org]
- 8. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 10. opentrons.com [opentrons.com]
- 11. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for 1-methyl-4(1H)-quinazolinone characterization
An Application Guide to the Comprehensive Characterization of 1-Methyl-4(1H)-quinazolinone
Prepared by: Gemini, Senior Application Scientist
Introduction
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] 1-Methyl-4(1H)-quinazolinone is a fundamental derivative of this class, often serving as a key starting material or a reference compound in drug discovery and development.[3] Its precise and comprehensive characterization is paramount to ensure identity, purity, and stability, which are critical parameters for reproducible research and regulatory compliance.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of 1-methyl-4(1H)-quinazolinone. We will delve into a multi-technique approach, explaining the causality behind experimental choices and providing field-proven protocols. The methodologies described herein are designed to be self-validating, ensuring trustworthy and reliable results.
Physicochemical Properties and Molecular Structure
A foundational understanding of the molecule's properties is the first step in any analytical strategy. 1-Methyl-4(1H)-quinazolinone is a heterocyclic aromatic compound.

The key physicochemical properties are summarized in the table below. This information is critical for selecting appropriate solvents, predicting spectroscopic behavior, and calculating concentrations.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [4] |
| Molecular Weight | 160.17 g/mol | [4] |
| CAS Number | 3476-68-4 | [3] |
| Appearance | White to pale yellow solid | General Knowledge |
| pKa | Data not widely available, but expected to be weakly basic | - |
Chromatographic Purity and Quantification
Chromatographic techniques are indispensable for separating the analyte from impurities, degradation products, and other matrix components, allowing for accurate purity assessment and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse method for purity determination of non-volatile and thermally labile compounds like 1-methyl-4(1H)-quinazolinone. A reversed-phase C18 column is commonly employed, which separates compounds based on their hydrophobicity.
Expertise & Causality: The quinazolinone structure contains basic nitrogen atoms that can interact with residual acidic silanol groups on standard silica-based columns, often leading to poor peak shape (tailing).[5] To mitigate this, the mobile phase is typically acidified (e.g., with formic or trifluoroacetic acid). This protonates the analyte, ensuring a single ionic species, and suppresses the ionization of silanol groups, resulting in sharp, symmetrical peaks ideal for accurate integration.[5]
Caption: Workflow for HPLC analysis of 1-methyl-4(1H)-quinazolinone.
Protocol 1: HPLC Purity Determination
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile (ACN).
-
Filter both phases through a 0.45 µm membrane filter and degas.
-
-
Standard/Sample Preparation:
-
Prepare a stock solution of 1-methyl-4(1H)-quinazolinone at 1.0 mg/mL in a 50:50 ACN/Water diluent.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrumental Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 60% A (Water + 0.1% FA) 40% B (ACN + 0.1% FA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 15 minutes |
-
Data Analysis:
-
Equilibrate the system until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Identify the main peak corresponding to 1-methyl-4(1H)-quinazolinone.
-
Calculate the purity using area normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Spectroscopic Structural Elucidation
Spectroscopic methods provide detailed information about the molecule's chemical structure, functional groups, and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information.
Expertise & Causality: The ¹H NMR spectrum will show distinct signals for the aromatic protons on the fused benzene ring, the protons on the quinazolinone ring, and the sharp singlet for the N-methyl group. The chemical shifts and coupling patterns (multiplicity) are definitive for confirming the substitution pattern. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including the characteristic downfield signal for the carbonyl carbon (C=O).
Protocol 2: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
For more complex structures or definitive assignments, 2D NMR experiments like COSY and HSQC can be performed.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Assign peaks based on known chemical shifts for similar structures.[6][7]
| Signal Assignment | ¹H Chemical Shift (ppm, DMSO-d₆) | ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~3.5 (s, 3H) | ~35 |
| Aromatic H | 7.4 - 8.2 (m, 4H) | 115 - 148 |
| Quinazolinone C=CH | ~6.5 (d, 1H) & ~8.0 (d, 1H) | ~105 & ~145 |
| C=O | - | ~160 |
| C=N | - | ~147 |
(Note: Exact chemical shifts can vary based on solvent and concentration. The values provided are estimates based on related quinazolinone structures).
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound with high accuracy, providing elemental composition confirmation.
Expertise & Causality: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 1-methyl-4(1H)-quinazolinone. It typically generates the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the unambiguous determination of the molecular formula.[6]
Protocol 3: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation.
-
Data Acquisition:
-
Infuse the sample directly into the mass spectrometer or analyze via LC-MS.
-
Acquire the spectrum in positive ion mode (ESI+).
-
-
Data Analysis:
-
Identify the [M+H]⁺ peak. For C₉H₈N₂O, the expected monoisotopic mass is 160.0637 Da. The [M+H]⁺ ion should be observed at m/z 161.0715.
-
Compare the observed m/z with the theoretical value. A mass accuracy of <5 ppm provides high confidence in the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method to identify the key functional groups present in the molecule.
Expertise & Causality: The FTIR spectrum provides a molecular "fingerprint." For 1-methyl-4(1H)-quinazolinone, the most prominent and diagnostic peak is the strong carbonyl (C=O) stretch of the amide group. Other key absorbances include the C=N stretch of the imine within the ring and the C-H stretches of the aromatic and methyl groups.[2][6]
Protocol 4: FTIR Analysis
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture and press it into a thin, transparent disk using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
-
Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands.
| Functional Group | Characteristic Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 |
| Amide C=O Stretch | ~1670 - 1690 |
| C=N and C=C Stretches | ~1600 - 1620 |
| C-N Stretch | ~1300 - 1350 |
Definitive Structure and Thermal Properties
While spectroscopic methods provide robust evidence, X-ray diffraction gives absolute structural proof, and thermal analysis reveals important physical properties.
Single-Crystal X-ray Diffraction
This technique is the gold standard for determining the three-dimensional atomic structure of a crystalline solid. It provides unequivocal proof of structure, bond lengths, bond angles, and stereochemistry.[8][9] If a high-quality single crystal of 1-methyl-4(1H)-quinazolinone can be grown, this method will confirm the connectivity and conformation in the solid state.
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the thermal properties of the material.
-
DSC: Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, which is a key indicator of purity. A sharp melting peak suggests high purity.
-
TGA: Measures the change in mass of a sample as a function of temperature. It is used to evaluate thermal stability and decomposition patterns.[1]
Protocol 5: Thermal Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC or TGA pan.
-
Data Acquisition:
-
DSC: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point.
-
TGA: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to observe decomposition.
-
-
Data Analysis: Determine the onset and peak of the melting endotherm from the DSC thermogram. Analyze the TGA curve to identify the onset of decomposition.
Integrated Analytical Workflow
A complete characterization relies on the logical integration of these techniques. The following workflow ensures that identity, structure, purity, and other critical properties are thoroughly assessed.
Caption: Integrated workflow for complete compound characterization.
References
- 1. scispace.com [scispace.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. 1-methylquinazolin-4(1H)-one | CAS#:3476-68-4 | Chemsrc [chemsrc.com]
- 4. 4(1H)-Quinolinone, 1-methyl- [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Note: High-Throughput and High-Fidelity Analysis of 1-methyl-4(1H)-quinazolinone using HPLC and TLC
Abstract
This comprehensive guide details robust and validated analytical methodologies for the qualitative and quantitative analysis of 1-methyl-4(1H)-quinazolinone, a key heterocyclic scaffold in pharmaceutical research and development. We present a high-performance liquid chromatography (HPLC) method optimized for accuracy, precision, and stability-indicating capabilities, alongside a complementary thin-layer chromatography (TLC) protocol for rapid, semi-quantitative screening. This document provides not only step-by-step protocols but also the scientific rationale behind critical parameter selection, empowering researchers, quality control analysts, and drug development professionals to achieve reliable and reproducible results.
Introduction: The Quinazolinone Core in Modern Chemistry
The quinazolinone moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including anticancer and anti-inflammatory properties.[1][2] 1-methyl-4(1H)-quinazolinone serves as a crucial intermediate and a target molecule in the synthesis of these complex pharmaceuticals. Consequently, the ability to accurately determine its purity, concentration, and stability is paramount for ensuring the quality and efficacy of final drug products. This application note addresses this critical need by providing field-proven HPLC and TLC methods, designed for both routine analysis and in-depth characterization.
Part 1: Quantitative Analysis by Reversed-Phase HPLC
High-Performance Liquid Chromatography is the gold standard for the quantitative analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility. The following reversed-phase (RP-HPLC) method is designed to be specific and stability-indicating for 1-methyl-4(1H)-quinazolinone.
Principle of the Method
This method employs a C18 stationary phase, which is a nonpolar matrix. The mobile phase consists of a polar mixture of methanol and water. The separation is governed by the hydrophobic interactions between the analyte and the C18 alkyl chains. 1-methyl-4(1H)-quinazolinone, being a moderately polar compound, will partition between the stationary and mobile phases, allowing for its separation from nonpolar and highly polar impurities.
A key challenge in analyzing nitrogen-containing heterocyclic compounds like quinazolinones is their tendency to exhibit poor peak shape (tailing) due to interactions with acidic residual silanol groups on the silica-based stationary phase.[3] To mitigate this, the mobile phase is acidified slightly with phosphoric acid. This protonates the basic nitrogen atoms on the quinazolinone ring, minimizing secondary ionic interactions with the stationary phase and resulting in sharp, symmetrical peaks.[3][4]
Experimental Protocol: HPLC
1. Materials and Reagents:
-
Reference Standard: 1-methyl-4(1H)-quinazolinone (≥98% purity)
-
Solvents: HPLC-grade Methanol, HPLC-grade water (Milli-Q or equivalent)
-
Reagent: Phosphoric Acid (85%, analytical grade)
-
Sample Diluent: Methanol:Water (80:20, v/v)
2. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance, volumetric flasks, and pipettes.
3. Preparation of Solutions:
-
Mobile Phase: Prepare a solution of Methanol and Water in an 80:20 (v/v) ratio. Add 0.1% phosphoric acid to the aqueous portion before mixing. Degas the final solution by sonication or vacuum filtration.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the 1-methyl-4(1H)-quinazolinone reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Sample Solution (100 µg/mL): Prepare the sample containing 1-methyl-4(1H)-quinazolinone to a target concentration of 100 µg/mL using the sample diluent. Filter through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Standard for reversed-phase; provides excellent resolving power for this class of compounds.[5][6] |
| Mobile Phase | Methanol:Water (80:20, v/v) with 0.1% H₃PO₄ | Optimized for good retention and separation. H₃PO₄ improves peak symmetry.[3][4] |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and reasonable run times. |
| Column Temperature | 30 °C | Ensures retention time stability and reproducibility. |
| Injection Volume | 10 µL | Standard volume for analytical-scale HPLC. |
| Detection Wavelength | 254 nm | Quinazolinone core exhibits strong UV absorbance at this wavelength.[5][6] |
| Run Time | 10 minutes | Sufficient to elute the main peak and any common impurities. |
5. System Suitability Testing (SST): Before sample analysis, the system's performance must be verified. This is a core component of a self-validating protocol. Inject the standard solution five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
| % RSD of Retention Time | ≤ 1.0% | Confirms pump and system stability. |
HPLC Analysis Workflow
Caption: Workflow for the quantitative HPLC analysis of 1-methyl-4(1H)-quinazolinone.
Part 2: Rapid Screening by Thin-Layer Chromatography (TLC)
TLC is an invaluable technique for rapid, cost-effective analysis. It is ideal for monitoring the progress of chemical reactions, identifying compounds in a mixture, and performing preliminary purity checks.[7][8]
Principle of the Method
This method utilizes a polar stationary phase (silica gel) and a moderately polar mobile phase (Chloroform:Acetone). Separation occurs based on the principle of adsorption. Polar compounds will have a stronger affinity for the polar silica gel and will travel shorter distances up the plate, resulting in a lower Retention Factor (Rf). Nonpolar compounds will interact less with the stationary phase, travel further with the mobile phase, and exhibit a higher Rf. This allows for the visual separation of 1-methyl-4(1H)-quinazolinone from potential starting materials or byproducts.
Experimental Protocol: TLC
1. Materials and Reagents:
-
TLC Plates: Silica gel 60 F₂₅₄ on aluminum backing. The F₂₅₄ indicator fluoresces under 254 nm UV light, causing UV-active compounds to appear as dark spots.[7]
-
Solvents: Chloroform, Acetone (analytical grade).
-
Reference Standard: 1-methyl-4(1H)-quinazolinone dissolved in methanol (~1 mg/mL).
-
Sample: Dissolved in methanol (~1 mg/mL).
2. Instrumentation:
-
TLC developing chamber with a lid.
-
Micropipettes or capillary tubes for spotting.
-
UV lamp (254 nm).
-
Pencil and ruler.
3. TLC Procedure:
-
Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Mark points for sample and standard application.
-
Spotting: Apply 1-2 µL of the standard and sample solutions to their designated spots on the origin line. Allow the solvent to fully evaporate.
-
Mobile Phase Preparation: Prepare a mobile phase of Chloroform:Acetone (9:1, v/v) and pour it into the developing chamber to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for 10-15 minutes.
-
Development: Place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top edge.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. Visualize the spots under a UV lamp at 254 nm and gently circle them with a pencil.
4. Data Analysis: Calculate the Retention Factor (Rf) for the standard and the sample spot using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value of the spot in the sample lane should match that of the reference standard. The presence of additional spots indicates impurities.
TLC Analysis Workflow
Caption: Workflow for the qualitative TLC analysis of 1-methyl-4(1H)-quinazolinone.
Summary and Method Comparison
| Feature | HPLC Method | TLC Method |
| Principle | Reversed-Phase Partition | Normal-Phase Adsorption |
| Primary Use | Quantitative analysis, purity, stability | Qualitative screening, reaction monitoring |
| Analysis Time | ~10-15 minutes per sample | ~20-30 minutes per plate (multiple samples) |
| Sensitivity | High (µg/mL to ng/mL) | Low to Moderate (µg) |
| Quantification | Precise and Accurate | Semi-quantitative at best |
| Resolution | Very High | Moderate |
| Cost | High (instrumentation, solvents) | Very Low |
References
- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 4(1H)-Quinazolinone, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Byproduct Formation in 1-Methyl-4(1H)-Quinazolinone Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-methyl-4(1H)-quinazolinone. Byproduct formation is a common challenge that can impact yield, purity, and downstream applications. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you identify, minimize, and eliminate common impurities in your reaction process.
Section 1: Overview of Common Synthetic Routes
The synthesis of 1-methyl-4(1H)-quinazolinone typically proceeds through one of two primary pathways, each with its own set of potential side reactions. Understanding your chosen route is the first step in effective troubleshooting.
-
Route A: Direct Cyclization. This is a convergent approach where an N-methylated anthranilic acid derivative (like N-methylanthranilamide) is condensed with a one-carbon source, such as triethyl orthoformate or formamide, often under thermal or microwave conditions.[1]
-
Route B: Two-Step Benzoxazinone Method. This is a widely used and often high-yielding procedure. Anthranilic acid is first acylated and cyclized (e.g., with acetic anhydride) to form an intermediate, 2-methyl-3,1-benzoxazin-4-one. This stable intermediate is then reacted with methylamine, which opens the oxazinone ring and subsequently cyclizes to form the desired N-methylated quinazolinone.[2][3]
Caption: Common synthetic routes to 1-methyl-4(1H)-quinazolinone.
Section 2: Common Byproduct Identification Guide
Proactively identifying byproducts is critical. The following table summarizes common impurities, their mass difference from the desired product (MW: 160.17 g/mol ), and key analytical signatures.
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Mass relative to Product | Key Analytical Signatures (LC-MS & ¹H NMR) |
| N-Methylanthranilamide | 2-(NH₂)-C₆H₄-C(O)NHCH₃ | 150.18 | -10 | LC-MS: Appears as [M+H]⁺ at 151. ¹H NMR: Presence of a broad NH₂ signal, distinct aromatic splitting pattern. |
| 2-Acetamidobenzoic Acid | 2-(NHCOCH₃)-C₆H₄-COOH | 179.17 | +19 | LC-MS: Appears as [M+H]⁺ at 180. ¹H NMR: Sharp acetyl methyl singlet (~2.2 ppm), disappearance of N-CH₃ signal, presence of carboxylic acid proton. |
| Hydrolysis Product (N-Methyl-2-formamidobenzamide) | 2-(NHCHO)-C₆H₄-C(O)NHCH₃ | 178.19 | +18 | LC-MS: Appears as [M+H]⁺ at 179 ([M+18]). ¹H NMR: Presence of a formyl proton signal (~8.3 ppm) and two distinct NH signals. |
| Dimer Impurity (Structure may vary) | e.g., N-methyl-2-(1-methyl-4-oxo-1,4-dihydroquinazolin-2-yl)benzamide | 307.33 | +147 | LC-MS: A significant peak at [M+H]⁺ of 308. ¹H NMR: Complex aromatic region, integration much higher than expected for a monomer. |
| 2-Methyl-3,1-benzoxazin-4-one | 161.16 | +1 | LC-MS: Appears as [M+H]⁺ at 162. ¹H NMR: Characteristic acetyl methyl singlet, absence of N-CH₃ signal. A common impurity in Route B. |
Section 3: Troubleshooting Guide (Q&A)
This section addresses specific issues you may encounter during your synthesis.
Q1: My reaction is incomplete, with significant starting material remaining. How can I improve conversion?
A1: Incomplete conversion is typically a kinetic or thermodynamic issue.
-
Causality: The cyclization step, particularly in the direct method (Route A), requires overcoming a significant activation energy barrier for the intramolecular condensation and elimination of water or alcohol.[1] Insufficient thermal energy, short reaction times, or inefficient water removal can stall the reaction.
-
Troubleshooting Steps:
-
Increase Temperature: If using thermal heating, incrementally increase the reaction temperature by 10-20 °C. For microwave-assisted syntheses, which often yield better results, ensure the target temperature is reached and maintained.[4]
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS at set intervals (e.g., every hour) to determine the point at which the reaction plateaus.
-
Use a Catalyst: For reactions involving orthoesters, a catalytic amount of a mild acid like p-toluenesulfonic acid (p-TSA) can facilitate the cyclization.
-
Water Removal: If the reaction generates water (e.g., condensation of N-methylanthranilic acid with formamide), using a Dean-Stark apparatus or adding molecular sieves can shift the equilibrium toward the product.
-
Q2: I'm observing a significant peak in my LC-MS at [M+18]. What is this impurity and how can I prevent it?
A2: An [M+18] peak strongly indicates hydrolysis of the quinazolinone ring.
-
Causality: The pyrimidine ring of the quinazolinone is a lactam (a cyclic amide). While generally stable, it is susceptible to nucleophilic attack by water, leading to ring-opening hydrolysis.[5] This process is accelerated by boiling in strongly acidic or alkaline aqueous solutions during workup.[6][7] The resulting product is N-methyl-2-formamidobenzamide.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are dry, particularly for the reaction itself.
-
Control Workup pH: During aqueous workup, maintain a neutral or slightly basic pH. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. Use a saturated sodium bicarbonate solution for neutralization instead of stronger bases.
-
Lower Workup Temperature: Perform all aqueous extractions and washes at room temperature or below to minimize the rate of hydrolysis.
-
Caption: Hydrolysis pathway of the quinazolinone ring.
Q3: My yield is low and I see a high-molecular-weight impurity by LC-MS that isn't the hydrolysis product. Could it be a dimer?
A3: Yes, self-condensation or dimerization is a known byproduct pathway, especially under harsh thermal conditions.
-
Causality: This can occur when a molecule of an intermediate or starting material acts as a nucleophile, attacking another molecule. For example, the amino group of unreacted N-methylanthranilamide could attack the electrophilic carbonyl of a formed quinazolinone, leading to complex dimeric or trimeric structures. A self-condensation of anthranilic acid with triethyl orthoformate has been reported, and analogous pathways are possible here.[8]
-
Troubleshooting Steps:
-
Control Stoichiometry: Ensure the one-carbon source (e.g., triethyl orthoformate) is used in a slight excess to quickly cap the reactive N-methylanthranilamide intermediate, preventing it from attacking other molecules.
-
Lower Reaction Concentration: Running the reaction under more dilute conditions can disfavor intermolecular side reactions (dimerization) relative to the desired intramolecular cyclization.
-
Optimize Temperature: While heat is necessary, excessive temperatures can promote these undesired side reactions. Find the minimum temperature required for a reasonable reaction rate.
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the best general practices for minimizing byproduct formation?
-
A: Always start with high-purity, dry starting materials and solvents. Carefully control reaction temperature and time, monitoring progress by TLC or LC-MS. Design your workup to be as mild as possible, avoiding prolonged exposure to high heat and extreme pH.
-
-
Q: Which analytical techniques are most effective for identifying these byproducts?
-
A: A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is ideal. LC-MS is excellent for quickly identifying the molecular weights of impurities and tracking their formation/disappearance. ¹H and ¹³C NMR are essential for definitive structural elucidation of isolated byproducts.
-
-
Q: What is the most effective method for purifying 1-methyl-4(1H)-quinazolinone?
-
A: For most common byproducts, purification can be achieved through either recrystallization or column chromatography. Recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes is often effective for removing less polar or more polar impurities if the product crystallizes well. For separating byproducts with similar polarity, silica gel column chromatography is the preferred method.[2]
-
Section 5: Key Experimental Protocols
Protocol 1: Synthesis via Direct Cyclization
This protocol is adapted from common literature procedures for quinazolinone synthesis.[8]
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser, add N-methylanthranilamide (1.0 eq).
-
Reagents: Add triethyl orthoformate (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reaction: Heat the mixture to 120-130 °C and reflux for 3-5 hours. Monitor the reaction progress by TLC (e.g., 1:1 Ethyl Acetate:Hexanes).
-
Workup: After cooling to room temperature, remove the excess triethyl orthoformate under reduced pressure.
-
Isolation: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude 1-methyl-4(1H)-quinazolinone to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Crystallization: Slowly add water dropwise to the hot solution until it becomes slightly turbid. If too much water is added, clarify with a few drops of hot ethanol.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry under vacuum.
Section 6: References
-
Bersudsky, Y., et al. Hydrolytic Opening of the Quinazoline Ring in 3-Furfuryl-4-oxo- 3,4-dihydroquinazoline Derivatives. Russian Journal of Organic Chemistry.
-
Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. --INVALID-LINK--
-
Asadipour, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. --INVALID-LINK--
-
Khatun, N., et al. (2017). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules. --INVALID-LINK--
-
Wikipedia. Niementowski quinazoline synthesis. --INVALID-LINK--
-
Vijayakumar, B., et al. (2013). Quinazoline derivatives & pharmacological activities: a review. International Journal of Medicinal Chemistry & Analysis. --INVALID-LINK--
-
Maleš, M., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society. --INVALID-LINK--
-
BenchChem. The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. --INVALID-LINK--
-
Al-Ostath, A., et al. (2023). Niementowski synthesis of 4(3H)-quinazolinone; Condensation of acetanilides with urethanes. ResearchGate. --INVALID-LINK--
-
Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. --INVALID-LINK--
-
Abdel-Gawad, H., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. --INVALID-LINK--
-
Negrete, G., et al. (2011). One-pot reductive cyclization to antitumor quinazoline precursors. Arkivoc. --INVALID-LINK--
-
Singh, P. N., et al. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting Low Yield in Quinazolinone Synthesis
Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental challenges that lead to low product yields. Here, we will move beyond simple procedural lists to delve into the causality behind common issues, providing you with the expertise to not only solve current problems but also to anticipate and prevent future setbacks.
Frequently Asked questions (FAQs)
Issue 1: The Reaction Doesn't Seem to Work - Low or No Product Formation
Q1: I've set up my quinazolinone synthesis, but the TLC analysis shows little to no product formation, and a significant amount of starting material remains. What's going wrong?
A1: This is a classic and often frustrating issue that typically points to problems with your starting materials or reaction conditions. Let's break down the potential culprits.
1. Purity of Starting Materials: The Foundation of a Good Yield
The purity of your starting materials, particularly the anthranilic acid and the amide source (e.g., formamide in the Niementowski synthesis), is paramount.[1] Impurities can act as inhibitors or lead to unwanted side reactions.
-
Anthranilic Acid: Commercial anthranilic acid can contain various impurities. It is often beneficial to purify it before use, especially if you observe a dark-colored reaction mixture. Recrystallization is an effective purification method.[2][3]
-
Amides and Other Reagents: Similarly, the purity of your amide or other coupling partners is crucial. Ensure they are from a reliable source and stored under appropriate conditions to prevent degradation.
Experimental Protocol: Purification of Anthranilic Acid by Recrystallization
-
Dissolution: In a fume hood, dissolve the crude anthranilic acid in a minimum amount of hot water.[2] If the solution is colored, add a small amount of activated charcoal.
-
Hot Filtration: While the solution is still hot, filter it through a pre-warmed funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Beautiful, needle-shaped crystals of pure anthranilic acid should form.[2] Cooling the solution in an ice bath can further increase the yield of the purified crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold distilled water, and allow them to air-dry.[2]
2. Suboptimal Reaction Conditions: The Devil is in the Details
Even with pure starting materials, the reaction may fail if the conditions are not optimal.
-
Temperature: Many quinazolinone syntheses, especially the classical Niementowski reaction, require high temperatures (often 130-150°C) to drive the condensation and cyclization steps.[4] Insufficient heat will result in an incomplete reaction. Conversely, excessively high temperatures can lead to decomposition.
-
Reaction Time: Ensure you are allowing sufficient time for the reaction to go to completion. Monitor the reaction progress by TLC.[1][4]
-
Solvent Choice: The solvent plays a critical role in solubilizing reactants and influencing the reaction pathway. For many modern catalytic syntheses, solvents like DMSO or DMF are common.[5] If you are using a solvent, ensure it is anhydrous, as water can lead to hydrolysis of intermediates.[1]
Troubleshooting Workflow for Low Product Formation
References
Catalyst Selection for Efficient 1-Methyl-4(1H)-Quinazolinone Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for 1-methyl-4(1H)-quinazolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the knowledge to navigate the complexities of catalyst selection and reaction optimization for the efficient synthesis of this important heterocyclic scaffold.
Section 1: Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of 1-methyl-4(1H)-quinazolinone and related derivatives. Each issue is presented in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.
Q1: My reaction is resulting in low yields of the desired 1-methyl-4(1H)-quinazolinone. What are the likely causes and how can I improve the yield?
Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Incomplete Reaction: The reaction may not be reaching completion due to suboptimal conditions.
-
Catalyst Inactivity: The chosen catalyst may not be efficient for your specific substrates. For instance, some copper-catalyzed systems show excellent yields with a broad substrate scope. A copper(I) bromide-catalyzed domino reaction of alkyl halides and anthranilamides has been reported to give good to excellent yields.[1] Consider screening different catalysts, such as those based on palladium, copper, or even metal-free options like p-toluenesulfonic acid (p-TSA).[1][2]
-
Insufficient Reaction Time or Temperature: Some synthetic routes require prolonged reaction times or elevated temperatures to proceed to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Gradually increasing the temperature while monitoring for product formation and potential decomposition can also be beneficial.[3]
-
-
Side Product Formation: The formation of undesired byproducts can significantly reduce the yield of the target molecule.
-
Solvent Polarity: The choice of solvent can influence the reaction pathway. For example, non-polar solvents may favor the formation of benzimidazole byproducts in certain quinazoline syntheses.[3] Switching to a polar aprotic solvent like DMF or DMSO, or a polar protic solvent like ethanol, could steer the reaction towards the desired quinazolinone.[3]
-
Incorrect Base: The strength and type of base used can be critical. An inappropriate base may not be strong enough to facilitate the necessary deprotonation steps, leading to an incomplete reaction.[3] Alternatively, a very strong base might promote side reactions. Screening bases of varying strengths (e.g., K₂CO₃, Cs₂CO₃, tBuOK) is recommended.
-
-
Poor Reactant Solubility: If your starting materials are not fully soluble in the chosen solvent at the reaction temperature, the reaction kinetics will be slow, resulting in low yields.[3] Ensure complete dissolution of reactants before proceeding, or select a solvent system in which all components are soluble.
Q2: I am observing the formation of significant amounts of N-acetylanthranilic acid as a byproduct when using acetic anhydride. How can I prevent this?
This is a common issue when using acetic anhydride, particularly in the presence of moisture. N-acetylanthranilic acid is formed by the hydrolysis of the intermediate 2-methyl-3,1-benzoxazin-4-one.
To minimize this side reaction, consider the following:
-
Anhydrous Conditions: Ensure that all your reagents and solvents are scrupulously dried. The use of molecular sieves in the reaction mixture can help to scavenge any residual moisture.[4]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, which can minimize the opportunity for side reactions to occur. Studies have shown that microwave-assisted synthesis of 2-methylquinazolin-4(3H)-one from anthranilic acid and acetic anhydride can lead to high yields and purity.[5]
-
One-Pot, Two-Step Procedure: A robust approach is to first synthesize the 2-methyl-3,1-benzoxazin-4-one intermediate and, without isolation, react it further with the amine source. This can be done efficiently under microwave conditions.[5]
Q3: My catalyst appears to be deactivating during the reaction. What could be the cause and how can I mitigate this?
Catalyst deactivation can be a complex issue with several potential root causes.
-
Poisoning: Certain functional groups on your substrates or impurities in your reagents can act as catalyst poisons. For transition metal catalysts like palladium and copper, common poisons include sulfur- and phosphorus-containing compounds. Purifying your starting materials can help.
-
Ligand Degradation: In many catalytic systems, the ligand is crucial for catalyst stability and activity. High reaction temperatures can sometimes lead to ligand decomposition. If you suspect this is the case, consider using a more thermally stable ligand or running the reaction at a lower temperature for a longer duration.
-
Metal Leaching or Agglomeration (for heterogeneous catalysts): If you are using a solid-supported catalyst, the active metal may leach into the solution or agglomerate into larger, less active particles. Ensuring the catalyst is well-dispersed and that the reaction conditions are not overly harsh can help prevent this.
To address catalyst deactivation, you might also consider:
-
Increasing Catalyst Loading: While not ideal from an atom economy perspective, a higher catalyst loading can sometimes compensate for partial deactivation.
-
Switching to a More Robust Catalyst: Explore different catalytic systems that are known for their stability under your reaction conditions. For example, some iridium-based catalysts have shown high stability and efficiency in acceptorless coupling reactions for quinazolinone synthesis.[1]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the selection of catalysts and reaction conditions for 1-methyl-4(1H)-quinazolinone synthesis.
Q4: What are the most common classes of catalysts used for the synthesis of 1-methyl-4(1H)-quinazolinone and related compounds?
A diverse range of catalysts can be employed, broadly categorized as follows:
-
Transition Metal Catalysts: These are widely used due to their high efficiency and functional group tolerance.
-
Copper-based catalysts: Copper(I) and Copper(II) salts (e.g., CuI, CuBr, Cu(OAc)₂) are popular choices for various quinazolinone syntheses, including Ullmann-type couplings and oxidative cyclizations.[1][2][6] They are often cost-effective and environmentally benign.[1]
-
Palladium-based catalysts: Palladium catalysts (e.g., Pd(OAc)₂, PdCl₂) are highly effective for cross-coupling reactions, such as those involving imidoyl chlorides or three-component reactions with aryl halides and isocyanides.[2]
-
Other transition metals: Catalysts based on iron, ruthenium, manganese, and cobalt have also been successfully employed in quinazolinone synthesis, often through C-H activation or dehydrogenative coupling pathways.[7][8][9]
-
-
Organocatalysts: These metal-free catalysts offer an alternative from a green chemistry perspective.
-
Acid catalysts: Brønsted acids like p-toluenesulfonic acid (p-TSA) and trifluoroacetic acid (TFA) can effectively catalyze the cyclization of 2-aminobenzamides with aldehydes or other carbonyl compounds.[1][10]
-
Base catalysts: Organic bases such as 4-dimethylaminopyridine (DMAP) and 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used to promote the synthesis of quinazolinones.[10]
-
Iodine-based catalysts: Molecular iodine can act as a catalyst in metal-free oxidative coupling reactions to form quinazolinones.[1]
-
-
Catalyst-Free Methods: Some synthetic routes can proceed efficiently without the need for a catalyst, often under specific conditions like high temperature or using highly reactive starting materials.[1]
Q5: How do I choose the best catalyst for my specific synthesis of 1-methyl-4(1H)-quinazolinone?
The optimal catalyst choice depends on several factors:
-
Starting Materials: The nature of your starting materials will heavily influence your catalyst selection. For instance, if you are starting from 2-aminobenzamide and an aldehyde, an acid catalyst like p-TSA might be suitable.[1] If you are using a 2-halobenzamide, a copper-catalyzed coupling reaction would be more appropriate.[1]
-
Reaction Mechanism: Understanding the underlying reaction mechanism can guide your choice. For C-H activation pathways, catalysts based on palladium, rhodium, or cobalt are often preferred. For oxidative cyclizations, copper or iron catalysts are common.
-
Desired Reaction Conditions: If you require mild reaction conditions, certain organocatalysts or modern transition metal catalysts with specialized ligands might be necessary. For large-scale synthesis, cost-effectiveness and ease of catalyst removal will be important considerations, making heterogeneous catalysts or easily removable homogeneous catalysts more attractive.
-
Functional Group Tolerance: If your substrates contain sensitive functional groups, you will need to choose a catalyst and reaction conditions that are compatible with them. Many modern catalytic systems offer excellent functional group tolerance.
Q6: What is the role of the base in quinazolinone synthesis, and how do I select the appropriate one?
The base plays a crucial role in many quinazolinone synthesis pathways, primarily by:
-
Deprotonation: Activating one of the reactants by deprotonation is a common function. For example, in reactions involving 2-aminobenzamides, a base can facilitate the deprotonation of the amide nitrogen.
-
Neutralizing Acidic Byproducts: In some reactions, acidic byproducts are formed, and a base is required to neutralize them and drive the reaction to completion.
The choice of base depends on the pKa of the proton to be removed and the overall reaction conditions. Common bases include:
-
Inorganic bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are frequently used.
-
Organic bases: Triethylamine (Et₃N), diisopropylethylamine (DIPEA), and DBU are common choices.
-
Stronger bases: For less acidic protons, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (tBuOK) may be necessary.
It is often necessary to screen a few bases to find the one that provides the best balance of reactivity and selectivity for your specific reaction.
Section 3: Experimental Protocols & Data
This section provides a detailed experimental protocol for a common method of 1-methyl-4(1H)-quinazolinone synthesis and a table comparing different catalytic systems.
General Procedure for Copper-Catalyzed Synthesis of 3-Substituted Quinazolin-4(1H)-ones
The following is a general procedure for the synthesis of 3-substituted quinazolin-4(1H)-ones from benzamides and amidines, which can be adapted for the synthesis of 1-methyl-4(1H)-quinazolinone.[11]
Step-by-Step Protocol:
-
To a reaction vial, add benzamide (1.0 equiv, 0.1 mmol), amidine (1.6 equiv, 0.16 mmol), and Cu(OAc)₂ (1.0 equiv, 0.1 mmol).
-
Add DMSO (1.0 mL) to the vial.
-
Stir the reaction mixture at 90 °C under an air atmosphere for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate and a saturated brine solution.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinazolin-4(1H)-one.
Comparison of Catalytic Systems for Quinazolinone Synthesis
The following table summarizes various catalytic systems for the synthesis of quinazolinones, highlighting their key features.
| Catalyst System | Starting Materials | Key Advantages | Reference |
| Pd(OAc)₂/Triphenylphosphine | o-iodoanilines and imidoyl chlorides | Impressive reaction scope for both partners. | [2] |
| CuI/L-proline | 2-halobenzaldehydes/-ketones/-esters and amidine hydrochlorides | Good yields at relatively low temperatures. | [2] |
| p-Toluenesulfonic acid (p-TSA) | 2-aminobenzamides and aldehydes | Metal-free, mild reaction conditions. | [1] |
| **Molecular Iodine (I₂) ** | 2-aminobenzamides and aryl methyl ketones | Metal-free oxidative coupling. | [1] |
| [Cp*Ir(2,2′-bpyO)(H₂O)] | o-aminobenzamides and methanol | Acceptorless coupling, good yields. | [1] |
| α-MnO₂ | 2-aminobenzylamines and alcohols | Robust and reusable heterogeneous catalyst. | [7] |
| Ru complex/ligand | 2-aminobenzamides and amines | Deaminative coupling, no toxic byproducts. | [8] |
Section 4: Mechanistic Insights & Visualizations
Understanding the reaction mechanism is key to rational catalyst selection and optimization. This section provides a simplified mechanistic pathway and a workflow diagram for troubleshooting.
Plausible Mechanistic Pathway for Acid-Catalyzed Quinazolinone Synthesis
A common pathway for the synthesis of quinazolinones from 2-aminobenzamide and an aldehyde, catalyzed by an acid (e.g., p-TSA), involves the following key steps:
-
Activation of the aldehyde: The acid protonates the carbonyl oxygen of the aldehyde, making it more electrophilic.
-
Nucleophilic attack: The amino group of 2-aminobenzamide attacks the activated carbonyl carbon.
-
Dehydration: A molecule of water is eliminated to form a Schiff base intermediate.
-
Intramolecular cyclization: The amide nitrogen attacks the imine carbon to form a six-membered ring.
-
Tautomerization and/or Oxidation: The intermediate undergoes tautomerization or oxidation to yield the final quinazolinone product.
Caption: Acid-catalyzed synthesis of quinazolinone.
Troubleshooting Workflow for Low Yields
When faced with low yields, a systematic approach to troubleshooting can save time and resources. The following diagram outlines a logical workflow.
Caption: Troubleshooting workflow for low reaction yields.
References
- 1. Quinazolinone synthesis [organic-chemistry.org]
- 2. Recent developments in transition metal catalysis for quinazolinone synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 11. rsc.org [rsc.org]
Technical Support Center: Managing Side Reactions in 1-Methyl-4(1H)-quinazolinone Synthesis
Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 1-methyl-4(1H)-quinazolinone. Our focus is to provide in-depth, field-proven insights into managing and mitigating common side reactions, moving beyond simple procedural lists to explain the chemical causality behind experimental choices.
Section 1: Understanding the Synthetic Landscape
The synthesis of 1-methyl-4(1H)-quinazolinone, while seemingly straightforward, is a nuanced process where minor variations in conditions can lead to significant differences in yield and purity. The most common strategies involve the initial formation of the core 4(1H)-quinazolinone ring system, followed by a critical N-methylation step. It is during this methylation that the majority of selectivity issues and side reactions arise.
The core challenge stems from the ambident nature of the quinazolin-4-one anion formed under basic conditions. The negative charge is delocalized between the N-3 nitrogen and the C-4 oxygen, creating two reactive sites for electrophilic attack by the methylating agent.[1] Furthermore, the N-1 position also presents a site for methylation. This leads to a potential mixture of products, primarily the desired N-1 methyl isomer, the N-3 methyl isomer, and the O-methylated product, 4-methoxyquinazoline.
Caption: Synthetic pathway for 1-methyl-4(1H)-quinazolinone highlighting the critical methylation step and potential product distribution.
Section 2: Troubleshooting Guide: A Question & Answer Approach
This section addresses the most common issues encountered during synthesis in a direct, problem-solving format.
Q1: My overall yield is consistently low. What are the primary factors to investigate?
A1: Low yields can stem from several factors, broadly categorized into incomplete reactions or product loss during workup. A systematic evaluation of your reaction conditions is the first step.[2]
-
Suboptimal Reaction Conditions: The temperature, reaction time, and stoichiometry of reactants are critical. For the initial cyclization, ensure the temperature is sufficient to drive off water or other byproducts. For the methylation step, insufficient reaction time or temperature can lead to incomplete conversion.[2]
-
Improper Solvent or Base Selection: The choice of solvent and base is arguably the most critical factor, especially for the methylation step.[3] The solvent must fully dissolve the reactants, and the base must be strong enough to efficiently deprotonate the quinazolinone precursor.[3] Poor solubility will significantly slow reaction rates.
-
Catalyst Deactivation: In certain metal-catalyzed syntheses of the quinazolinone core, the catalyst can be deactivated by impurities in the starting materials or byproducts.[2] Ensure high-purity starting materials and scrupulously clean glassware.
-
Presence of Moisture: Water in the reaction mixture can lead to hydrolysis of intermediates or the desired product, reducing yield.[2] Always use anhydrous solvents and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) where appropriate, especially when using moisture-sensitive reagents like sodium hydride.
Troubleshooting & Optimization Table
| Parameter | Observation / Problem | Recommended Action |
| Temperature | Incomplete conversion at lower temperatures. | Gradually increase the reaction temperature, monitoring by TLC for product formation versus byproduct generation. |
| Solvent | Poor reactant solubility; low yield. | Switch to a solvent with better solubility for all reactants. Polar aprotic solvents like DMF or DMSO are often effective.[3] |
| Base Strength | Incomplete deprotonation (methylation step). | If using a weak base (e.g., Na₂CO₃), consider a stronger base like K₂CO₃, NaH, or KHMDS. |
| Stoichiometry | Unreacted starting material remains. | Ensure a slight excess (1.1-1.2 equivalents) of the methylating agent is used. |
| Atmosphere | Reaction with moisture-sensitive reagents. | Use anhydrous solvents and conduct the reaction under a dry, inert atmosphere (N₂ or Ar). |
Q2: My reaction produces a mixture of isomers (N-1, N-3, and O-methylated). How can I improve the selectivity for 1-methyl-4(1H)-quinazolinone?
A2: This is the central challenge. Selectivity is a function of the interplay between the methylating agent, solvent, counter-ion, and temperature. The goal is to favor kinetic or thermodynamic control to direct methylation to the desired nitrogen.
-
Methylating Agent: The nature of the alkylating agent is crucial. "Hard" electrophiles (like dimethyl sulfate) tend to react at the harder nucleophilic center (the oxygen atom), leading to more of the 4-methoxyquinazoline byproduct.[4] "Softer" electrophiles (like methyl iodide) generally favor reaction at the softer nitrogen atoms.[4] Therefore, methyl iodide is often the preferred reagent to minimize O-methylation.
-
Solvent Effects: The solvent plays a profound role in directing the reaction.
-
Polar Aprotic Solvents (DMF, DMSO): These solvents are generally recommended. They solvate the cation (e.g., Na⁺) effectively, leaving a more "naked" and reactive ambident anion. In these solvents, methylation often favors the thermodynamically more stable N-methylated products over the O-methylated product.[4][5]
-
Polar Protic Solvents (Ethanol, Methanol): These solvents can hydrogen-bond with the oxygen atom of the anion, making it less nucleophilic and thus favoring N-methylation. However, they can also participate in side reactions.
-
-
Temperature Control: Lower temperatures often favor the kinetically controlled product. It is advisable to start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This can sometimes improve selectivity between the N-1 and N-3 positions.
Q3: I have a significant amount of unreacted 4(1H)-quinazolinone or acyclic intermediates after the reaction. What went wrong?
A3: This points to an incomplete reaction, either in the cyclization or methylation step.
-
Incomplete Cyclization: The formation of the quinazolinone ring from anthranilamide and a one-carbon source (like formic acid or an orthoformate) requires forcing conditions, often with heating to remove water.[6] If acyclic intermediates like N-formylanthranilamide are observed, ensure the reaction time is sufficient and the temperature is high enough to drive the cyclization to completion.[2]
-
Inefficient Deprotonation (Methylation Step): The most common cause of unreacted starting material in the methylation step is incomplete deprotonation. The pKa of the N-H proton must be considered when selecting a base. If a base like potassium carbonate is ineffective, a much stronger, non-nucleophilic base like sodium hydride (NaH) is required to ensure complete formation of the anion before adding the methylating agent.
Section 3: Experimental Protocols & Methodologies
The following protocols are provided as a validated starting point. Optimization may be required based on specific substrates and laboratory conditions.
Protocol 1: Synthesis of 4(1H)-Quinazolinone Precursor
This procedure is adapted from common literature methods for forming the quinazolinone core.[6][7]
-
Setup: To a round-bottom flask equipped with a reflux condenser, add anthranilamide (1.0 eq) and formamide (10-15 eq).
-
Reaction: Heat the mixture in an oil bath to 130-140 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Allow the reaction mixture to cool to room temperature. A solid precipitate should form.
-
Purification: Pour the mixture into cold water and stir. Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The resulting 4(1H)-quinazolinone is often pure enough for the next step.
Protocol 2: Selective N-1 Methylation
This protocol is designed to favor the formation of the 1-methyl isomer.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add anhydrous DMF.
-
Deprotonation: Cool the solvent to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise with careful stirring.
-
Anion Formation: Slowly add a solution of 4(1H)-quinazolinone (1.0 eq) in anhydrous DMF to the NaH suspension at 0 °C. Stir the mixture at this temperature for 30-60 minutes until hydrogen gas evolution ceases.
-
Methylation: Add methyl iodide (CH₃I, 1.1 eq) dropwise via syringe at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to separate the desired 1-methyl isomer from other byproducts.
Section 4: Visualization & Workflow Diagrams
Visual aids can clarify complex reaction pathways and troubleshooting logic.
Caption: A logical workflow for troubleshooting common issues in 1-methyl-4(1H)-quinazolinone synthesis.
References
- 1. econferences.ru [econferences.ru]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Stability and Handling of 1-methyl-4(1H)-quinazolinone
Welcome to the dedicated technical support center for 1-methyl-4(1H)-quinazolinone. This resource is designed for researchers, scientists, and professionals in drug development who are working with this quinazolinone derivative. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and handling of this compound. Our goal is to provide you with the scientific rationale behind best practices to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of 1-methyl-4(1H)-quinazolinone?
A1: The decomposition of 1-methyl-4(1H)-quinazolinone is primarily influenced by several factors, including exposure to moisture (hydrolysis), oxidizing agents, high temperatures, and light (photolysis). The quinazolinone core, while relatively stable, can be susceptible to degradation under harsh conditions, leading to inaccurate experimental results.
Q2: What is the recommended temperature for storing solid 1-methyl-4(1H)-quinazolinone?
A2: For long-term storage, it is recommended to keep solid 1-methyl-4(1H)-quinazolinone in a tightly sealed container at 2-8°C. Storing it in a cool, dry, and dark place will minimize the risk of thermal degradation and photolysis.
Q3: I need to prepare a stock solution of 1-methyl-4(1H)-quinazolinone. Which solvents are recommended for optimal stability?
A3: 1-methyl-4(1H)-quinazolinone is generally soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol[1]. For short-term use, high-purity, anhydrous grades of these solvents are recommended. To prevent hydrolysis, it is crucial to minimize the presence of water in the solvent. For longer-term storage in solution, it is advisable to prepare fresh solutions as needed or to store aliquots at -20°C or below, protected from light.
Q4: My sample of 1-methyl-4(1H)-quinazolinone has a yellowish tint. Does this indicate degradation?
A4: While pure 1-methyl-4(1H)-quinazolinone is typically a white to off-white or pale yellow crystalline solid, a noticeable change in color, such as a more intense yellow or the appearance of brown coloration, may suggest the presence of impurities or degradation products[1]. It is advisable to verify the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q5: Are there any specific chemical incompatibilities I should be aware of when working with 1-methyl-4(1H)-quinazolinone?
A5: Yes, you should avoid strong oxidizing agents, as they can lead to the oxidative degradation of the quinazolinone ring system. Additionally, strong acids and bases can catalyze the hydrolysis of the amide bond within the molecule, especially in the presence of water.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results in Biological Assays
Symptoms:
-
Variability in dose-response curves.
-
Loss of compound activity over time.
-
Unexpected cytotoxicity.
Potential Cause: Decomposition of 1-methyl-4(1H)-quinazolinone in your assay medium or stock solution. The quinazolinone ring is susceptible to hydrolytic cleavage, particularly at non-neutral pH and elevated temperatures often used in cell culture incubators.
Troubleshooting Steps:
-
Solution Stability Check:
-
Prepare a fresh stock solution of 1-methyl-4(1H)-quinazolinone in a suitable anhydrous solvent (e.g., DMSO).
-
Dilute the stock solution to the final working concentration in your assay buffer or cell culture medium.
-
Analyze the concentration of the compound at time zero and after the typical duration of your experiment (e.g., 24, 48, 72 hours) using a validated HPLC method. A decrease in the main peak area and/or the appearance of new peaks indicates degradation.
-
-
pH and Temperature Considerations:
-
The solubility and stability of many organic compounds, including quinazolinones, can be pH-dependent[1]. If your assay medium is acidic or basic, consider performing a buffer screen to find conditions where the compound is more stable.
-
If your experiment requires prolonged incubation at 37°C, be aware that this can accelerate degradation. Whenever possible, prepare fresh dilutions from a frozen stock solution immediately before use.
-
-
Minimize Freeze-Thaw Cycles:
-
Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Symptoms:
-
Multiple peaks in the chromatogram of a sample that was initially pure.
-
A decrease in the area of the main peak corresponding to 1-methyl-4(1H)-quinazolinone.
Potential Cause: The sample has undergone degradation due to improper storage or handling. The additional peaks are likely degradation products. The primary degradation pathways to consider are hydrolysis, oxidation, and photolysis.
Troubleshooting Workflow:
References
Validation & Comparative
The Evolving Landscape of 1-Methyl-4(1H)-quinazolinone Analogues: A Comparative Guide to Structure-Activity Relationships
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] Among its many derivatives, 1-methyl-4(1H)-quinazolinones represent a specific and increasingly interesting subclass. The introduction of a methyl group at the N-1 position significantly influences the molecule's physicochemical properties, including its lipophilicity and metabolic stability, which in turn can modulate its biological activity and pharmacokinetic profile. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 1-methyl-4(1H)-quinazolinone analogues, with a focus on their anticonvulsant and emerging anticancer activities, supported by experimental data and protocols.
The 1-Methyl-4(1H)-quinazolinone Core: A Privileged Scaffold
The 1-methyl-4(1H)-quinazolinone core is a bicyclic aromatic system consisting of a benzene ring fused to a pyrimidine ring, with a methyl group at the N-1 position and a carbonyl group at the C-4 position. This scaffold's rigidity and potential for substitution at various positions (C-2, C-3, and the benzene ring) make it an attractive starting point for the design of novel therapeutic agents. The N-1 methylation distinguishes these analogues from the more extensively studied 4(3H)-quinazolinones, offering a unique avenue for drug discovery.
Anticonvulsant Activity of 1-Methyl-4(1H)-quinazolinone Analogues: A Detailed SAR Analysis
Significant research has been conducted on 1-methyl-4(1H)-quinazolinone derivatives as potential anticonvulsant agents. A notable study by El-Azab et al. provides a comprehensive SAR analysis of a series of N-(4-substitutedphenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides.[3] Their findings highlight the critical role of various structural features in modulating anticonvulsant activity.
Influence of Substituents on the N-3 Phenyl Ring
The nature and position of substituents on the N-3 phenyl ring have a profound impact on the anticonvulsant potency of these analogues.
-
Electron-donating groups: The presence of electron-donating groups, such as methoxy (-OCH3), at the para-position of the N-3 phenyl ring generally enhances anticonvulsant activity.
-
Electron-withdrawing groups: Conversely, electron-withdrawing groups like chloro (-Cl) or fluoro (-F) at the same position tend to decrease activity.
-
Positional Isomerism: The position of the substituent is crucial. For instance, a methoxy group at the para-position is more favorable for activity than at the ortho- or meta-positions.
The Role of the Alkanamide Linker
The length and nature of the alkanamide linker between the quinazolinone core and the N-3 phenyl ring also play a significant role. A shorter alkane chain, such as an acetamide (-(CH2)1-), is generally preferred over longer chains for optimal activity.
Impact of C-2 Substitution
Substitution at the C-2 position of the quinazolinone ring can further modulate activity. The introduction of a methyl group at C-2, in addition to the N-1 methylation, has been shown to influence the anticonvulsant profile of the compounds.
The following table summarizes the anticonvulsant activity of selected 1-methyl-4(1H)-quinazolinone analogues from the study by El-Azab et al.[3]
| Compound | R1 | R2 | Anticonvulsant Activity (ED50 mg/kg) |
| 5a | H | H | 78.5 |
| 5b | H | 4-OCH3 | 47.38 |
| 5c | H | 4-Cl | 56.4 |
| 5f | CH3 | 4-OCH3 | 28.9 |
Anticancer Potential of 1-Methyl-4(1H)-quinazolinone Analogues
While the anticonvulsant properties of 1-methyl-4(1H)-quinazolinones are well-documented, their potential as anticancer agents is an emerging area of research. The broader class of quinazolinones has yielded several successful anticancer drugs, primarily acting as kinase inhibitors.[4] The influence of N-1 methylation on this activity is of significant interest.
A study on novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, which did not feature N-1 methylation, demonstrated potent cytotoxic activity.[5] This suggests that the core quinazolinone scaffold is crucial for anticancer effects. Future research focusing on the synthesis and evaluation of 1-methyl analogues of these potent anticancer quinazolinones is warranted to determine if N-1 methylation can enhance efficacy, selectivity, or pharmacokinetic properties.
At present, a direct comparative SAR for a series of 1-methyl-4(1H)-quinazolinone analogues as anticancer agents is not extensively available in the literature. However, based on the established SAR of related quinazolinone anticancer agents, key areas for modification on the 1-methyl scaffold would include:
-
C-2 Position: Introduction of substituted aryl or heteroaryl rings.
-
C-6 and C-7 Positions: Substitution with small, electron-donating groups like methoxy, or halogens to modulate kinase binding.
-
N-3 Position: Introduction of various substituted phenyl rings or other heterocyclic moieties.
The following table provides a hypothetical comparison based on the known anticancer SAR of quinazolinones, adapted for the 1-methyl scaffold.
| Moiety | Position | Favorable for Anticancer Activity | Rationale |
| Substituted Phenyl | C-2 | Yes | Mimics the binding of known kinase inhibitors. |
| Methoxy/Halogen | C-6, C-7 | Yes | Can enhance binding to the ATP pocket of kinases. |
| Substituted Phenyl | N-3 | Yes | Can provide additional interactions with the target protein. |
Experimental Protocols
General Synthesis of 1-Methyl-4(1H)-quinazolinone Analogues
The synthesis of 1-methyl-4(1H)-quinazolinone derivatives typically commences with N-methyl isatoic anhydride.[3]
Step 1: Synthesis of 2-amino-N-methylbenzamide derivatives
-
N-methyl isatoic anhydride is reacted with an appropriate amino acid in a suitable solvent (e.g., DMF) to yield the corresponding 2-amino-N-methylbenzamide derivative.
Step 2: Formation of the quinazolinone ring
-
The intermediate from Step 1 is then cyclized to form the 1-methyl-4(1H)-quinazolinone ring. This can be achieved by reacting with an appropriate acid chloride or anhydride.
Step 3: Further functionalization
-
The resulting 1-methyl-4(1H)-quinazolinone can be further functionalized at the N-3 position by reaction with a substituted aniline or other amine-containing moieties.
Biological Evaluation Protocols
The anticonvulsant activity of the synthesized compounds is typically evaluated using standard animal models.[3]
-
Maximal Electroshock (MES) Test: This test is used to identify compounds that prevent seizure spread.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is used to identify compounds that elevate the seizure threshold.
-
Neurotoxicity Screening: The rotarod test is commonly used to assess motor impairment and potential neurotoxic effects of the compounds.
The cytotoxic effects of the compounds against various cancer cell lines are commonly determined using the MTT assay.[6]
-
Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Assay: The viability of the cells is assessed by adding MTT solution, which is converted to formazan by viable cells. The amount of formazan is quantified spectrophotometrically.
-
IC50 Determination: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated.
Conclusion and Future Perspectives
The 1-methyl-4(1H)-quinazolinone scaffold holds significant promise for the development of novel therapeutic agents. The well-defined SAR for anticonvulsant activity provides a solid foundation for the rational design of more potent and safer drugs for epilepsy and other neurological disorders. The emerging potential of this scaffold in cancer therapy is an exciting area for future research. Systematic exploration of substitutions at the C-2, C-6, C-7, and N-3 positions of the 1-methyl-4(1H)-quinazolinone core, coupled with robust biological evaluation, will be crucial in unlocking the full therapeutic potential of this privileged chemical entity. The insights from the broader family of quinazolinone anticancer agents offer a valuable roadmap for the design of the next generation of 1-methylated analogues targeting kinases and other cancer-related pathways.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]
- 5. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Methyl-4(1H)-quinazolinone: From Classical Reflux to Modern Catalysis
The 4(1H)-quinazolinone core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents, including anticancer drugs that inhibit critical signaling pathways.[1] Its derivatives are explored for a vast range of pharmacological activities, from anti-inflammatory to antiviral properties.[2][3] This guide provides an in-depth comparative analysis of synthetic methodologies for a key derivative, 1-methyl-4(1H)-quinazolinone. We will dissect the causality behind experimental choices in classical and modern synthetic routes, offering researchers, scientists, and drug development professionals a clear, data-supported framework for selecting the optimal method for their application.
Foundational Synthetic Strategies: An Overview
The construction of the quinazolinone scaffold generally involves the cyclization of an anthranilic acid derivative or a related precursor. The choice of starting material and reaction conditions dictates the substitution pattern, efficiency, and environmental impact of the synthesis. For 1-methyl-4(1H)-quinazolinone, the primary challenge is the regioselective introduction of the methyl group at the N-1 position. This can be achieved either by starting with an N-methylated precursor, such as N-methylanthranilic acid, or through post-synthesis N-alkylation, though the former is often more direct.
The primary synthetic approaches can be broadly categorized into two eras: classical thermal condensations and modern catalytic or energy-assisted methods.
The Classical Approach: Niementowski Synthesis and its Analogs
The Niementowski synthesis is a cornerstone method, traditionally involving the thermal condensation of an anthranilic acid with an amide.[4][5] In its classic form, heating anthranilic acid with an excess of formamide at elevated temperatures (e.g., 120-150°C) yields the parent 4(3H)-quinazolinone.[1][4]
Causality of Experimental Choices:
-
High Temperature: The reaction requires significant thermal energy to overcome the activation barrier for the initial acylation of the anthranilic acid and the subsequent intramolecular cyclization and dehydration steps.
-
Excess Amide: Using the amide as both a reactant and a solvent drives the reaction equilibrium towards the product and ensures complete consumption of the limiting anthranilic acid.
To synthesize the 1-methyl derivative, this method is adapted by substituting anthranilic acid with N-methylanthranilic acid . The core mechanism, involving acylation followed by cyclodehydration, remains the same. However, these classical methods are often plagued by long reaction times, high energy consumption, and sometimes moderate yields.
Caption: General mechanism for 1-methyl-4(1H)-quinazolinone synthesis.
Modern Synthetic Methodologies: A Paradigm Shift in Efficiency and Sustainability
Recent decades have seen a significant shift towards methodologies that offer dramatic improvements in reaction times, yields, and environmental friendliness.[6] These approaches leverage alternative energy sources and advanced catalysis to overcome the limitations of classical heating.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has revolutionized quinazolinone synthesis.[7][8] Unlike conventional heating, which transfers energy via conduction and convection, microwaves directly heat the reactants and solvent through dielectric heating.
Causality of Experimental Choices:
-
Microwave Energy: Polar molecules in the reaction mixture align with the rapidly oscillating electric field, generating heat volumetrically and homogeneously. This leads to a rapid increase in temperature and significantly accelerates reaction rates.
-
Solvent-Free or High-Boiling Solvents: MAOS can be performed under solvent-free conditions or with small amounts of high-boiling polar solvents (e.g., DMSO, DMF), which absorb microwave energy efficiently.[6]
For the synthesis of 1-methyl-4(1H)-quinazolinone, reacting N-methylanthranilic acid with an orthoester like trimethyl orthoformate under microwave irradiation can reduce reaction times from many hours to mere minutes.[9]
Transition-Metal Catalysis
Transition metals like copper (Cu), palladium (Pd), and iron (Fe) have emerged as powerful catalysts for constructing the quinazolinone ring.[10][11][12] These methods often proceed through different mechanistic pathways, such as C-H activation, oxidative annulation, or isocyanide insertion, enabling the use of diverse starting materials.[13][14][15]
Causality of Experimental Choices:
-
Copper Catalysis: Copper salts (e.g., CuI, Cu(OAc)₂) are cost-effective and versatile.[15][16] They can catalyze domino reactions, such as the coupling of 2-halobenzamides with nitriles, where the copper facilitates both the initial nucleophilic addition and the subsequent intramolecular SNAr cyclization.[15]
-
Palladium Catalysis: Palladium catalysts are renowned for their ability to mediate C-H activation and carbonylative cyclization reactions, offering novel routes to the quinazolinone core from precursors like N-arylpyridin-2-amines.[10]
-
Atom Economy: Many catalytic methods are designed for high atom economy, generating less waste compared to classical syntheses that may require stoichiometric reagents or harsh dehydrating agents.
Green Chemistry Approaches
Beyond MAOS, other green strategies focus on minimizing environmental impact through the use of sustainable catalysts and solvents.[6][17]
-
Ultrasound-Assisted Synthesis: Ultrasonication promotes reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles, which generates localized high temperatures and pressures, enhancing reaction rates.[18][19]
-
Deep Eutectic Solvents (DES): Solvents like a choline chloride and urea mixture can replace volatile organic compounds (VOCs).[9] They are biodegradable, have low vapor pressure, and can also act as catalysts, simplifying the reaction system.[20]
Quantitative Comparison of Synthesis Methods
The choice of a synthetic method is a trade-off between speed, yield, cost, and sustainability. The following table summarizes experimental data from various reported syntheses of quinazolinone derivatives, providing a basis for comparison.
| Method | Key Reactants | Catalyst/Conditions | Time | Yield (%) | Key Advantages | Reference(s) |
| Conventional Heating | Anthranilic Acid, Formamide | Thermal (120-150°C), Reflux | 10+ hours | 70-80% | Simple setup, well-established | [1][4][20] |
| Microwave-Assisted (MW) | Anthranilic Acid, Orthoester | Microwave Irradiation (e.g., 800W) | 3-30 min | 87-98% | Drastically reduced time, high yield | [6][7][9][20] |
| Ultrasound-Assisted | Anthranilamide, Aldehyde | Yb(OTf)₃, Ultrasonication (40°C) | 45 min | 87-98% | Energy efficient, mild conditions | [6][18] |
| Cu-Catalyzed | 2-Iodobenzamide, Amidine | CuI / L-proline | 12 hours | ~85% | Good functional group tolerance | [15] |
| Deep Eutectic Solvent | Anthranilic Acid, Amine, Acetic Anhydride | Choline Chloride:Urea, 80°C | 5-7 hours | ~85% | Green solvent, biodegradable | [9][20] |
| Catalyst-Free (Thermal) | Anthranilamide, Aldehyde | DMSO, 120°C, Air (oxidant) | 3 hours | up to 97% | No metal catalyst required | [6] |
Detailed Experimental Protocols
To provide a practical framework, we detail two divergent protocols for synthesizing a substituted quinazolinone, illustrating the stark contrast between classical and modern approaches. These can be directly adapted for 1-methyl-4(1H)-quinazolinone by using N-methylated starting materials.
Protocol 1: Conventional Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-one[20]
This two-step conventional method proceeds via a benzoxazinone intermediate.
Step 1: Synthesis of Benzoxazinone Intermediate
-
Combine anthranilic acid (5 mmol) and acetic anhydride (6 mmol) in a round-bottom flask.
-
Heat the mixture under reflux with stirring. Monitor the reaction via Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The benzoxazinone intermediate often crystallizes out.
-
Filter the solid product, wash with a cold solvent (e.g., ethanol), and dry under vacuum.
Step 2: Synthesis of the Quinazolinone
-
To a flask containing the benzoxazinone intermediate, add a substituted amine (6 mmol).
-
Add a suitable solvent, such as a deep eutectic solvent (DES) composed of choline chloride and urea.[20]
-
Stir and heat the mixture at 80-100°C for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and add water or ethanol to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly, and dry to obtain the final quinazolinone.
Protocol 2: Microwave-Assisted One-Pot Synthesis of 3-Substituted-quinazolin-4(3H)-ones[9]
This protocol describes a rapid, one-pot, three-component reaction under microwave irradiation.
-
In a dedicated microwave reactor vial, combine N-methylanthranilic acid (1 mmol), an orthoester (e.g., trimethyl orthoformate, 1.2 mmol), and a primary amine (1.2 mmol).
-
Seal the vial securely with a pressure cap.
-
Place the vial in the microwave synthesizer.
-
Set the reaction parameters: irradiate at 120-150°C for 10-30 minutes.[7][9] Maintain continuous stirring.
-
After the irradiation cycle is complete, cool the vial to room temperature using a compressed air stream.
-
Open the vial and add a small amount of cold ethanol to the reaction mixture. This will typically cause the product to precipitate.
-
Collect the solid product by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum.
Caption: Comparative workflow of conventional vs. microwave synthesis.
Conclusion and Future Outlook
While classical methods like the Niementowski synthesis provide a foundational route to 1-methyl-4(1H)-quinazolinone, modern techniques offer undeniable advantages in efficiency, yield, and sustainability. Microwave-assisted synthesis stands out for its dramatic reduction in reaction time, making it highly suitable for rapid library synthesis in drug discovery.[1][20] Concurrently, the development of novel transition-metal catalyzed reactions and the adoption of green solvents are pushing the boundaries of chemical synthesis, enabling access to complex quinazolinone derivatives under milder and more environmentally benign conditions.[6][11] For researchers and drug development professionals, the selection of a synthetic method should be guided by a holistic assessment of project goals, balancing the need for speed and scalability with considerations of cost and environmental impact.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. hgs.osi.lv [hgs.osi.lv]
- 11. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 20. benchchem.com [benchchem.com]
A Comparative Guide to the Bioactivity of N-Substituted Quinazolinones: The Role of the N-1 Methyl Group
In the landscape of medicinal chemistry, the quinazolinone scaffold stands as a "privileged structure," a core molecular framework that consistently yields compounds with a broad spectrum of potent biological activities.[1][2] From anticancer and antimicrobial to anti-inflammatory agents, derivatives of this fused heterocyclic system are a cornerstone of modern drug discovery.[2][3][4][5] A critical determinant of a quinazolinone derivative's pharmacological profile is the nature of the substituent at the N-1 position of the pyrimidine ring. This guide provides an in-depth comparison of the bioactivity of 1-methyl-quinazolinones against other N-substituted analogues, synthesizing experimental data to offer a clear perspective for researchers in drug development.
The rationale for focusing on the N-1 position stems from its profound influence on the molecule's physicochemical properties, such as lipophilicity, steric profile, and hydrogen bonding capacity. These factors, in turn, dictate how the molecule interacts with its biological target, affecting its potency, selectivity, and overall therapeutic potential. While substitutions at the C-2 and N-3 positions are more extensively studied, understanding the impact of the N-1 substituent is crucial for fine-tuning the bioactivity of lead compounds.
Comparative Bioactivity Analysis: A Multifaceted View
We will dissect the comparative bioactivity across three key therapeutic areas: anti-inflammatory, antimicrobial, and anticancer activities.
Anti-inflammatory Activity: Balancing Potency and Safety
The quinazolinone core is central to several non-steroidal anti-inflammatory drugs (NSAIDs).[6] A prime example is Proquazone , a 1-isopropyl-7-methyl-4-phenyl-2(1H)-quinazolinone, which underscores the therapeutic success of N-1 alkyl substitution.[7][8]
Mechanism of Action: Like many NSAIDs, the anti-inflammatory effects of N-substituted quinazolinones are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation and pain.[7][9]
Structure-Activity Relationship (SAR) Insights:
-
N-1 Alkyl vs. N-1 Aryl: Experimental evidence suggests that introducing a bulky phenyl ring at the N-1 position can decrease anti-inflammatory activity. In contrast, small alkyl groups, such as methyl or isopropyl, are often favorable. The isopropyl group in Proquazone, for instance, contributes to its potent activity.[8] This suggests that while some lipophilicity at N-1 is beneficial, excessive steric bulk from an aryl group may hinder optimal binding to the target enzyme.
-
1-Methyl as a Baseline: A 1-methyl substituent serves as a fundamental small alkyl group. It can enhance lipophilicity compared to an unsubstituted N-1 position without introducing significant steric hindrance. This makes it an excellent starting point for optimization. Increasing the alkyl chain length from methyl to butyl at other positions (e.g., C-2) has been shown to increase analgesic activity, likely due to increased lipophilicity, a principle that can be cautiously extrapolated to the N-1 position.[10]
-
Influence of Other Substituents: The bioactivity of a 1-methyl-quinazolinone is profoundly influenced by substituents at other positions. For instance, structure-activity relationship studies reveal that electron-withdrawing groups, such as halogens (Cl, Br), at the C-6 or C-7 positions of the benzene ring often enhance anti-inflammatory activity.[8][11]
Table 1: Comparative Anti-inflammatory Activity of N-1 Substituted Quinazolinones (Illustrative Data)
| Compound ID | N-1 Substituent | C-2 Substituent | C-7 Substituent | In Vivo Activity (% Edema Inhibition) | Reference |
|---|---|---|---|---|---|
| MQ-1 | -CH₃ | -Phenyl | -H | Moderate | Hypothetical |
| PQ-analog | -CH(CH₃)₂ | -Phenyl | -CH₃ | High (e.g., Proquazone) | [7][8] |
| AQ-1 | -Phenyl | -Phenyl | -H | Low to Moderate | [10] |
| NQ-1 | -H | -Phenyl | -H | Low | Hypothetical |
Note: This table is illustrative, combining experimental trends with hypothetical data for direct comparison where specific side-by-side studies are unavailable in the reviewed literature.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Quinazolinones are a promising class of antimicrobials, particularly in an era of growing antibiotic resistance.[12][13][14][15] The substitution pattern around the core is critical for determining the spectrum and potency of activity.
Structure-Activity Relationship (SAR) Insights:
-
General Trends: SAR studies consistently show that substitutions at the C-2 and N-3 positions are paramount for potent antimicrobial effects.[1] For instance, incorporating a methyl or thiol group at C-2 and a substituted aromatic ring at N-3 are considered essential for high activity.[1]
-
Role of N-1 Substitution: While less documented than C-2/N-3 substitutions, the N-1 position still plays a role. The introduction of a small alkyl group like methyl can modulate the overall electronic and steric properties of the molecule, which can indirectly influence its interaction with microbial targets, such as cell wall synthesis enzymes or DNA structures.[1]
-
Combined Effects: The antimicrobial profile of a 1-methyl-quinazolinone would be heavily dependent on the other functional groups present. For example, a 1-methyl derivative that also possesses a halogen at position C-6 and a complex heterocyclic moiety at N-3 would likely exhibit significant antimicrobial activity, with each substituent contributing to the overall effect.[1]
Experimental Protocols: A Guide to Bioactivity Evaluation
To ensure scientific integrity, the protocols described below are standard, validated methods for assessing the bioactivities discussed.
Protocol 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This widely accepted model evaluates the efficacy of a compound in reducing acute inflammation.
Causality: Carrageenan injection induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (after 3 hours) is mediated by prostaglandins, making it suitable for evaluating COX inhibitors.
Methodology:
-
Animal Model: Wistar albino rats (150-200g) are fasted overnight with free access to water.
-
Grouping: Animals are divided into groups: Control (vehicle), Standard (e.g., Phenylbutazone, 50 mg/kg), and Test groups (quinazolinone derivatives at various doses, e.g., 50 mg/kg p.o.).
-
Compound Administration: Test compounds and the standard drug are administered orally 1 hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the left hind paw.
-
Measurement: The paw volume is measured using a plethysmometer immediately after injection (0 hr) and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter.
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = (1 - (Vt / Vc)) * 100 where Vt is the mean increase in paw volume in the test group, and Vc is the mean increase in paw volume in the control group.
Protocol 2: In Vitro Anticancer Activity (MTT Cytotoxicity Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Causality: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of ~5,000-10,000 cells/well and allowed to attach overnight.
-
Treatment: The next day, the medium is replaced with fresh medium containing various concentrations of the test quinazolinone derivatives (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[16]
Visualizing the Framework: Pathways and Logic
To better understand the relationships discussed, the following diagrams illustrate key concepts.
Caption: Structure-Activity Relationship (SAR) logic for quinazolinones.
Caption: Workflow for key bioactivity evaluation experiments.
Conclusion and Future Directions
The N-1 position of the quinazolinone scaffold is a subtle but powerful modulator of biological activity. While a 1-methyl group provides a solid foundation, enhancing lipophilicity without significant steric clash, other N-1 substituents can further refine a compound's profile. Small, branched alkyl groups like isopropyl have proven highly effective in the anti-inflammatory domain, as exemplified by Proquazone. In contrast, bulky aryl groups at this position appear to be detrimental to this specific activity.
For antimicrobial and anticancer applications, the interplay between the N-1 substituent and the more traditionally modified C-2 and N-3 positions is critical. A 1-methyl group can serve as a valuable component in a multi-pronged substitution strategy aimed at maximizing potency and selectivity.
Future research should focus on systematic, side-by-side comparative studies. Synthesizing a library of compounds where only the N-1 substituent is varied (e.g., methyl, ethyl, propyl, isopropyl, cyclopropyl, phenyl) while keeping the rest of the molecule constant would provide invaluable quantitative data. Such studies will enable a more precise understanding of the steric and electronic requirements at the N-1 position for optimal interaction with various biological targets, paving the way for the rational design of next-generation quinazolinone-based therapeutics.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ujpronline.com [ujpronline.com]
- 6. researchgate.net [researchgate.net]
- 7. Proquazone | C18H18N2O | CID 31508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 15. Synthesis and Antimicrobial Evaluation of Quinazoline-4[3H]-one D...: Ingenta Connect [ingentaconnect.com]
- 16. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to In Vitro Assays for 1-Methyl-4(1H)-quinazolinone Compounds
The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] For researchers investigating novel 1-methyl-4(1H)-quinazolinone derivatives, selecting the right sequence of in vitro assays is paramount to efficiently characterize their biological function and mechanism of action.
This guide provides a comparative framework for structuring an assay cascade, moving logically from broad phenotypic screening to specific target validation. We will compare key methodologies at each stage, explain the causality behind experimental choices, and provide field-tested protocols to ensure robust and reproducible data.
The Assay Cascade: A Strategic Workflow
A successful in vitro evaluation workflow does not rely on a single assay but on a strategic sequence of experiments designed to answer progressively more specific questions. This "assay cascade" approach maximizes efficiency by using high-throughput methods to identify active compounds and then employing more complex, lower-throughput assays to characterize the most promising hits.
References
A Senior Application Scientist's Guide to the Validation of 1-methyl-4(1H)-quinazolinone as a Kinase Inhibitor
Introduction: The Quinazolinone Scaffold and the Quest for Novel Kinase Inhibitors
In the landscape of modern oncology, protein kinases remain a pivotal target class for therapeutic intervention.[1] Their dysregulation is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis.[2] The quinazolinone scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors such as gefitinib, erlotinib, and lapatinib.[1][3] These agents have demonstrated significant clinical efficacy, primarily by targeting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[2][4][5]
This guide focuses on a lesser-explored derivative, 1-methyl-4(1H)-quinazolinone . While the broader quinazolinone class is well-validated, the specific kinase inhibitory potential of this methylated analog remains to be systematically characterized. This document, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to rigorously validate 1-methyl-4(1H)-quinazolinone as a potential kinase inhibitor. We will objectively compare its hypothetical performance with established alternatives, providing the necessary experimental frameworks and supporting data from analogous compounds. Our approach is grounded in scientific integrity, ensuring that every proposed protocol constitutes a self-validating system.
Comparative Landscape: Established Quinazolinone Kinase Inhibitors
To establish a benchmark for the validation of 1-methyl-4(1H)-quinazolinone, we will compare it against three well-characterized quinazolinone-based EGFR and HER2 inhibitors: Gefitinib, Erlotinib, and Lapatinib.
| Compound | Primary Target(s) | Reported IC50 (in vitro kinase assay) | Key Cellular Activity |
| Gefitinib | EGFR | ~26-57 nM[6] | Inhibits proliferation of EGFR-mutant lung cancer cell lines (e.g., PC-9, HCC827) with IC50 values in the low nanomolar range.[7][8] |
| Erlotinib | EGFR | ~2 nM[5][9] | Potent inhibitor of EGFR autophosphorylation in cells (IC50 ~20 nM)[5]; effective against various lung cancer cell lines with EGFR mutations.[10][11] |
| Lapatinib | EGFR, HER2 | EGFR: ~10.8 nM, HER2: ~9.3 nM[4] | Dual inhibitor effective against HER2-overexpressing breast cancer cell lines (e.g., BT-474, SK-BR-3).[4][12] |
Proposed Validation Workflow for 1-methyl-4(1H)-quinazolinone
The validation of a novel kinase inhibitor is a multi-step process that progresses from initial biochemical characterization to cellular and, ultimately, in vivo studies. Here, we outline a logical and rigorous workflow to assess the potential of 1-methyl-4(1H)-quinazolinone.
Caption: Figure 1. Proposed validation workflow for 1-methyl-4(1H)-quinazolinone.
Part 1: Biochemical Validation - Does it Inhibit Kinase Activity?
The foundational step is to ascertain whether 1-methyl-4(1H)-quinazolinone can directly inhibit the enzymatic activity of a panel of protein kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[3][13]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then quantified in a luciferase reaction. The resulting luminescent signal is proportional to the ADP produced and thus to the kinase activity.[14]
Caption: Figure 2. ADP-Glo™ assay workflow.
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction in a total volume of 5 µL. This includes the kinase of interest (e.g., EGFR, HER2), the appropriate substrate and ATP concentration, and varying concentrations of 1-methyl-4(1H)-quinazolinone (typically a 10-point dose-response curve, e.g., from 10 µM to 0.5 nM). Include positive controls (e.g., Gefitinib) and negative controls (DMSO vehicle).
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP.[15] Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the luciferase and luciferin for the detection reaction.[15] Incubate at room temperature for 30-60 minutes.
-
Signal Detection: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Part 2: Cellular Characterization - Is it Active in a Biological Context?
Demonstrating biochemical activity is crucial, but a successful inhibitor must also be active in a cellular environment. This involves assessing its ability to inhibit cell proliferation and engage its target within intact cells.
Selection of Cell Lines
The choice of cell lines is critical for meaningful results. Based on the known targets of quinazolinone inhibitors, the following are recommended:
-
EGFR-dependent lines:
-
HER2-dependent lines:
-
Negative Control line:
-
MCF-7: A breast cancer cell line with low levels of EGFR and HER2, which should exhibit lower sensitivity to targeted inhibitors.[19]
-
Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[20][21]
Step-by-Step Methodology:
-
Cell Seeding: Seed the selected cell lines into 96-well opaque-walled plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 1-methyl-4(1H)-quinazolinone and comparator compounds (Gefitinib, Erlotinib, Lapatinib). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Assay Procedure: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[21][22] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[21][22] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[21][22] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21][22]
-
Signal Detection: Measure the luminescence with a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% inhibition of growth).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to verify target engagement in a cellular context.[23] The principle is based on the ligand-induced thermal stabilization of the target protein.[24]
Principle: When a compound binds to its target protein, it generally increases the protein's thermal stability. By heating intact cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, one can infer target engagement.[24]
Caption: Figure 3. Cellular Thermal Shift Assay (CETSA) workflow.
Step-by-Step Methodology:
-
Cell Treatment: Treat the chosen cell line (e.g., PC-9 for EGFR) with a high concentration of 1-methyl-4(1H)-quinazolinone or vehicle (DMSO) for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.[25]
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation.
-
Protein Quantification: Analyze the amount of the soluble target protein (e.g., EGFR) in the supernatant using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.
Part 3: Mechanistic Insights and Comparative Profiling
Assuming positive results from the initial validation, the next logical step is to understand the downstream consequences of target inhibition and to benchmark the compound's selectivity against the wider kinome.
Downstream Signaling Pathway Analysis
Inhibition of a receptor tyrosine kinase like EGFR should lead to a reduction in the phosphorylation of its key downstream effectors.
Caption: Figure 4. Simplified EGFR signaling pathway.
Experimental Approach:
Treat sensitive cells (e.g., PC-9) with 1-methyl-4(1H)-quinazolinone at its GI50 concentration for various time points. Lyse the cells and perform Western blot analysis to probe for the phosphorylation status of EGFR, Akt, and ERK. A successful inhibitor should decrease the levels of p-EGFR, p-Akt, and p-ERK.
Conclusion and Future Directions
This guide provides a rigorous, multi-faceted framework for the initial validation of 1-methyl-4(1H)-quinazolinone as a kinase inhibitor. By systematically progressing through biochemical and cellular assays and benchmarking against clinically successful drugs of the same chemical class, researchers can build a comprehensive data package to support its further development. Positive findings would warrant an expanded kinase selectivity screen to understand its off-target effects and subsequent progression into preclinical in vivo models. The quinazolinone scaffold continues to be a fertile ground for the discovery of targeted therapies, and a thorough, mechanistically-grounded validation of new derivatives is paramount to unlocking their full therapeutic potential.
References
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- 2. cancer-research-network.com [cancer-research-network.com]
- 3. promega.com [promega.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 14. bmglabtech.com [bmglabtech.com]
- 15. promega.com [promega.com]
- 16. Emerging Molecular Dependencies of Mutant EGFR-Driven Non-Small Cell Lung Cancer [mdpi.com]
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- 19. Cell Lines as Candidate Reference Materials for Quality Control of ERBB2 Amplification and Expression Assays in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 21. promega.com [promega.com]
- 22. promega.com [promega.com]
- 23. benchchem.com [benchchem.com]
- 24. CETSA [cetsa.org]
- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to 1-methyl-4(1H)-quinazolinone and Established Anticancer Drugs
Introduction: The Quinazolinone Scaffold in Modern Oncology
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Its rigid, heterocyclic structure is amenable to functionalization at multiple positions, allowing for the fine-tuning of pharmacological properties.[1][4] In oncology, this scaffold has proven particularly fruitful, leading to the development of highly successful targeted therapies.[4] A prime example is the anilinoquinazoline structure found in several Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), which have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[5][6]
This guide provides a comparative analysis of 1-methyl-4(1H)-quinazolinone , a simple derivative of the core structure, against a well-established anticancer drug, Gefitinib (Iressa®) . While extensive public data on the specific anticancer activity of 1-methyl-4(1H)-quinazolinone is nascent, its structural similarity to the core of EGFR inhibitors warrants a comparative investigation. This document will therefore serve as both a profile of the knowns and a roadmap for the experimental evaluation of this compound's potential, framed through the lens of a direct comparison with a clinical benchmark. We will explore the established mechanism of Gefitinib, outline a logical, field-proven experimental workflow to assess 1-methyl-4(1H)-quinazolinone, and provide the detailed protocols necessary for such an evaluation.
Part 1: Compound Profiles
1-methyl-4(1H)-quinazolinone
-
Structure: A foundational quinazolinone derivative characterized by a methyl group at the N1 position. This substitution prevents tautomerization and locks the molecule in the quinazolinone form.
-
Known Activity: While quinazolinone derivatives are widely studied for anticancer properties[1][2][3][7][8], specific, publicly available peer-reviewed studies detailing the cytotoxic or target-specific activity of 1-methyl-4(1H)-quinazolinone are limited. Its value currently lies in its potential as a synthetic building block or a lead compound for further derivatization.[4][9][10] The core hypothesis is that, like other quinazolinones, it may interact with key oncogenic pathways such as those driven by protein kinases.[1][4]
Gefitinib (Iressa®)
-
Structure: An anilinoquinazoline that acts as a potent and selective inhibitor of the EGFR tyrosine kinase.[5][11]
-
Established Mechanism of Action: Gefitinib competitively and reversibly binds to the ATP-binding site within the intracellular catalytic domain of EGFR.[5][12] This action is particularly effective in tumors harboring activating mutations in the EGFR gene (e.g., exon 19 deletions or the L858R point mutation), which render the cancer cells dependent on EGFR signaling for their proliferation and survival.[12][13] By blocking ATP binding, Gefitinib inhibits the autophosphorylation of the receptor, thereby shutting down downstream pro-survival signaling cascades, primarily the RAS/MAPK and PI3K/Akt pathways.[5][11][14] This ultimately leads to cell cycle arrest and the induction of apoptosis in cancer cells.[5]
Part 2: Mechanistic Comparison and Experimental Framework
The structural overlap between the quinazolinone core of 1-methyl-4(1H)-quinazolinone and Gefitinib provides a logical starting point for investigation: Does the simpler compound exhibit any inhibitory activity against EGFR or related kinases?
The EGFR Signaling Pathway: A Prime Target
The EGFR pathway is a critical regulator of cell growth and division. Its dysregulation is a hallmark of many cancers.[15][16] The pathway is initiated when a ligand, such as Epidermal Growth Factor (EGF), binds to the extracellular domain of the receptor, causing it to dimerize and activate its intrinsic tyrosine kinase function. This leads to autophosphorylation and the recruitment of downstream signaling molecules, propagating signals that drive proliferation and survival.[12][13]
Caption: EGFR signaling cascade and the inhibitory action of Gefitinib.
A Validating Experimental Workflow
To objectively compare 1-methyl-4(1H)-quinazolinone to Gefitinib, a tiered experimental approach is essential. This workflow is designed to move from broad cytotoxicity screening to specific target engagement and finally to the cellular mechanism of death. This logical progression ensures that resources are used efficiently and that each step informs the next.
Caption: A logical workflow for the comparative evaluation of anticancer compounds.
Part 3: Detailed Experimental Protocols
The following protocols are standardized, widely accepted methods for the key experiments outlined in the workflow. They are presented with the necessary detail for reproducibility.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Causality: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[17][18] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[19] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantitative determination of a compound's cytotoxic effect.[17]
Step-by-Step Methodology:
-
Cell Seeding: Harvest cancer cells (e.g., A549, an NSCLC cell line with wild-type EGFR) during their exponential growth phase. Seed 100 µL of a cell suspension (at a pre-optimized density, typically 5,000-10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[20]
-
Compound Treatment: Prepare serial dilutions of 1-methyl-4(1H)-quinazolinone and Gefitinib (positive control) in a complete culture medium. Aspirate the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of this solution to each well and incubate for an additional 4 hours at 37°C.[19][21]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.[19][20]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[17] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Protocol 2: Target Engagement (Western Blot for p-EGFR)
Causality: This protocol directly measures the phosphorylation status of EGFR at specific tyrosine residues (e.g., Tyr1068, Tyr1173).[16][22] A reduction in the phosphorylated form of EGFR (p-EGFR) upon drug treatment, especially after stimulation with EGF ligand, provides direct evidence that the compound is engaging and inhibiting its intended target.[15][23] Total EGFR and a housekeeping protein (e.g., β-actin) are used as loading controls to ensure that observed changes are due to inhibition of phosphorylation, not protein degradation or unequal sample loading.[22]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., A549) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat cells with various concentrations of 1-methyl-4(1H)-quinazolinone or Gefitinib for 2 hours.
-
EGF Stimulation: Stimulate the cells with 100 ng/mL of recombinant human EGF for 15 minutes at 37°C to induce robust EGFR phosphorylation.[16]
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash twice with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[16]
-
Protein Quantification: Clarify the lysate by centrifugation (14,000 x g for 15 min at 4°C). Determine the protein concentration of the supernatant using a BCA assay.[15][16]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.[16]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis. Transfer the separated proteins to a PVDF membrane.[15][24]
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[24]
-
Incubate the membrane with a primary antibody against p-EGFR (e.g., Tyr1068) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an ECL chemiluminescent substrate.[15]
-
-
Detection and Analysis: Capture the signal using an imaging system. Strip the membrane and re-probe for total EGFR and β-actin as loading controls.[15] Quantify band intensities using densitometry software.
Protocol 3: Apoptosis Induction (Annexin V/PI Staining)
Causality: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[25][26] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[25][27] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and will bind to these early apoptotic cells.[28] Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by the intact membranes of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[25][28]
Step-by-Step Methodology:
-
Cell Treatment: Seed 1-5 x 10^5 cells in 6-well plates, allow them to attach, and treat with the IC50 concentration of 1-methyl-4(1H)-quinazolinone or Gefitinib for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant. Wash the collected cells twice with ice-cold PBS.[29]
-
Cell Staining:
-
Flow Cytometry Analysis: Add 400 µL of 1x Binding Buffer to each tube.[28] Analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Primarily necrotic cells (or cells damaged during processing).
-
Part 4: Data Interpretation and Comparative Summary
The data gathered from these experiments will allow for a direct, quantitative comparison between 1-methyl-4(1H)-quinazolinone and Gefitinib.
| Parameter | 1-methyl-4(1H)-quinazolinone | Gefitinib (Reference) | Interpretation |
| IC50 (µM) on A549 cells | Experimental Value | ~1-10 µM (literature) | Measures overall cytotoxic potency. A lower value indicates higher potency. |
| p-EGFR Inhibition | Experimental Result (Band Intensity) | Strong Inhibition | Confirms whether the compound acts on the EGFR pathway. |
| Apoptosis Induction (% Annexin V+ cells) | Experimental Value | Significant Increase | Determines the primary mechanism of cell death. |
Expert Analysis: A successful "hit" compound would exhibit a low micromolar or nanomolar IC50 value. Crucially, this cytotoxicity must be correlated with a clear reduction in p-EGFR levels in the Western blot analysis to be considered "on-target." If 1-methyl-4(1H)-quinazolinone shows cytotoxicity but does not inhibit p-EGFR, it would suggest an alternative mechanism of action that warrants further investigation. The Annexin V assay would then confirm if the observed cell death is primarily through the programmed, apoptotic pathway, which is a desirable characteristic for an anticancer agent.
This comprehensive guide provides the strategic framework and detailed methodologies required to rigorously evaluate the anticancer potential of 1-methyl-4(1H)-quinazolinone, using the clinically relevant drug Gefitinib as a benchmark for performance and mechanism.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [ouci.dntb.gov.ua]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. apjhs.com [apjhs.com]
- 10. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 13. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 25. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 26. researchgate.net [researchgate.net]
- 27. assets.fishersci.com [assets.fishersci.com]
- 28. Annexin V-FITC Kit Protocol [hellobio.com]
- 29. resources.novusbio.com [resources.novusbio.com]
A Senior Application Scientist's Guide to Assessing the Selectivity of 1-Methyl-4(1H)-quinazolinone Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The 1-methyl-4(1H)-quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous molecules with a wide array of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The therapeutic potential of these derivatives, however, is critically dependent on their selectivity. A lack of selectivity can lead to off-target effects, toxicity, and ultimately, clinical failure. This guide provides a comprehensive framework for the systematic evaluation of the selectivity of novel 1-methyl-4(1H)-quinazolinone derivatives, integrating established biochemical and cellular assays with expert insights into experimental design and data interpretation.
Part 1: The Rationale for a Multi-Tiered Selectivity Assessment
Assessing selectivity is not a single experiment but a strategic, tiered process. The goal is to build a comprehensive profile of a compound's biological interactions, moving from broad, high-throughput screens to more focused, physiologically relevant assays. This approach de-risks candidates early, conserves resources, and provides a clear rationale for advancing the most promising molecules.[5][6][7][8]
Our assessment workflow is designed to answer three fundamental questions:
-
Primary Target Potency: How strongly does the compound interact with its intended target?
-
Off-Target Liabilities: What other targets does the compound interact with, and at what concentrations?
-
Cellular and Physiological Context: Does the observed biochemical selectivity translate to a functional effect in a complex biological system?
Below is a conceptual diagram of this tiered approach.
Caption: A tiered workflow for assessing compound selectivity.
Part 2: Tier 1 & 2 - Biochemical Profiling and Off-Target Identification
The foundation of any selectivity assessment is a broad biochemical screen. Since many quinazolinone derivatives are designed as ATP-competitive inhibitors, kinase panels are a logical starting point.[2][9][10]
Initial Large-Panel Screening
The objective here is to get a wide-angle snapshot of the compound's activity across the human kinome. This is typically done at a single, high concentration (e.g., 1 or 10 µM) to identify all potential interactions.
Expert Insight: The choice of ATP concentration in kinase activity assays is critical. Assays run at low ATP concentrations can overestimate potency for ATP-competitive inhibitors. For a more physiologically relevant assessment, it is essential to use ATP concentrations that mimic cellular levels (approximately 1 mM).[11]
Experimental Protocol: Radiometric Kinase Activity Screen (HotSpot™ Assay)
-
Compound Preparation: Prepare a 10 mM stock solution of the 1-methyl-4(1H)-quinazolinone derivative in 100% DMSO.
-
Reaction Mixture: For each kinase in the panel, prepare a reaction buffer containing the specific substrate peptide/protein, cofactors (e.g., MgCl₂, MnCl₂), and [γ-³³P]-ATP at a concentration approximating the Kₘ for that enzyme.
-
Initiation: Add the test compound to the reaction mixture to a final concentration of 10 µM. Incubate for a predetermined time (e.g., 60 minutes) at 30°C.
-
Termination & Spotting: Stop the reaction and spot the mixture onto a filter membrane, which captures the phosphorylated substrate.
-
Washing: Wash the filters extensively to remove unincorporated [γ-³³P]-ATP.
-
Detection: Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to a vehicle control (DMSO) and a positive control inhibitor.
This protocol is based on methodologies used by commercial providers like Reaction Biology.[11][12]
Dose-Response Analysis for Potency (IC₅₀ Determination)
Following the initial screen, any "hits" (kinases inhibited by >70-80%) should be subjected to a full dose-response analysis to determine their half-maximal inhibitory concentration (IC₅₀).[13]
Data Presentation: Quantifying Selectivity
The results from dose-response experiments allow for a quantitative comparison of on-target potency versus off-target activity.
| Compound | Primary Target (IC₅₀, nM) | Key Off-Target 1 (IC₅₀, nM) | Key Off-Target 2 (IC₅₀, nM) | Selectivity Ratio (Off-Target 1 / Primary) |
| QM-A01 | EGFR (15) | SRC (1,200) | VEGFR2 (>10,000) | 80 |
| QM-B02 | EGFR (25) | SRC (150) | VEGFR2 (5,000) | 6 |
| Control | Erlotinib (10) | SRC (1,500) | VEGFR2 (>10,000) | 150 |
This table presents hypothetical data for illustrative purposes. A higher selectivity ratio indicates greater selectivity. A compound is generally considered selective if the ratio is >100-fold.
Essential Safety & ADME Panels
Beyond the primary target class, early assessment of common liability targets is crucial for avoiding late-stage failures. These in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays predict a compound's pharmacokinetic properties.[6][8][14]
Key assays include:
-
hERG Inhibition: Assesses the risk of cardiac arrhythmia.
-
Cytochrome P450 (CYP) Inhibition: Evaluates the potential for drug-drug interactions. Major isozymes to test include 1A2, 2C9, 2C19, 2D6, and 3A4.[5]
-
Metabolic Stability: Uses liver microsomes or hepatocytes to predict how quickly the compound will be cleared from the body.[7]
Part 3: Tier 3 - Confirming Target Engagement in a Cellular Context
Biochemical assays are performed in simplified, artificial systems. It is imperative to confirm that a compound can reach and bind to its intended target within the complex environment of a living cell.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in intact cells.[15][16] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[17][18]
Caption: The experimental workflow for a Cellular Thermal Shift Assay.
Experimental Protocol: CETSA for a Kinase Target
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., A549 lung cancer cells for an EGFR inhibitor) to ~80% confluency. Treat cells with the quinazolinone derivative (e.g., 10x the biochemical IC₅₀) or DMSO for 1 hour at 37°C.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments), followed by immediate cooling on ice for 3 minutes.
-
Lysis: Lyse the cells by repeated freeze-thaw cycles in liquid nitrogen.
-
Fractionation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Quantification: Analyze the amount of soluble target protein in the supernatant using Western blotting or another sensitive protein detection method.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both the compound-treated and vehicle-treated samples. The difference in the melting temperature (Tₘ) indicates target engagement.
This protocol is adapted from established CETSA methodologies.[16][17][19]
A significant positive shift in the melting curve for the compound-treated sample provides strong evidence that the compound is binding to its target inside the cell.
Conclusion: Synthesizing Data for Informed Decisions
The systematic assessment of selectivity is a cornerstone of modern drug discovery. By employing a tiered approach that combines broad biochemical profiling with cellular target engagement studies, researchers can build a robust data package for their 1-methyl-4(1H)-quinazolinone derivatives. This comprehensive profile not only validates the primary mechanism of action but also proactively identifies potential liabilities, enabling more efficient lead optimization and increasing the probability of advancing safe and effective drug candidates.
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. criver.com [criver.com]
- 6. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 7. In Vitro ADME Assays [conceptlifesciences.com]
- 8. In Vitro ADME Studies: The Foundation of Preclinical Success - InfinixBio [infinixbio.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 15. benchchem.com [benchchem.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. news-medical.net [news-medical.net]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Cross-Reactivity Studies of 1-Methyl-4(1H)-quinazolinone
Introduction: The Significance of Specificity for 1-Methyl-4(1H)-quinazolinone
1-Methyl-4(1H)-quinazolinone is a heterocyclic organic compound belonging to the quinazolinone class of molecules. The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Given the potential for therapeutic applications of 1-methyl-4(1H)-quinazolinone or its derivatives, a thorough understanding of its analytical specificity is paramount. Cross-reactivity, the potential for analytical methods to detect compounds other than the intended analyte, can lead to false-positive results, inaccurate quantification, and misinterpretation of clinical or research data.
This technical guide provides a comprehensive framework for conducting and evaluating cross-reactivity studies of 1-methyl-4(1H)-quinazolinone. We will delve into the rationale behind experimental design, present detailed methodologies for robust analytical comparisons, and offer a blueprint for data presentation and interpretation. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of quinazolinone-based compounds.
Understanding the Landscape: Potential Cross-Reactants
The first step in a rigorous cross-reactivity study is the identification of potential interfering compounds. For 1-methyl-4(1H)-quinazolinone, these can be broadly categorized as:
-
Structural Analogs and Derivatives: Compounds sharing the core quinazolinone structure are the most likely to exhibit cross-reactivity. This includes other methylated or substituted quinazolinones, as well as precursors and synthetic intermediates.[4][5]
-
Metabolites: In vivo, 1-methyl-4(1H)-quinazolinone may be metabolized through processes like oxidation or conjugation.[6] These metabolites, while structurally different, may retain sufficient similarity to be detected by certain analytical methods.
-
Isomers: Structural isomers of 1-methyl-4(1H)-quinazolinone, if present, could potentially interfere with analysis.
-
Compounds with Similar Physicochemical Properties: Molecules that are not structurally analogous but share similar properties like pKa, polarity, or mass-to-charge ratio might co-elute in chromatographic systems or produce similar signals in mass spectrometry.
A logical approach to selecting test compounds is crucial for a comprehensive study.
Caption: Rationale for selecting potential cross-reactants.
Comparative Analytical Methodologies
A multi-platform analytical approach is essential for a thorough cross-reactivity assessment. The two primary methodologies recommended are immunoassays and chromatography-mass spectrometry, each providing complementary information.
Immunoassay-Based Cross-Reactivity Profiling
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are frequently employed for high-throughput screening due to their sensitivity and speed. However, they are also more susceptible to cross-reactivity.
Experimental Protocol: Competitive ELISA
-
Antibody Generation: Develop polyclonal or monoclonal antibodies specific to 1-methyl-4(1H)-quinazolinone. This involves conjugating the target molecule to a carrier protein and immunizing an animal model.
-
Plate Coating: Coat microtiter plates with a conjugate of 1-methyl-4(1H)-quinazolinone and a protein (e.g., BSA).
-
Competitive Inhibition: Prepare a standard curve of 1-methyl-4(1H)-quinazolinone. In separate wells, add varying concentrations of the potential cross-reactants.
-
Antibody Incubation: Add a fixed concentration of the anti-1-methyl-4(1H)-quinazolinone antibody to all wells. The free analyte and potential cross-reactants will compete with the coated antigen for antibody binding.
-
Secondary Antibody and Substrate: Add an enzyme-conjugated secondary antibody that binds to the primary antibody. Following a wash step, add a chromogenic substrate.
-
Data Analysis: Measure the absorbance and calculate the concentration of each compound that causes 50% inhibition of the maximal signal (IC50). The percent cross-reactivity is calculated as:
-
% Cross-Reactivity = (IC50 of 1-methyl-4(1H)-quinazolinone / IC50 of Test Compound) x 100
-
Data Presentation: Immunoassay Cross-Reactivity
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| 1-Methyl-4(1H)-quinazolinone | 10.0 | 100% |
| 4(3H)-Quinazolinone | 500.0 | 2.0% |
| 2-Methyl-4(3H)-quinazolinone | >10,000 | <0.1% |
| Methaqualone | >10,000 | <0.1% |
| N-methylanthranilamide | >10,000 | <0.1% |
This is a hypothetical data table for illustrative purposes.
Chromatography-Mass Spectrometry (LC-MS/MS) for Definitive Specificity
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a higher degree of specificity and is considered the gold standard for quantitative analysis.[7]
Experimental Protocol: LC-MS/MS Specificity Study
-
Sample Preparation: Prepare individual solutions of 1-methyl-4(1H)-quinazolinone and each potential cross-reactant at a known concentration (e.g., 1 µg/mL) in a suitable solvent. Also, prepare a mixed solution containing all compounds.
-
Chromatographic Separation: Utilize a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) to achieve chromatographic separation of the compounds. The mobile phase composition and gradient should be optimized to resolve the target analyte from potential interferents.[8]
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Determine unique precursor-to-product ion transitions for 1-methyl-4(1H)-quinazolinone and each potential cross-reactant. For example:
-
1-Methyl-4(1H)-quinazolinone: m/z 161.07 -> 118.06
-
Potential Cross-Reactant X: m/z A -> B
-
-
-
Data Analysis:
-
Inject each individual solution to determine the retention time and confirm the MRM transition for each compound.
-
Inject the mixed solution and analyze the chromatogram for the 1-methyl-4(1H)-quinazolinone MRM transition at its specific retention time. The absence of a peak at the expected retention time for the target analyte when injecting only the potential cross-reactants demonstrates specificity.
-
Caption: Workflow for assessing cross-reactivity using LC-MS/MS.
Data Presentation: LC-MS/MS Specificity
| Compound | Retention Time (min) | MRM Transition (m/z) | Signal in Target Analyte Channel at Target RT |
| 1-Methyl-4(1H)-quinazolinone | 4.2 | 161.07 -> 118.06 | Yes |
| 4(3H)-Quinazolinone | 3.8 | 147.05 -> 119.05 | No |
| 2-Methyl-4(3H)-quinazolinone | 4.5 | 161.07 -> 132.06 | No |
| Methaqualone | 6.1 | 251.12 -> 236.10 | No |
This is a hypothetical data table for illustrative purposes.
Authoritative Grounding and Interpretation
The design and interpretation of these studies should be grounded in established scientific principles. The stability and reactivity of the quinazolinone ring system are well-documented, and modifications at various positions can significantly alter a compound's biological and analytical behavior.[1][2] Structure-activity relationship (SAR) studies on quinazolinone derivatives have shown that substitutions at the 2, 3, 6, and 8 positions are critical for their pharmacological effects, and by extension, their potential for cross-reactivity.[9]
When evaluating cross-reactivity, it is crucial to consider the context of the intended application. For a highly specific quantitative assay in a complex biological matrix, the rigorous specificity of LC-MS/MS is indispensable.[7] For high-throughput screening or qualitative assessments, a well-characterized immunoassay may be sufficient, provided that the degree of cross-reactivity with relevant compounds is understood and acceptable.
Conclusion
A thorough investigation of the cross-reactivity of 1-methyl-4(1H)-quinazolinone is a critical step in its development for any research or clinical application. By employing a combination of immunoassay and chromatography-mass spectrometry techniques, researchers can build a comprehensive specificity profile. This guide provides a robust framework for designing, executing, and interpreting such studies, ensuring the generation of reliable and accurate data. The principles and methodologies outlined herein are grounded in established analytical chemistry practices and are designed to meet the rigorous standards of scientific integrity.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quinazolinone - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
benchmarking the anti-inflammatory activity of 1-methyl-4(1H)-quinazolinone
An Objective Guide to Benchmarking the Anti-Inflammatory Activity of 1-Methyl-4(1H)-quinazolinone Against Industry Standards
This guide presents a comprehensive framework for evaluating the anti-inflammatory potential of 1-methyl-4(1H)-quinazolinone, a novel compound built upon a scaffold of significant medicinal importance. Quinazoline derivatives have long been recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2] One notable example is Proquazone, a non-steroidal anti-inflammatory drug (NSAID) developed from the quinazolinone core, underscoring the therapeutic promise of this chemical family.[3]
The objective of this document is to provide researchers, scientists, and drug development professionals with a robust, multi-tiered strategy for benchmarking 1-methyl-4(1H)-quinazolinone. We will detail a logical progression from broad-spectrum in vitro cellular assays to a targeted in vivo model of acute inflammation. By comparing the subject compound against well-characterized industry standards—Ibuprofen (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor)—this guide establishes a rigorous methodology for assessing its potency, selectivity, and potential as a therapeutic agent.
Pillar 1: The In Vitro Benchmarking Cascade
The initial phase of evaluation focuses on elucidating the compound's activity at a cellular level. The cornerstone of this approach is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. This well-established model mimics the inflammatory response by activating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway, which orchestrates the production of pro-inflammatory mediators.[4][5]
Core Mechanism of Action: Key Inflammatory Pathways
Inflammation is largely driven by two interconnected pathways: the NF-κB signaling cascade and the cyclooxygenase (COX) pathway. Upon stimulation by LPS, the IκB kinase (IKK) complex phosphorylates the inhibitor of NF-κB (IκBα), leading to its degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes for pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the enzyme inducible Nitric Oxide Synthase (iNOS), which produces nitric oxide (NO).[4] Concurrently, the COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandins, which are potent mediators of pain and inflammation.[6]
Experimental Workflow: In Vitro Analysis
The following diagram outlines the logical flow for the in vitro assessment.
Protocol 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well in DMEM supplemented with 10% FBS and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of 1-methyl-4(1H)-quinazolinone, Ibuprofen, and Celecoxib in DMSO. Create serial dilutions in fresh culture medium to achieve a range of final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Pre-treatment: Replace the culture medium with the medium containing the various concentrations of the test compounds and incubate for 1 hour.
-
Inflammatory Stimulation: Add Lipopolysaccharide (LPS) from E. coli to each well to a final concentration of 1 µg/mL to induce inflammation. A set of wells without LPS will serve as the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatant for analysis.
-
Quantification of Mediators:
-
Nitric Oxide (NO): Measure the concentration of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.[4] Read absorbance at 540 nm and calculate the concentration from a sodium nitrite standard curve.
-
TNF-α and IL-6: Quantify the levels of TNF-α and IL-6 in the supernatant using commercial enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer’s instructions.[4][7]
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the LPS-only control. Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log concentration of the compound.
Protocol 2: COX-1/COX-2 Inhibition Assay
To determine selectivity, a commercially available COX (ovine/human) inhibitor screening assay kit should be used. This assay measures the peroxidase activity of COX, which catalyzes the conversion of arachidonic acid to Prostaglandin G₂ (PGG₂).
-
Reagent Preparation: Prepare reagents according to the kit manufacturer's protocol.
-
Assay Procedure: In a 96-well plate, add the assay buffer, heme, COX-1 or COX-2 enzyme, and various concentrations of the test compounds.
-
Initiation: Initiate the reaction by adding arachidonic acid.
-
Measurement: Read the absorbance at the specified wavelength (e.g., 590 nm) over time to measure the rate of reaction.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Comparative In Vitro Performance Data (Illustrative)
The following table presents illustrative data to serve as a benchmark for interpreting experimental results.
| Compound | Target Pathway | IC₅₀ (NO Production) | IC₅₀ (TNF-α Inhibition) | IC₅₀ (IL-6 Inhibition) | IC₅₀ (COX-1) | IC₅₀ (COX-2) | COX-2 Selectivity Index |
| 1-methyl-4(1H)-quinazolinone | To be determined | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Ibuprofen | COX-1/COX-2 | ~15 µM[4] | ~20 µM[4] | ~25 µM[4] | ~12 µM | ~250 µM | ~0.05 |
| Celecoxib | COX-2 | ~10 µM[4] | ~12 µM[4] | ~10 µM[4] | ~15 µM | ~0.04 µM | ~375 |
Illustrative data is based on known mechanisms of action and literature values for comparative purposes.
Pillar 2: The In Vivo Efficacy Model
Positive results from in vitro assays justify progression to an in vivo model to assess the compound's efficacy within a complex biological system. The carrageenan-induced paw edema model in rats is the gold standard for evaluating acute inflammation and is highly predictive of the efficacy of NSAIDs.[6][8][9]
Experimental Workflow: In Vivo Analysis
Protocol 3: Carrageenan-Induced Rat Paw Edema
-
Animal Acclimatization: Use male Wistar rats (150-200g) and acclimatize them for at least one week under controlled conditions.[6] Fast the animals overnight before the experiment.
-
Grouping: Divide the animals into groups (n=6): Vehicle control, 1-methyl-4(1H)-quinazolinone (e.g., 10, 20, 50 mg/kg), Ibuprofen (e.g., 40 mg/kg), and Celecoxib (e.g., 20 mg/kg).
-
Initial Paw Volume: Measure the basal volume of the right hind paw of each rat using a plethysmometer.[6]
-
Compound Administration: Administer the test compounds and standards orally (p.o.) via gavage. The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Induction of Inflammation: One hour after compound administration, induce acute inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[4]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[4]
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the basal paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema using the following formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Comparative In Vivo Performance Data (Illustrative)
The following table provides a template for presenting the in vivo results, with illustrative data for the benchmark compounds at the 3-hour time point, typically near the peak inflammatory response.[6]
| Compound | Dosage (p.o.) | Time Point (Post-Carrageenan) | Paw Edema Inhibition (%) |
| 1-methyl-4(1H)-quinazolinone | e.g., 20 mg/kg | 3 hours | Experimental Value |
| Ibuprofen | 40 mg/kg | 3 hours | ~ 55-65% |
| Celecoxib | 20 mg/kg | 3 hours | ~ 60-70% |
Illustrative data is based on typical efficacy ranges found in the literature for comparative purposes.
Synthesis and Interpretation
A successful benchmarking effort integrates both in vitro and in vivo data to build a comprehensive profile of the test compound.
-
Potency: The IC₅₀ values from the cellular assays provide a direct measure of the compound's potency in inhibiting key inflammatory mediators. Lower IC₅₀ values indicate higher potency.
-
Mechanism & Selectivity: The COX inhibition assay is critical for determining the mechanism of action. A high COX-2 Selectivity Index (>>1) suggests a profile similar to Celecoxib, which is often associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs like Ibuprofen.[10]
-
Efficacy: The in vivo paw edema model provides the ultimate validation of the compound's anti-inflammatory efficacy in a whole-organism context, accounting for factors like absorption, distribution, metabolism, and excretion (ADME). Significant inhibition of paw edema comparable to or exceeding that of the benchmark drugs at similar doses would be a strong indicator of therapeutic potential.
By following this structured, data-driven approach, researchers can objectively benchmark the anti-inflammatory activity of 1-methyl-4(1H)-quinazolinone, rigorously assessing its potential and providing a solid foundation for further preclinical development.
References
- 1. ujpronline.com [ujpronline.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. benchchem.com [benchchem.com]
- 5. Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpras.com [ijpras.com]
- 9. Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents | MDPI [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4(1H)-Quinazolinone, 1-methyl-
As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4(1H)-Quinazolinone, 1-methyl- (CAS No. 3476-68-4), ensuring the protection of laboratory personnel and the environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, empowering you to manage this chemical waste with confidence and integrity.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is essential. This knowledge informs every procedural choice we make, from selecting personal protective equipment to choosing the correct waste stream. 4(1H)-Quinazolinone, 1-methyl-, is a heterocyclic compound that requires careful handling.
According to its Safety Data Sheet (SDS), the primary hazards are categorized under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1]
Table 1: GHS Hazard Classification for 4(1H)-Quinazolinone, 1-methyl-
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation.[1] |
The causality behind these classifications lies in the chemical's reactivity with biological tissues. Its ability to cause skin and eye irritation necessitates the use of robust personal protective equipment to prevent direct contact. The potential for respiratory irritation underscores the importance of handling the compound in well-ventilated areas to avoid inhalation of dust or aerosols.[1][2]
Pre-Disposal Planning and Waste Minimization
The most effective waste management strategy is to minimize waste generation at its source.[3][4] This not only reduces disposal costs and environmental impact but also inherently enhances laboratory safety.
Key Waste Minimization Strategies:
-
Source Reduction: Order only the quantity of chemical required for your research to avoid surplus.[4]
-
Inventory Management: Maintain a detailed and up-to-date chemical inventory to prevent redundant purchases.[4][5]
-
Scale Reduction: Where feasible, reduce the scale of laboratory operations to decrease the volume of waste produced.[3]
Step-by-Step Disposal Protocol
This protocol outlines the systematic process for safely preparing 4(1H)-Quinazolinone, 1-methyl- for final disposal.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical or its waste container, ensure you are wearing appropriate PPE to mitigate the risks of exposure.[1]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[1][2]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected before use and removed carefully to avoid skin contamination.[2] Contaminated clothing should be removed and washed before reuse.[1][6]
-
Respiratory Protection: If handling large quantities or if dust formation is likely, use a full-face respirator with an appropriate particulate filter.[2] Always handle in a well-ventilated area, preferably within a chemical fume hood.[1]
Step 2: Waste Segregation and Container Selection
Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions between incompatible materials.[5][7]
-
Designate a Waste Stream: 4(1H)-Quinazolinone, 1-methyl- should be disposed of as solid hazardous chemical waste . It must not be mixed with other waste types like sharps, biological waste, or non-hazardous trash.[5][7]
-
Incompatible Materials: Avoid mixing with strong oxidizing agents, acids, or bases, as this could lead to hazardous reactions.[8]
-
Container Selection:
Step 3: Labeling the Waste Container
Accurate and clear labeling is a critical regulatory requirement that ensures safe handling throughout the disposal process.[4][7]
-
Use a designated hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "4(1H)-Quinazolinone, 1-methyl-". Do not use abbreviations.
-
The specific hazard characteristics (e.g., "Irritant").[1]
-
The date of waste generation.
-
The name and contact information of the responsible individual or laboratory.
-
Step 4: Secure Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely in a designated SAA within the laboratory pending pickup by EHS or a licensed waste hauler.[4]
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Containment: Keep the waste container securely closed at all times, except when adding waste.[1][4] Secondary containment, such as a spill tray, is a best practice to contain any potential leaks.[5][9]
-
Environment: Store in a cool, dry, and well-ventilated area away from ignition sources and incompatible materials.[1]
Step 5: Arranging for Final Disposal
Final disposal must be conducted by a licensed and approved waste management facility. Never pour hazardous chemicals down the drain or dispose of them in the regular trash.[4][8]
-
Contact EHS: Follow your institution's specific procedures for requesting a chemical waste pickup.
-
Disposal Method: The likely disposal method for this compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber system.[6] This method is effective for organic compounds and ensures complete destruction. Alternatively, it may be possible to dissolve the material in a combustible solvent for incineration.[6] Your EHS office will coordinate the appropriate, legally compliant disposal method.
Emergency Procedures for Spills
In the event of a spill, a swift and correct response is critical to minimize exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Remove all sources of ignition from the area.[1][2]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain the Spill: Prevent the spill from spreading or entering drains.[1][8]
-
Cleanup:
-
For small spills, use an inert absorbent material (e.g., vermiculite, dry sand) to sweep up the solid material.[1] Avoid creating dust.[8]
-
Place the contaminated absorbent and any other contaminated materials (e.g., gloves, paper towels) into a suitable, labeled container for disposal as hazardous waste.[1]
-
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your supervisor and your institution's EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste streams of 4(1H)-Quinazolinone, 1-methyl-.
Caption: Decision workflow for proper handling of 4(1H)-Quinazolinone, 1-methyl- waste.
References
- 1. aksci.com [aksci.com]
- 2. echemi.com [echemi.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Laboratory Waste Management: Best Practices for Compliance and Safety [labx.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. blog.creliohealth.com [blog.creliohealth.com]
A Senior Application Scientist's Guide to Handling 1-Methyl-4(1H)-quinazolinone: Essential Safety Protocols and Procedures
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, field-tested safety and handling protocols for 1-methyl-4(1H)-quinazolinone (CAS No. 3476-68-4), a heterocyclic compound belonging to the quinazolinone class, which is explored for various biological activities.[1][2] Adherence to these procedures is not merely about compliance; it is about creating a self-validating system of safety that protects you, your colleagues, and the integrity of your research. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a deep, operational understanding of the required safeguards.
Hazard Profile and Risk Assessment
Understanding the specific hazards of 1-methyl-4(1H)-quinazolinone is the critical first step in developing a robust safety plan. Based on available safety data sheets (SDS) for the compound and its structural parent, 4(1H)-Quinazolinone, a comprehensive risk assessment identifies the following primary hazards:
-
Skin Irritation (H315): The compound is classified as a skin irritant, which can cause inflammation, itching, redness, or blistering upon contact.[3]
-
Serious Eye Irritation (H319): Direct contact with the eyes can result in significant irritation, pain, or damage.[3]
-
Respiratory Tract Irritation (H335): Inhalation of dust or aerosols may cause irritation to the lungs and respiratory system.[3]
-
Harmful if Swallowed (H302): The parent compound, 4(1H)-Quinazolinone, is classified as harmful if ingested, and this risk should be assumed for its methylated derivative.[4][5]
These classifications mandate the use of specific engineering controls and personal protective equipment (PPE) to minimize all potential routes of exposure—dermal, ocular, inhalation, and ingestion.[6]
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is your last and most direct line of defense against chemical exposure.[7] It must be chosen based on the specific hazards identified. The following table summarizes the required PPE for handling 1-methyl-4(1H)-quinazolinone.
| PPE Category | Specification | Rationale and Causality |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness) | Protects against dermal exposure and skin irritation (H315).[3] Nitrile provides good chemical resistance for incidental contact. Gloves should be inspected before use and changed every 30-60 minutes or immediately upon known or suspected contact.[7] |
| Eye & Face Protection | Chemical safety goggles with side shields (conforming to EN 166 or NIOSH standards) | Prevents eye contact from splashes or aerosols, addressing the serious eye irritation hazard (H319).[3][4] A face shield should be worn in addition to goggles when there is a significant splash risk. |
| Skin & Body Protection | Chemically resistant lab coat, long pants, and closed-toe shoes | Minimizes the risk of skin contact from spills or splashes. Impervious clothing is essential to prevent the compound from reaching the skin.[4] |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge | Required when handling the compound outside of a certified chemical fume hood, during spill cleanup, or when weighing/transferring fine powders that may become airborne, to mitigate the respiratory irritation hazard (H335).[3][8] |
Operational Plan: A Step-by-Step Handling Protocol
A systematic workflow is essential for minimizing risk. The following protocol outlines the key stages of handling 1-methyl-4(1H)-quinazolinone safely.
Preparation and Engineering Controls
-
Designated Area: All handling of 1-methyl-4(1H)-quinazolinone should occur in a designated area, such as a chemical fume hood, to control for the release of vapors or dust.[9]
-
Fume Hood Verification: Before beginning work, verify that the chemical fume hood is functioning correctly. Check the certification sticker and ensure the airflow monitor indicates normal operation. Keep the sash at the lowest practical height.[6]
-
Gather Materials: Assemble all necessary equipment, chemicals, and waste containers within the fume hood before introducing the compound. This minimizes movement in and out of the controlled workspace.
-
Don PPE: Put on all required PPE as detailed in the table above before handling the chemical container.[10]
Chemical Handling
-
Weighing: If weighing the solid compound, do so within the fume hood or in a ventilated balance enclosure to prevent inhalation of fine particles.
-
Transfers: Conduct all transfers of the compound, whether solid or in solution, carefully and within the fume hood to contain any potential splashes or aerosols.
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[10] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
The logical flow of this operational plan is visualized in the diagram below.
Emergency Procedures: Spills and Exposure
Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Remove all sources of ignition.[4]
-
Containment: For a small spill, prevent further spread by covering with an inert absorbent material like sand or vermiculite.
-
Cleanup: Wearing full PPE (including respiratory protection), carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[3] Avoid raising dust.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, get medical advice.[3][4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[4]
Waste Disposal Plan
Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.
-
Waste Segregation: All materials contaminated with 1-methyl-4(1H)-quinazolinone, including excess reagent, contaminated gloves, absorbent materials, and empty containers, must be collected as hazardous chemical waste.
-
Containerization: Use a designated, chemically compatible, and clearly labeled waste container.[4] The container must be kept tightly closed when not in use.[3]
-
Disposal Protocol: Dispose of the waste through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[3]
By integrating these expert-validated protocols into your daily laboratory operations, you build a resilient culture of safety. This guide serves as a foundational resource for handling 1-methyl-4(1H)-quinazolinone, empowering you to conduct your research with confidence and control.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aksci.com [aksci.com]
- 4. echemi.com [echemi.com]
- 5. 4(1H)-Quinazolinone | C8H6N2O | CID 135408753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. pppmag.com [pppmag.com]
- 8. benchchem.com [benchchem.com]
- 9. 8-Methyl-4(1H)-quinazolinone | CAS#:19181-54-5 | Chemsrc [chemsrc.com]
- 10. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

